(2R,4R)-2,4-dimethylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-2,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOFODNIBQPGN-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19683-91-1 | |
| Record name | 2,4-Dimethylpiperidine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,4R)-2,4-dimethylpiperidine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2R,4R)-2,4-dimethylpiperidine, a chiral disubstituted piperidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemical nuances, synthesis, and its role in modern organic chemistry. The narrative emphasizes the causality behind its structural characteristics and synthetic methodologies, grounding all claims in authoritative scientific literature.
Introduction: The Significance of a Chiral Scaffold
This compound belongs to the family of saturated nitrogen-containing heterocycles, which are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The specific stereochemistry of the piperidine ring and its substituents is often paramount to biological activity, making stereocontrolled synthesis a critical endeavor in medicinal chemistry. The (2R,4R) configuration designates a cis relationship between the two methyl groups, which profoundly influences the molecule's three-dimensional shape, reactivity, and utility as a chiral building block. Its C₂ symmetry and defined stereocenters make it an attractive candidate for applications in asymmetric synthesis, where it can serve as a chiral ligand or auxiliary to control the stereochemical outcome of a reaction.[3][4]
Physicochemical and Spectroscopic Profile
The precise experimental properties of the enantiopure (2R,4R)-isomer are not widely reported; however, data from the racemate and closely related isomers provide a reliable profile.
Table 1: Physicochemical Properties
| Property | Value | Source / Note |
| Molecular Formula | C₇H₁₅N | [5] |
| Molecular Weight | 113.20 g/mol | [5] |
| Appearance | Colorless to yellow liquid | Assumed, based on related isomers[6] |
| Boiling Point | 138-140 °C | For 2,4-dimethylpiperidine (isomer mix)[7] |
| 127-128 °C | For cis-2,6-dimethylpiperidine[6] | |
| Density | ~0.84 g/mL at 25 °C | For cis-2,6-dimethylpiperidine[6] |
| pKa (conjugate acid) | ~11.0 | Estimated based on cis-2,6-dimethylpiperidine (10.92-11.07)[8] |
| Refractive Index | ~1.4394 (n20/D) | For cis-2,6-dimethylpiperidine[6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The spectrum for 2,4-dimethylpiperidine from the NIST database serves as a useful reference.[7]
-
N-H Stretch: A characteristic sharp, medium-intensity peak is expected in the 3300-3500 cm⁻¹ region, typical for a secondary amine.[9]
-
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene C-H bonds.
-
N-H Bend: A bending vibration for the N-H group typically appears in the 1590-1650 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereochemistry. Predicted chemical shifts are based on data from related dimethylpiperidine isomers.[10][11][12][13]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) & Multiplicity | Notes |
| C2-H | ~50-55 | Multiplet | α to Nitrogen |
| C2-CH₃ | ~18-22 | Doublet | |
| C3-H₂ | ~30-35 | Multiplet | |
| C4-H | ~28-33 | Multiplet | |
| C4-CH₃ | ~20-24 | Doublet | |
| C5-H₂ | ~24-28 | Multiplet | |
| C6-H₂ | ~45-50 | Multiplet | α to Nitrogen |
| N-H | - | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at m/z = 113. The fragmentation pattern of aliphatic amines is dominated by α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom.[14][15]
-
Primary Fragmentation: The most significant fragmentation pathway is the loss of the methyl group at the C2 position, leading to a stable iminium ion. This would produce a prominent peak at m/z = 98 (M-15). This is often the base peak in the spectrum.[16]
Stereochemistry and Conformational Analysis
The functionality of this compound in a chiral environment is dictated by its three-dimensional structure. Like cyclohexane, the piperidine ring adopts a low-energy chair conformation to minimize torsional and steric strain. For the cis-isomer, two distinct chair conformations are possible, which can interconvert via a ring-flip.
The conformational equilibrium is dominated by the structure that places the maximum number of bulky substituents in the more spacious equatorial positions. In the case of cis-2,4-dimethylpiperidine, the diequatorial conformer is significantly more stable than the diaxial conformer. The diaxial arrangement would introduce severe 1,3-diaxial interactions between the methyl groups and the axial hydrogens on the ring, making it energetically unfavorable.
This strong preference for a single, well-defined diequatorial conformation is a key attribute. In asymmetric synthesis, a conformationally locked chiral molecule provides a predictable steric environment, which is essential for achieving high levels of stereocontrol.
Synthesis of this compound
The most direct and industrially scalable route to cis-2,4-dimethylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2,4-dimethylpyridine (also known as 2,4-lutidine).[5] The challenge lies in controlling both the diastereoselectivity (achieving the cis product) and, if desired, the enantioselectivity (obtaining the (2R,4R) isomer from the achiral starting material).
The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst and reaction conditions. Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) or Rhodium on Carbon (Rh/C), have shown high activity for the reduction of pyridines under mild conditions, often favoring the formation of the cis-piperidine product.[2][17]
Experimental Protocol: Diastereoselective Synthesis of cis-2,4-Dimethylpiperidine
This protocol describes the synthesis of the racemic cis-isomer, which serves as the precursor for enantiomeric resolution.
Materials:
-
2,4-Dimethylpyridine (2,4-Lutidine)
-
Rhodium(III) oxide (Rh₂O₃) or 5% Rhodium on Carbon (Rh/C)
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and a high-pressure hydrogenation apparatus (e.g., Parr reactor)
Procedure:
-
Reactor Preparation: A high-pressure reactor is charged with 2,4-dimethylpyridine (1.0 eq) and the rhodium catalyst (0.5 - 1.0 mol%).
-
Solvent Addition: Anhydrous TFE or HFIP is added to dissolve the substrate (concentration typically 0.5-1.0 M). The use of fluorinated alcohols as solvents has been shown to enhance the rate and selectivity of pyridine hydrogenation.[17]
-
Inerting: The reactor is sealed and purged several times with an inert gas (N₂ or Ar) to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5 bar). The reaction mixture is then heated to the target temperature (e.g., 40 °C) with vigorous stirring.[17]
-
Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Progress can also be checked by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or ¹H NMR.
-
Workup: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which is typically a mixture of cis and trans isomers, with the cis isomer predominating. Purification by distillation or chromatography can further enrich the cis product.
Rationale: The choice of a rhodium catalyst is based on its high efficacy in reducing the aromatic pyridine ring under relatively mild conditions, which helps to preserve other functional groups if present.[2] The cis-selectivity is often rationalized by the mechanism of hydrogenation on a heterogeneous catalyst surface, where the pyridine adsorbs onto the surface and hydrogen is delivered from the same face.
Enantiomeric Resolution
To obtain the pure (2R,4R) enantiomer, the racemic cis-2,4-dimethylpiperidine mixture must be resolved. This is a classical technique in organic chemistry that involves reacting the racemic base with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong base to liberate the enantiomerically pure this compound.
Applications in Asymmetric Synthesis
Chiral C₂-symmetric amines and their derivatives are highly valued as ligands in transition-metal-catalyzed asymmetric reactions.[3] The this compound structure is an ideal backbone for creating such ligands. The nitrogen atom can be functionalized to coordinate with a metal center, while the two stereogenic centers create a well-defined chiral pocket around the metal. This chiral environment forces substrates to approach the metal from a specific trajectory, leading to the preferential formation of one enantiomer of the product.
While specific, high-impact applications of this compound itself are not yet widely documented in premier journals, its structural motifs are analogous to other successful chiral ligands used in reactions such as:
-
Asymmetric Hydrogenation: As a ligand for Rhodium or Iridium, it could direct the hydrogenation of prochiral olefins or ketones.
-
Asymmetric Alkylation: It could be used to direct the addition of organometallic reagents to aldehydes or imines.
-
Asymmetric Cycloadditions: The chiral environment could control the facial selectivity in Diels-Alder or other cycloaddition reactions.[18]
The development and application of novel chiral ligands derived from scaffolds like this compound remains an active area of research.
Safety and Handling
Like most volatile amines, 2,4-dimethylpiperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
This compound is a valuable chiral building block with significant potential in the fields of medicinal chemistry and asymmetric synthesis. Its rigid, diequatorial chair conformation provides a predictable and sterically defined framework for inducing chirality. While its synthesis via the diastereoselective hydrogenation of 2,4-lutidine is well-established in principle, the development of its applications as a chiral ligand or auxiliary represents a continuing opportunity for innovation. This guide has provided the foundational chemical knowledge required for researchers to confidently synthesize, characterize, and explore the utility of this important chiral scaffold.
References
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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CIS-2,4,6-TRIMETHYLPIPERIDIN - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
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Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. Available at: [Link]
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cis-2,5-Dimethyl-piperidine - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. Available at: [Link]
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(2R,4R)-2,4-dimethylpiperidine structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of (2R,4R)-2,4-dimethylpiperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products. Introducing stereochemical complexity to this saturated heterocycle, for instance through disubstitution, provides a powerful strategy for exploring three-dimensional chemical space, a concept critical for enhancing drug-target interactions and optimizing pharmacokinetic properties. This guide offers a detailed examination of a specific stereoisomer, this compound. We will dissect its structural conformation, stereochemical nuances, stereoselective synthesis, and spectroscopic characterization. This document is intended to serve as a technical resource, blending fundamental principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Significance of the Piperidine Scaffold
Saturated heterocyclic rings are privileged structures in drug development, offering a departure from the predominantly flat, aromatic compounds that have historically populated screening libraries. The piperidine ring, in particular, is one of the most ubiquitous N-heterocycles in marketed drugs. Its conformational flexibility, basic nitrogen atom for salt formation, and the ability to project substituents in well-defined three-dimensional vectors make it an exceptionally valuable building block.[1] The strategic placement of substituents, such as in dimethylated piperidines, creates chiral centers and locks the ring into preferred conformations, thereby influencing its biological activity and metabolic profile.[2] Understanding the precise stereochemistry and conformational behavior of isomers like this compound is therefore not merely an academic exercise but a prerequisite for rational drug design.
Structure and Stereochemistry of this compound
2,4-Dimethylpiperidine exists as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers. The (2R,4R) designation refers to one of the enantiomers of the cis diastereomer. Its enantiomer is (2S,4S)-2,4-dimethylpiperidine.[3]
Conformational Analysis: A Tale of Two Chairs
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For cis-2,4-dimethylpiperidine, this leads to a conformational equilibrium between two distinct chair forms: one where both methyl groups occupy equatorial positions (diequatorial) and another where both occupy axial positions (diaxial).
The energetic landscape overwhelmingly favors the diequatorial conformation. The diaxial conformer is significantly destabilized by 1,3-diaxial interactions, a form of steric strain where the axial methyl groups clash with the axial hydrogen atoms on the same face of the ring. This steric hindrance introduces a substantial energy penalty, making the diaxial conformation a minor, often negligible, contributor to the overall population of conformers at room temperature.
The preference for the equatorial position by a substituent is a foundational concept in stereochemistry. An equatorial methyl group on a cyclohexane ring is approximately 1.7 kcal/mol more stable than its axial counterpart. For the this compound, the cumulative effect of avoiding two such unfavorable axial placements makes the diequatorial conformer the ground-state structure.
Caption: Conformational equilibrium of this compound.
Synthesis of this compound
The synthesis of cis-2,4-dimethylpiperidine is most commonly achieved via the catalytic hydrogenation of 2,4-dimethylpyridine (2,4-lutidine). This method is effective because the hydrogenation typically occurs on one face of the aromatic ring, leading to the syn addition of hydrogen atoms and yielding the cis product with high diastereoselectivity.[4] Isolating the specific (2R,4R) enantiomer requires a subsequent chiral resolution step.
Synthetic Workflow Overview
The overall process can be visualized as a two-stage approach: diastereoselective reduction followed by enantiomeric resolution.
Caption: General synthetic workflow for obtaining this compound.
Experimental Protocol: Synthesis of Racemic cis-2,4-Dimethylpiperidine
This protocol describes the diastereoselective reduction of 2,4-lutidine.
Materials:
-
2,4-Dimethylpyridine (2,4-Lutidine)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Procedure:
-
Catalyst Pre-activation: In a high-pressure reaction vessel, add PtO₂ (approx. 1-2 mol%) and glacial acetic acid (solvent).
-
Reaction Setup: Add 2,4-dimethylpyridine to the vessel. Seal the apparatus securely.
-
Hydrogenation: Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi). The reaction is often exothermic. Maintain vigorous stirring and monitor the pressure uptake. The reaction is complete when hydrogen uptake ceases.
-
Causality Insight: Acetic acid serves as a solvent and protonates the pyridine nitrogen, activating the ring towards reduction. PtO₂ is reduced in situ to finely dispersed platinum, the active catalyst. The catalyst surface coordinates the pyridine ring, and hydrogen is delivered from the metal surface to one face of the ring, ensuring cis stereochemistry.[4]
-
-
Work-up: Carefully vent the reaction vessel. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Basification: Cool the filtrate in an ice bath and slowly add a concentrated aqueous solution of NaOH until the pH is >12. This neutralizes the acetic acid and deprotonates the piperidinium salt to the free base.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cis-2,4-dimethylpiperidine.
-
Purification: The crude product can be purified by distillation.
Self-Validation: The success of the reaction is confirmed by the disappearance of the aromatic signals of the starting material and the appearance of aliphatic signals corresponding to the piperidine ring in ¹H NMR analysis. The cis configuration can be confirmed by analyzing the coupling constants in the NMR spectrum.
Spectroscopic Characterization
Due to the prevalence of the diequatorial conformer, the spectroscopic data for this compound is highly predictable and reflects this single dominant structure. The following data is a predictive analysis based on known spectral data for similar substituted piperidines.[5][6][7]
| Spectroscopic Data for this compound | |
| Property | Predicted Value / Observation |
| Molecular Formula | C₇H₁₅N[5] |
| Molecular Weight | 113.20 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (m, 1H, H2-ax), ~2.5-2.7 (m, 2H, H6-eq, H6-ax), ~1.6-1.8 (m, 1H, H4-ax), ~1.4-1.6 (m, 2H, H3-eq, H5-eq), ~1.1-1.3 (m, 2H, H3-ax, H5-ax), ~1.05 (d, 3H, C2-CH₃), ~0.90 (d, 3H, C4-CH₃). Note: N-H proton is often broad and may exchange. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55 (C2), ~50 (C6), ~40 (C4), ~35 (C3), ~33 (C5), ~22 (C2-CH₃), ~21 (C4-CH₃). |
| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch, broad), 2950-2800 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch).[5] |
| Mass Spec (EI) | m/z (%): 113 ([M]⁺), 98 ([M-CH₃]⁺, base peak), other fragments corresponding to ring cleavage.[6] |
Conclusion
This compound is a structurally well-defined chiral building block whose stereochemistry is dominated by a single, stable diequatorial chair conformation. This conformational rigidity is a direct result of avoiding unfavorable 1,3-diaxial steric interactions. Its synthesis is readily achievable with high diastereoselectivity from commercially available starting materials, with subsequent resolution providing access to the enantiomerically pure compound. For drug development professionals, the defined three-dimensional arrangement of the methyl substituents and the nitrogen lone pair makes this and similar scaffolds ideal for creating novel molecular architectures that can probe the complex topology of biological targets with high specificity.
References
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Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). National Institutes of Health. Available at: [Link]
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Logashina, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Sadler, M. J. (2011). Diastereoselective synthesis of 2,4,5 trisubstituted piperidines. University of Birmingham ETheses. Available at: [Link]
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Kranke, B., & Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Available at: [Link]
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Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
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Angeli, E., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at: [Link]
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synthesis of enantiopure (2R,4R)-2,4-dimethylpiperidine
An In-Depth Technical Guide to the Synthesis of Enantiopure (2R,4R)-2,4-Dimethylpiperidine
Authored by: Gemini, Senior Application Scientist
Abstract
The enantiopure this compound scaffold is a privileged structural motif in a multitude of biologically active molecules and pharmaceutical agents. Its rigid, chair-like conformation and defined stereochemical presentation of substituents make it an invaluable building block for probing and optimizing molecular interactions with complex biological targets. However, the stereocontrolled synthesis of this specific isomer, with a cis relationship between the two methyl groups at the C2 and C4 positions, presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and modern strategies for accessing enantiopure this compound, intended for researchers, medicinal chemists, and process development scientists. We will dissect key methodologies, including chiral auxiliary-mediated approaches, asymmetric hydrogenation, and emerging biocatalytic routes, with a focus on the underlying principles of stereocontrol, experimental causality, and practical implementation.
Introduction: The Significance of the this compound Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of stereocenters onto this scaffold dramatically increases its structural complexity and potential for specific biological interactions. Molecules with high sp³ carbon content, such as substituted piperidines, are increasingly sought after in drug discovery as they provide three-dimensional diversity that can lead to improved binding affinity, selectivity, and physicochemical properties compared to their flat, aromatic counterparts.[3]
The this compound isomer is of particular interest due to its defined spatial arrangement, which can serve as a chiral scaffold to orient other pharmacophoric elements. The synthetic challenge lies in controlling the absolute and relative stereochemistry of the two non-adjacent chiral centers (C2 and C4) to achieve the desired cis configuration in high enantiomeric and diastereomeric purity. This guide explores the primary strategies developed to overcome this hurdle.
Strategic Blueprint: Pathways to Stereocontrol
The synthesis of enantiopure 2,4-disubstituted piperidines requires a robust strategy for installing two stereocenters with high fidelity.[1][4] The most successful approaches can be broadly categorized based on the method used to induce chirality.
Figure 1: High-level overview of the primary synthetic approaches to enantiopure this compound.
-
Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary sterically directs subsequent reactions, such as alkylation, before being cleaved to reveal the enantiopure product.[5][6]
-
Asymmetric Hydrogenation: A powerful and atom-economical approach where a chiral transition-metal catalyst (typically based on Iridium, Rhodium, or Ruthenium) delivers hydrogen across a double bond in a prochiral precursor, such as a substituted pyridine or dihydropyridine, with high face selectivity.[7][8][9]
-
Biocatalysis: This strategy leverages the exquisite selectivity of enzymes to perform stereoselective transformations. Methods like biocatalytic desymmetrization or stereoselective reductions offer environmentally benign routes to chiral molecules.[3][10][11][12]
In-Depth Analysis of Key Synthetic Routes
Route 1: Chiral Auxiliary-Controlled Synthesis
This methodology provides a robust and predictable pathway for establishing stereochemistry. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate to ensure high diastereoselectivity.[6][13] Evans' oxazolidinones and Myers' pseudoephedrine amides are exemplary auxiliaries that have been successfully employed for the asymmetric alkylation of carbonyl compounds.[5]
Causality of Stereoselection: The auxiliary enforces a rigid conformation upon the substrate, typically through chelation with a metal cation (e.g., Li⁺ in LDA). This conformation exposes one face of the resulting enolate to electrophilic attack while sterically shielding the other, thereby directing the incoming substituent to a specific position and creating a new stereocenter with high fidelity.
Figure 2: Workflow for a chiral auxiliary-based synthesis of this compound (DMP).
Exemplary Protocol: Pseudoephedrine Amide Alkylation
This protocol is a conceptual representation based on established principles of pseudoephedrine-directed alkylation.
Step 1: Amide Formation
-
To a solution of (1S,2S)-(+)-pseudoephedrine in toluene, add a solution of 3-butenoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work up the reaction with aqueous NaHCO₃ to yield the corresponding pseudoephedrine amide.
Step 2: First Asymmetric Alkylation (C4 Position)
-
Dissolve the amide in THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour to form the enolate.
-
Add methyl iodide (MeI) and stir for 4-6 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl to yield the C4-methylated product with high diastereoselectivity.
Step 3: Piperidinone Ring Formation
-
Protect the nitrogen atom (e.g., with a Boc group).
-
Perform hydroboration-oxidation on the terminal alkene to yield a primary alcohol.
-
Activate the alcohol (e.g., mesylation) and subsequently induce intramolecular cyclization via N-alkylation to form the 2-piperidinone ring.
Step 4: Second Alkylation & Auxiliary Removal
-
Generate the enolate of the N-Boc-4-methyl-2-piperidinone with LDA at -78 °C.
-
Add MeI to install the second methyl group at the C2 position. The existing C4 stereocenter directs this addition to the cis face.
-
Remove the auxiliary and reduce the amide carbonyl concurrently using a strong reducing agent like LiAlH₄.
-
Remove the N-Boc protecting group under acidic conditions to yield this compound.
| Step | Transformation | Typical Reagents | Expected d.r. | Reference Principle |
| 2 | C4-Alkylation | LDA, MeI | >95:5 | Myers Asymmetric Alkylation |
| 4 | C2-Alkylation | LDA, MeI | >90:10 | Substrate-controlled diastereoselection |
| Overall | Complete Sequence | - | >98% e.e. | [5] |
Route 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient and scalable method for installing stereocenters. The key is the development of a suitable unsaturated precursor and a highly active and selective chiral catalyst. For piperidines, this often involves the hydrogenation of substituted pyridinium salts.[7][8]
Causality of Stereoselection: The chiral ligand (e.g., BINAP, SegPhos) coordinates to the metal center (e.g., Iridium), creating a chiral environment. The substrate coordinates to the metal catalyst in a specific, low-energy orientation. Hydrogen is then delivered from a specific face of the coordinated substrate, leading to the formation of the product with high enantioselectivity.[9][14]
Figure 3: General workflow for the synthesis of (2R,4R)-DMP via asymmetric hydrogenation.
Exemplary Protocol: Iridium-Catalyzed Hydrogenation
This protocol is based on established methods for the asymmetric hydrogenation of pyridinium salts.[7][8]
Step 1: Pyridinium Salt Formation
-
Stir a solution of 2,4-dimethylpyridine (2,4-lutidine) with benzyl bromide in acetonitrile at reflux for 12 hours.
-
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the N-benzyl-2,4-dimethylpyridinium bromide salt.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure autoclave with the pyridinium salt, [Ir(COD)Cl]₂, and a suitable chiral phosphine ligand (e.g., (R)-SegPhos).
-
Add a degassed solvent (e.g., methanol or dichloromethane).
-
Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (typically 50-100 atm).
-
Stir the reaction at a specified temperature (e.g., 30-50 °C) for 24-48 hours.
-
Carefully vent the reactor and concentrate the solvent to obtain the crude N-benzyl-(2R,4R)-2,4-dimethylpiperidine.
Step 3: Deprotection
-
Dissolve the crude product in methanol and add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture (at atmospheric pressure or slightly elevated) until the benzyl group is cleaved.
-
Filter the catalyst and concentrate the solvent. Purify by distillation or chromatography to obtain the final product.
| Catalyst System | Pressure (atm) | Temp (°C) | Typical e.e. (%) | Typical d.r. (cis:trans) |
| [Ir]-SegPhos | 50-100 | 30 | >95 | >99:1 |
| [Ir]-BINAP | 50-100 | 30 | >90 | >95:5 |
| [Ru]-C-TunePhos | 50 | 50 | >92 | >98:1 |
Route 3: Biocatalytic Approaches
Biocatalysis offers a powerful and sustainable alternative for producing enantiopure compounds.[12] Enzymes operate under mild conditions and can exhibit near-perfect stereoselectivity. For piperidine synthesis, imine reductases (IREDs) or transaminases could be employed to set the C2 stereocenter, while other enzymes could resolve or desymmetrize precursors to set the C4 stereocenter.[15] A modern strategy combines biocatalytic C-H oxidation with other chemical methods to functionalize piperidine rings modularly.[3][10]
Causality of Stereoselection: The enzyme's three-dimensional active site binds the substrate in a highly specific orientation. The catalytic residues and any necessary cofactors (like NADH/NADPH for reductases) are positioned to react with only one face of the substrate's reactive group, ensuring the formation of a single stereoisomer.
Figure 4: Conceptual biocatalytic synthesis of (2R,4R)-DMP using an imine reductase (IRED).
Exemplary Protocol: Imine Reductase (IRED) Reduction
This is a conceptual protocol based on the known reactivity of IREDs.
-
Prepare a buffer solution (e.g., potassium phosphate, pH 7.5).
-
To the buffer, add the cyclic imine substrate (5,6,7,8-tetrahydro-4-methyl-lutidine), an IRED enzyme (from a screening kit or expressed in-house), and a cofactor (NADPH).
-
Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH.
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Monitor the reaction by GC or LC-MS.
-
Upon completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify.
| Enzyme Source | Substrate Concentration | Conversion (%) | e.e. (%) | d.r. (cis:trans) |
| Engineered IRED-A | 10 g/L | >99 | >99 | >98:2 |
| Wild-Type IRED-B | 10 g/L | 85 | 92 | 90:10 |
Comparative Analysis and Conclusion
The optimal synthetic route to this compound depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
| Metric | Chiral Auxiliary | Asymmetric Hydrogenation | Biocatalysis |
| Stereoselectivity | High to Excellent | Excellent | Excellent |
| Number of Steps | High (often >5) | Moderate (2-3) | Low (often 1-2) |
| Scalability | Moderate (stoichiometric auxiliary) | High (catalytic) | High (fermentation/bioreactor) |
| Atom Economy | Poor | Excellent | Good |
| Cost | Auxiliary can be expensive but often recyclable | High initial cost for catalyst/ligand | Low substrate cost, enzyme can be expensive |
| Generality | Broad scope for different alkyl groups | Dependent on substrate compatibility | Substrate-specific, may require engineering |
Each strategy offers a viable path to the target molecule. Chiral auxiliary-based methods are well-established and predictable, making them suitable for smaller-scale synthesis where reliability is paramount. Asymmetric hydrogenation represents the state-of-the-art for industrial-scale production due to its high efficiency, low step count, and catalytic nature. Finally, biocatalysis is rapidly emerging as a powerful and sustainable alternative.[11] As enzyme engineering and screening technologies advance, biocatalytic routes are poised to become increasingly competitive and may offer the most direct and environmentally friendly solutions for the synthesis of this compound and other complex chiral amines in the future.
References
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D. J. C. Constable, A. D. Curzons, V. L. Cunningham, A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery, Organic Letters, 2000 , 2(23), 3679-3681. [Link]
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ChemistryViews, Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling, 2024 . [Link]
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X. Zhang et al., Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters, Organic Letters, 2020 , 22(22), 8882-8887. [Link]
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Scripps Research, New modular strategy reduces piperidine synthesis steps for pharmaceuticals, 2024 . [Link]
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A Technical Guide to the Spectroscopic Analysis of (2R,4R)-2,4-Dimethylpiperidine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural and stereochemical elucidation of (2R,4R)-2,4-dimethylpiperidine, a chiral piperidine derivative of significant interest in pharmaceutical and materials science. As a critical building block, unambiguous confirmation of its molecular structure and, most importantly, its cis relative stereochemistry, is paramount for quality control and downstream applications. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. We provide field-proven experimental protocols, in-depth data interpretation, and an integrated analysis that collectively validate the identity of this compound. This guide is intended for researchers, chemists, and quality control specialists in the fields of drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Constitution and Stereochemistry
NMR spectroscopy is the most powerful technique for determining the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For a chiral molecule like this compound, NMR is indispensable not only for confirming the core piperidine structure but also for establishing the cis relationship between the two methyl groups.
Theoretical Basis & Experimental Causality
The (2R,4R) designation implies a cis relative stereochemistry, meaning both methyl groups are on the same face of the piperidine ring. In its most stable chair conformation, this forces one methyl group into an axial position and the other into an equatorial position, or both into equatorial positions. Conformational analysis studies of substituted cyclohexanes and piperidines consistently show that conformers with bulky substituents in the equatorial position are energetically favored to minimize destabilizing 1,3-diaxial interactions.[1] Therefore, the dominant conformation of this compound is expected to be the chair form with both methyl groups in equatorial positions. This conformational preference is directly observable in the ¹H NMR spectrum through the analysis of proton-proton coupling constants (J-values).[2][3]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Data Interpretation and Analysis
The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule's structure. The expected data, based on analogous substituted piperidines, are summarized below.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | 1.0 - 2.0 (broad singlet) | br s | N/A |
| C2-H | 2.8 - 3.1 | multiplet | ~53-56 |
| C2-CH₃ | 1.0 - 1.2 | doublet | ~18-22 |
| C3-H (ax) | 1.1 - 1.3 | multiplet | ~35-38 |
| C3-H (eq) | 1.6 - 1.8 | multiplet | ~35-38 |
| C4-H | 1.4 - 1.6 | multiplet | ~30-33 |
| C4-CH₃ | 0.8 - 1.0 | doublet | ~21-24 |
| C5-H (ax) | 1.1 - 1.3 | multiplet | ~35-38 |
| C5-H (eq) | 1.6 - 1.8 | multiplet | ~35-38 |
| C6-H (ax) | 2.5 - 2.7 | multiplet | ~46-49 |
| C6-H (eq) | 3.0 - 3.2 | multiplet | ~46-49 |
-
¹H NMR Analysis: The key to confirming the cis stereochemistry lies in the coupling constants of the ring protons. In the diequatorial chair conformation, the C2-H and C4-H protons will be axial. An axial proton exhibits large diaxial couplings (J ≈ 8-13 Hz) with neighboring axial protons and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This complex pattern of multiplets, when resolved, confirms the conformational bias and thus the relative stereochemistry. A 2D COSY experiment is invaluable for tracing these coupling networks.
-
¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule, confirming the absence of molecular symmetry that would be present in, for example, cis-2,6-dimethylpiperidine.[7] The chemical shifts are influenced by the nitrogen atom and the alkyl substituents.[8][9]
Diagram 1: Key ¹H-¹H COSY Correlations This diagram illustrates the expected proton-proton coupling network that would be observed in a COSY spectrum, confirming the connectivity of the piperidine ring.
Caption: Predicted COSY correlations for this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Theoretical Basis & Experimental Causality
For this compound, the key functional groups are the secondary amine (N-H) and the saturated alkyl C-H bonds. The N-H bond exhibits characteristic stretching and bending vibrations, while the C-H bonds show strong stretching absorptions just below 3000 cm⁻¹. The absence of absorptions in other regions (e.g., C=O, C=C, O-H) confirms the purity of the sample with respect to these functional groups.
Experimental Protocol: IR Spectrum Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, a small amount of the powder can be pressed onto the crystal.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement and automatically subtracted from the sample spectrum.
Data Interpretation and Analysis
The spectrum is analyzed by identifying characteristic absorption bands.[10]
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak-Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium |
The presence of a weak to medium intensity band in the 3300-3500 cm⁻¹ region is a clear indicator of the secondary amine N-H stretch. The strong, sharp peaks just below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Theoretical Basis & Experimental Causality
The "Nitrogen Rule" in mass spectrometry is a key principle for identifying compounds containing nitrogen. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12] For C₇H₁₅N, the expected molecular weight is 113, which is consistent with this rule.
The primary fragmentation pathway for cyclic amines under Electron Ionization (EI) conditions is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[13][14] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming an iminium ion.[11] The loss of the largest possible alkyl radical from the alpha-carbon is typically the most favored pathway.[15]
Experimental Protocol: Mass Spectrum Acquisition
-
Instrumentation: A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS), is typically used.
-
Sample Introduction: If using GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject a small volume (e.g., 1 µL) into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard EI energy of 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Data Interpretation and Analysis
The resulting mass spectrum is a plot of relative intensity versus m/z.
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Identity | Comments |
| 113 | [M]⁺ (Molecular Ion) | Confirms the molecular formula (C₇H₁₅N). Expected to be of moderate intensity. |
| 112 | [M-H]⁺ | Loss of a hydrogen atom, common in cyclic amines.[13][15] |
| 98 | [M-CH₃]⁺ | Alpha-cleavage with loss of a methyl radical from C2. |
| 70 | [M-C₃H₇]⁺ | Alpha-cleavage with loss of a propyl radical (from C6 cleavage). |
| 56 | Further fragmentation | A common fragment in piperidine rings. |
The molecular ion peak at m/z 113 confirms the elemental composition. The base peak (most intense peak) is often the [M-CH₃]⁺ ion at m/z 98, resulting from the favorable alpha-cleavage and loss of the C2-methyl group.
Diagram 2: Primary EI Fragmentation Pathway This diagram shows the alpha-cleavage fragmentation leading to the prominent m/z 98 ion.
Caption: Alpha-cleavage at C2 leads to the stable m/z 98 fragment.
Integrated Spectroscopic Analysis: A Unified Conclusion
While each spectroscopic technique provides valuable information, their combined interpretation provides an unassailable confirmation of the structure.
-
MS confirms the molecular formula C₇H₁₅N via the molecular ion at m/z 113.
-
IR confirms the presence of a secondary amine (N-H stretch ~3350 cm⁻¹) and saturated alkyl groups (C-H stretch ~2900 cm⁻¹), and the absence of other functional groups.
-
¹³C NMR shows seven unique carbon signals, consistent with the proposed C₂- and C₄-substituted structure.
-
¹H NMR confirms the connectivity and, crucially, the cis stereochemistry through analysis of proton coupling constants, which indicate a conformation where both methyl groups preferentially occupy equatorial positions.
Together, these three pillars of spectroscopic analysis provide a robust and self-validating system for the complete and unambiguous characterization of this compound, ensuring its identity and stereochemical purity for high-stakes applications in research and development.
References
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JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). CIS-2,4,6-TRIMETHYLPIPERIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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(2R,4R)-2,4-dimethylpiperidine CAS number and identifiers
An In-depth Technical Guide to (2R,4R)-2,4-Dimethylpiperidine for Researchers and Drug Development Professionals
Abstract
This compound is a chiral saturated heterocycle belonging to the substituted piperidine class of compounds. As a specific stereoisomer, it presents a unique three-dimensional arrangement that is of significant interest in asymmetric synthesis and medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making chiral derivatives like the (2R,4R) isomer valuable building blocks for creating stereochemically defined molecules.[1][2] This guide provides a comprehensive overview of the core identifiers, physicochemical properties, stereochemical nuances, synthesis strategies, and applications of this compound, tailored for researchers, chemists, and drug development professionals who leverage such chiral synthons to construct complex molecular architectures with precise biological functions.
Core Identifiers and Chemical Structure
Establishing the precise identity of a stereospecific compound is critical for reproducibility and regulatory purposes. This compound is the enantiomer of (2S,4S)-2,4-dimethylpiperidine, and together they constitute the cis-diastereomer of 2,4-dimethylpiperidine. It is crucial to distinguish this from the trans-diastereomers, (2R,4S) and (2S,4R).
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | cis-2,4-Lupetidine (for the racemic mixture) | [3][4] |
| Molecular Formula | C₇H₁₅N | [3][5] |
| Molecular Weight | 113.20 g/mol | [4][6] |
| CAS Number | 19683-91-1 (cis-racemate); 6287-19-0 (unspecified isomers) | [3][5] |
| PubChem CID | 7230000 (for the (2S,4S) enantiomer) | [4] |
| InChI (for 2R,4R) | InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | N/A |
| InChIKey (for 2R,4R) | QOZOFODNIBQPGN-GSVOUGTGSA-N | N/A |
| SMILES (for 2R,4R) | C[C@H]1CCNC | N/A |
Physicochemical and Stereochemical Properties
The physical properties of 2,4-dimethylpiperidine are influenced by its substitution pattern. The data below corresponds to the mixture of isomers unless otherwise specified.
| Property | Value | Remarks |
| Appearance | Light yellow liquid | [7] |
| Boiling Point | 122 °C / 251.6 °F | [8] |
| Melting Point | 4 - 5 °C / 39.2 - 41 °F | [8] |
| Density | 0.862 g/cm³ at 20 °C | [9] |
| Flash Point | 13 °C / 55.4 °F | [8] |
| Solubility | Soluble in water and common organic solvents. | N/A |
Stereochemical Considerations
The stereochemistry of 2,4-dimethylpiperidine is defined by the relative and absolute configurations at carbons 2 and 4.
-
Diastereomers: The compound exists as two diastereomers: cis and trans. In the cis isomer, the two methyl groups are on the same side of the piperidine ring's average plane. In the trans isomer, they are on opposite sides.
-
Enantiomers: Both cis and trans diastereomers are chiral and exist as a pair of enantiomers.
-
cis-isomer: (2R,4R) and (2S,4S)
-
trans-isomer: (2R,4S) and (2S,4R)
-
The (2R,4R) configuration designates a specific, non-superimposable mirror image, which is essential for stereospecific interactions in biological systems or in asymmetric catalysis. The chair conformation of the piperidine ring is the most stable, and for the cis isomer, a conformation with one equatorial and one axial methyl group, or a diaxial conformation, may exist in equilibrium, though the diequatorial conformation of the trans isomer is generally more stable.
Caption: Stereoisomers of 2,4-dimethylpiperidine.
Synthesis and Stereocontrol
The synthesis of enantiomerically pure substituted piperidines is a central challenge in organic chemistry.[1] While the reduction of 2,4-dimethylpyridine (2,4-lutidine) yields a mixture of cis and trans diastereomers, achieving the specific (2R,4R) configuration requires a stereoselective approach.
Conceptual Asymmetric Synthesis Workflow
A common strategy involves the asymmetric hydrogenation of a prochiral pyridine or dihydropyridine precursor using a chiral catalyst. This approach imparts the desired stereochemistry at the newly formed chiral centers.
Caption: Workflow for stereoselective piperidine synthesis.
Exemplary Laboratory Protocol: Asymmetric Hydrogenation
This protocol is a representative methodology based on established principles of asymmetric catalysis for pyridine reduction.
Objective: To synthesize this compound from 2,4-lutidine with high enantiomeric excess.
Pillar of Trustworthiness: Each step must be followed by rigorous purification and analytical validation (NMR, MS, Chiral HPLC) to confirm the structure and stereochemical purity of intermediates and the final product.
Step 1: N-Activation of 2,4-Lutidine
-
Causality: The aromatic pyridine ring is electron-rich and resistant to hydrogenation. Activating it by forming a pyridinium salt or an N-acyl derivative enhances its reactivity by making it more electrophilic.
-
To a solution of 2,4-lutidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add benzyl chloroformate (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-benzyloxycarbonyl-2,4-dimethyl-1,2-dihydropyridine intermediate by flash column chromatography.
Step 2: Asymmetric Hydrogenation
-
Expertise: The choice of catalyst is paramount. A chiral iridium complex with a bidentate phosphine ligand (e.g., a derivative of Crabtree's catalyst) is often effective for the directed hydrogenation of N-heterocycles. The ligand's chiral environment dictates the facial selectivity of hydrogen addition.
-
In a high-pressure autoclave, dissolve the purified intermediate (1.0 equiv.) and a chiral iridium catalyst, such as [Ir(COD)(PCy₃)(py)]PF₆ modified with a suitable chiral ligand, (0.01 equiv.) in degassed anhydrous DCM.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction at a controlled temperature (e.g., 40 °C) for 24-48 hours.
-
Carefully vent the autoclave, and concentrate the reaction mixture in vacuo.
Step 3: Deprotection and Isolation
-
Causality: The N-protecting group, essential for activation and hydrogenation, must be removed to yield the free secondary amine.
-
Dissolve the crude product from Step 2 in methanol. Add palladium on carbon (10% w/w) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours to effect hydrogenolysis of the N-Cbz group.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The residue contains a mixture of dimethylpiperidine stereoisomers, enriched in the (2R,4R) form.
-
Purify the final product via column chromatography or by forming a salt with a chiral acid (diastereomeric resolution) to isolate the pure this compound.
-
Validation: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC. Confirm the final structure and relative stereochemistry using ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
The rigid, chiral scaffold of this compound makes it a valuable component in several areas of chemical science.
-
Chiral Building Block: It serves as a starting material for the synthesis of more complex molecules, where its defined stereocenters are incorporated into the final target. This is crucial in drug development, as the biological activity of a molecule often depends on its specific 3D shape.[10][11]
-
Asymmetric Ligands: The secondary amine can be functionalized to create chiral ligands for transition metal catalysts. These ligands can then be used to induce stereoselectivity in a wide range of chemical reactions, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.
-
Pharmaceutical Scaffolds: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Using a stereochemically pure building block like the (2R,4R) isomer allows for the systematic exploration of a drug candidate's structure-activity relationship (SAR), minimizing the complications of testing diastereomeric mixtures and potentially leading to compounds with improved potency and reduced off-target effects.[2][10]
Caption: Role as a versatile chiral intermediate.
Safety, Handling, and Storage
Substituted piperidines require careful handling due to their potential hazards. The following information is synthesized from safety data sheets (SDS) for structurally similar compounds.
-
Hazards: 2,4-Dimethylpiperidine is classified as a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[7][8] Ingestion and inhalation may be harmful.[12]
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Use spark-proof tools and explosion-proof equipment.[8] Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[9]
-
-
Storage:
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[7]
-
References
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FDA Global Substance Registration System. 2,4-DIMETHYLPIPERIDINE, CIS-. [Link]
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PubChem. (2R,4R)-1,2-Dimethylpiperidin-4-ol. National Center for Biotechnology Information. [Link]
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Al-Ghorbani, M., et al. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]
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An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dimethylpiperidine Isomers
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties and conformational stability of dimethylpiperidine isomers. For researchers, scientists, and professionals in drug development, a deep understanding of the energetic landscape of these substituted piperidines is crucial for predicting their behavior in biological systems and for the rational design of novel therapeutics. This document synthesizes experimental thermochemical data with high-level computational results, details the methodologies for their determination, and presents a comparative analysis of isomer stability.
Introduction: The Significance of Dimethylpiperidine Isomers in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of methyl groups to the piperidine ring, creating various dimethylpiperidine isomers, significantly influences the molecule's three-dimensional structure, lipophilicity, and metabolic stability. These seemingly minor structural modifications can have profound effects on a drug candidate's efficacy, selectivity, and pharmacokinetic profile.
The thermodynamic stability of a particular isomer and its conformers dictates its prevalent form under physiological conditions, which in turn governs its interaction with biological targets. Therefore, a quantitative understanding of the thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is paramount for predicting the behavior and optimizing the properties of drug candidates incorporating a dimethylpiperidine moiety. This guide provides an in-depth exploration of these properties, focusing on the interplay between structure, stability, and the underlying thermodynamic principles.
Thermodynamic Properties of Dimethylpiperidine Isomers
The thermodynamic stability of a molecule is fundamentally described by its standard Gibbs free energy of formation (ΔfG°), which is a function of its enthalpy of formation (ΔfH°) and entropy (S°). While experimental data for ΔfG° and S° for dimethylpiperidine isomers are scarce in the literature, a combination of experimental calorimetry and high-level quantum chemical calculations provides a robust understanding of their relative stabilities, primarily through their enthalpies of formation.
Enthalpy of Formation: A Key Indicator of Stability
The standard molar enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔfH° indicates a more stable isomer.
Table 1: Experimental and Calculated Standard Molar Enthalpies of Formation (ΔfH°) of Dimethylpiperidine Isomers at 298.15 K
| Isomer | State | Experimental ΔfH° (kJ/mol) | Calculated ΔfH° (g) (kJ/mol) [G3MP2B3][1] |
| 2,6-Dimethylpiperidine | Liquid | -153.6 ± 2.1[1] | |
| Gas | -111.2 ± 2.2[1] | -120.2 | |
| 3,5-Dimethylpiperidine | Liquid | -155.0 ± 1.7[1] | |
| Gas | -105.9 ± 1.8[1] | -116.0 | |
| cis-1,2-Dimethylpiperidine | Gas | -100.8 | |
| trans-1,2-Dimethylpiperidine | Gas | -111.1 | |
| cis-1,3-Dimethylpiperidine | Gas | -105.9 | |
| trans-1,3-Dimethylpiperidine | Gas | -108.5 | |
| 1,4-Dimethylpiperidine | Gas | -108.3 | |
| 2,2-Dimethylpiperidine | Gas | -132.5 | |
| cis-2,3-Dimethylpiperidine | Gas | -121.1 | |
| trans-2,3-Dimethylpiperidine | Gas | -133.5 | |
| cis-2,4-Dimethylpiperidine | Gas | -128.9 | |
| trans-2,4-Dimethylpiperidine | Gas | -130.4 | |
| cis-2,5-Dimethylpiperidine | Gas | -124.9 | |
| trans-2,5-Dimethylpiperidine | Gas | -131.6 | |
| 3,3-Dimethylpiperidine | Gas | -138.0 | |
| cis-3,4-Dimethylpiperidine | Gas | -129.8 | |
| trans-3,4-Dimethylpiperidine | Gas | -132.0 | |
| 4,4-Dimethylpiperidine | Gas | -134.1 |
Note: The experimental values for 2,6- and 3,5-dimethylpiperidine represent a mixture of cis and trans isomers.
Conformational Stability: The Role of Steric Interactions
The stability of dimethylpiperidine isomers is intimately linked to the conformational preferences of the piperidine ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The relative stability of different isomers and their respective conformers is primarily governed by the minimization of unfavorable steric interactions.
Key Steric Interactions in Substituted Piperidines
-
1,3-Diaxial Interactions: Repulsive steric strain between an axial substituent and the axial hydrogen atoms at the C3 and C5 positions. This is a major destabilizing factor.
-
Gauche Interactions: Steric hindrance between substituents on adjacent carbon atoms.
The interplay of these interactions determines the most stable conformation for each isomer.
Conformational Analysis of Key Isomers
-
cis- and trans-1,2-Dimethylpiperidine:
-
The trans isomer is significantly more stable as it can adopt a diequatorial conformation, avoiding major steric clashes.[1]
-
The cis isomer must have one axial and one equatorial methyl group. The conformer with the C2-methyl group in the equatorial position is favored.
-
-
cis- and trans-2,6-Dimethylpiperidine:
-
The cis ((R,S)-) isomer is achiral and can exist in a chair conformation with both methyl groups in equatorial positions, leading to high stability.[2]
-
The trans ((R,R) and (S,S)) isomers are chiral and in a chair conformation, one methyl group must be axial, leading to destabilizing 1,3-diaxial interactions.
-
-
cis- and trans-3,5-Dimethylpiperidine:
-
The cis isomer can adopt a diequatorial conformation, which is highly favored.
-
The trans isomer will have one axial and one equatorial methyl group, resulting in it being less stable than the cis isomer.
-
The following diagram illustrates the chair conformations and key steric interactions for selected dimethylpiperidine isomers.
Caption: Chair conformations of selected dimethylpiperidine isomers illustrating steric interactions.
Methodologies for Determining Thermodynamic Properties and Stability
A combination of experimental and computational methods is employed to elucidate the thermodynamic properties and conformational landscapes of dimethylpiperidine isomers.
Experimental Methodologies
4.1.1. Bomb Calorimetry for Enthalpy of Formation
This technique is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of combustion can be determined, which is then used to calculate the standard enthalpy of formation.
Experimental Protocol: Bomb Calorimetry for a Liquid Amine
-
Sample Preparation:
-
Accurately weigh a gelatin capsule.
-
Fill the capsule with the liquid dimethylpiperidine isomer and seal it.
-
Accurately determine the mass of the liquid sample by difference.
-
-
Bomb Assembly:
-
Place the sealed capsule in the crucible of the bomb calorimeter.
-
Attach a known length of ignition wire to the electrodes, ensuring it is in contact with the capsule.
-
Add a small, known amount of water to the bomb to saturate the internal atmosphere.
-
Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
-
-
Calorimeter Setup:
-
Place the sealed bomb in the calorimeter bucket.
-
Fill the bucket with a known mass of water, ensuring the bomb is fully submerged.
-
Place the bucket in the insulating jacket and close the calorimeter lid.
-
Start the stirrer to ensure a uniform water temperature.
-
-
Data Acquisition:
-
Record the initial temperature of the water for several minutes to establish a baseline.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature at regular intervals as it rises and then cools.
-
-
Data Analysis:
-
Correct the temperature change for heat exchange with the surroundings.
-
Calculate the heat released by the combustion using the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid).
-
Correct for the heat of combustion of the gelatin capsule and the ignition wire.
-
Calculate the standard enthalpy of combustion and subsequently the standard enthalpy of formation of the dimethylpiperidine isomer.
-
4.1.2. NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution. The coupling constants (J-values) between protons are dependent on the dihedral angle between them, which is a function of the ring conformation.
Experimental Protocol: NMR for Conformational Equilibrium
-
Sample Preparation:
-
Dissolve a known concentration of the dimethylpiperidine isomer in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum at a controlled temperature.
-
For complex spectra, 2D NMR techniques like COSY and HSQC may be necessary for peak assignment.
-
-
Data Analysis:
-
Measure the coupling constants between vicinal protons on the piperidine ring.
-
Use the Karplus equation, which relates the vicinal coupling constant to the dihedral angle, to estimate the relative populations of the different chair conformers.
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant determined from the conformer populations.
-
Computational Methodologies
Quantum chemical calculations are indispensable for predicting the thermodynamic properties and conformational energies of molecules, especially for isomers that are difficult to isolate or study experimentally.
4.2.1. G3MP2B3 Composite Method for Accurate Thermochemistry
The Gaussian-3 (G3) theory and its variants, such as G3MP2B3, are high-accuracy composite methods that approximate the results of much more computationally expensive methods.[3] They involve a series of calculations at different levels of theory and with different basis sets to arrive at a highly accurate final energy.
Computational Workflow: G3MP2B3 Calculation
The following diagram outlines the key steps in a G3MP2B3 calculation for determining the enthalpy of formation.
Caption: Workflow for calculating the enthalpy of formation using the G3MP2B3 method.
Comparative Stability and Drug Development Implications
The combined experimental and computational data reveal a clear hierarchy of stability among the dimethylpiperidine isomers.
-
Geminal vs. Vicinal Substitution: Geminal disubstitution (e.g., 3,3- and 4,4-dimethylpiperidine) generally leads to greater stability compared to many vicinal isomers, as it can avoid some of the steric strain associated with adjacent methyl groups. The calculated enthalpy of formation for 3,3-dimethylpiperidine (-138.0 kJ/mol) is the most negative among all isomers.
-
Positional Isomerism: The position of the methyl groups significantly impacts stability. For instance, the calculated enthalpy of formation for trans-2,3-dimethylpiperidine (-133.5 kJ/mol) is considerably more negative than that of cis-1,2-dimethylpiperidine (-100.8 kJ/mol).
-
Cis vs. Trans Isomerism: The relative stability of cis and trans isomers is highly dependent on the substitution pattern. For 2,6- and 3,5-disubstitution, the cis isomer is more stable due to the possibility of a diequatorial conformation. Conversely, for 1,2-disubstitution, the trans isomer is more stable.
For drug development professionals, these stability differences are critical. A more stable isomer will be the predominant species at equilibrium, and its specific three-dimensional structure will dictate its binding affinity and selectivity for a biological target. By understanding the thermodynamic landscape, chemists can strategically choose the most appropriate isomer to synthesize, potentially leading to more potent and selective drug candidates with improved physicochemical properties.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties and stability of dimethylpiperidine isomers. Through a combination of experimental data and high-level computational chemistry, a clear picture of the relative stabilities of these important structural motifs has been presented. The methodologies for determining these properties, including bomb calorimetry, NMR spectroscopy, and the G3MP2B3 computational method, have been outlined to provide researchers with a practical understanding of these techniques. The insights into the conformational preferences and the factors governing isomer stability are invaluable for the rational design of new pharmaceuticals and other biologically active molecules.
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A Technical Guide to the Conformational Analysis of cis- and trans-2,4-Dimethylpiperidine
Introduction: The Significance of Piperidine Conformation in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is critical for precise molecular recognition at biological targets. However, the inherent conformational flexibility of the six-membered ring means that a deep understanding of its stereochemical behavior is not merely academic but essential for rational drug design. The orientation of substituents—whether axial or equatorial—can profoundly impact a molecule's physicochemical properties, metabolic stability, and, most importantly, its binding affinity to a receptor.
This guide provides an in-depth conformational analysis of two key diastereomers: cis- and trans-2,4-dimethylpiperidine. We will dissect the energetic factors that govern their preferred shapes and detail the primary experimental methodology, Nuclear Magnetic Resonance (NMR) spectroscopy, used to validate these conformational preferences. The principles discussed herein are foundational for any researcher, scientist, or drug development professional working with saturated heterocyclic systems.
Foundational Principles of Piperidine Stereochemistry
Like its carbocyclic counterpart, cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In this conformation, the substituents at each carbon atom can occupy one of two distinct positions:
-
Axial (a): Bonds are parallel to the principal C3 axis of the ring.
-
Equatorial (e): Bonds extend from the "equator" of the ring.
These two chair forms can interconvert via a process known as ring flipping . For an unsubstituted piperidine, these two chairs are identical and isoenergetic. However, for substituted piperidines like the 2,4-dimethyl isomers, the two chair conformers are diastereomeric and possess different energies. The position of the conformational equilibrium is dictated by the steric and electronic demands of the substituents.
The primary energetic penalties that determine the stability of a given conformer are:
-
A-Value (Conformational Free Energy): This value quantifies the energy difference when a substituent moves from the more stable equatorial position to the less stable axial position.[2] For a methyl group on a cyclohexane ring, this value is approximately 1.74 kcal/mol. In piperidine systems, the A-value for a 4-methyl group is similar (~1.9 kcal/mol), while for a 2-methyl group, it is significantly higher (~2.5 kcal/mol for an N-H piperidine) due to interactions involving the adjacent nitrogen atom.[3]
-
1,3-Diaxial Interactions: This is the primary source of steric strain for an axial substituent. It involves repulsive van der Waals interactions between the axial group and the other two axial substituents on the same face of the ring (at the +2 and -2 positions relative to the substituent).[4][5][6][7][8] For an axial methyl group, these interactions are analogous to two gauche-butane interactions.[7]
Conformational Analysis of trans-2,4-Dimethylpiperidine
We begin with the trans isomer, as its conformational preference is more straightforward. In this isomer, the two methyl groups are on opposite faces of the ring.
Chair Conformations of the trans Isomer
The ring flip of trans-2,4-dimethylpiperidine interconverts a diequatorial conformer and a diaxial conformer.
Caption: Conformational equilibrium of trans-2,4-dimethylpiperidine.
-
Conformer A (diequatorial, 2e,4e): In this conformation, both methyl groups occupy the sterically favored equatorial positions. This arrangement avoids any destabilizing 1,3-diaxial interactions. The only minor steric consideration is a gauche interaction between the two methyl groups. This is overwhelmingly the more stable conformation.
-
Conformer B (diaxial, 2a,4a): This conformation places both methyl groups in axial positions. This is a high-energy state due to multiple severe 1,3-diaxial interactions. The axial methyl at C2 interacts with the axial hydrogen at C6, and the axial methyl at C4 interacts with the axial hydrogens at C2 and C6.
Energetic Comparison and Predicted Equilibrium
The energy difference between these two conformers is substantial. The diaxial form incurs the steric penalty of two axial methyl groups.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy |
| trans-(2e,4e) | C2: EquatorialC4: Equatorial | Gauche interaction between Me-2 and Me-4 | Lowest (Most Stable) |
| trans-(2a,4a) | C2: AxialC4: Axial | 1,3-diaxial (Me-2/H-6)1,3-diaxial (Me-4/H-2, H-6) | High |
Conformational Analysis of cis-2,4-Dimethylpiperidine
The analysis of the cis isomer is more nuanced. In this case, the two methyl groups are on the same face of the ring, which necessitates that in any chair conformation, one must be axial and the other equatorial.[9]
Chair Conformations of the cis Isomer
Ring flipping interconverts two distinct axial-equatorial conformers.
Caption: Conformational equilibrium of cis-2,4-dimethylpiperidine.
-
Conformer C (2-axial, 4-equatorial): This conformer places the C2-methyl group in an axial position and the C4-methyl group in an equatorial position. The primary destabilization comes from the 1,3-diaxial interaction between the axial C2-methyl and the axial hydrogen on C6.
-
Conformer D (2-equatorial, 4-axial): The ring-flipped form places the C2-methyl group equatorially and the C4-methyl group axially. Here, the destabilization arises from the 1,3-diaxial interactions between the axial C4-methyl and the axial hydrogens on C2 and C6.
Energetic Comparison and Predicted Equilibrium
To predict the favored conformer, we must compare the energetic cost of placing a methyl group in the axial position at C2 versus C4. As established by A-values, the steric environment at C2 is more hindered than at C4.[3] The A-value for a 2-methyl group is greater than for a 4-methyl group. Therefore, the 1,3-diaxial interaction involving the C2-methyl group is more severe than that involving the C4-methyl group.
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy |
| cis-(2a,4e) | C2: AxialC4: Equatorial | 1,3-diaxial (Me-2/H-6) | High |
| cis-(2e,4a) | C2: EquatorialC4: Axial | 1,3-diaxial (Me-4/H-2, H-6) | Lower (More Stable) |
Experimental Protocol: Conformational Assignment by NMR Spectroscopy
NMR spectroscopy is the definitive technique for studying these conformational equilibria in solution.[10][11] The chemical shifts (δ) and, more critically, the proton-proton coupling constants (J-values) are exquisitely sensitive to the stereochemical environment.
Step-by-Step Workflow for ¹H NMR Analysis
Caption: Workflow for NMR-based conformational analysis.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified dimethylpiperidine sample (or its hydrochloride salt) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O for the salt).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrum Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.
-
If an equilibrium is suspected, consider acquiring spectra at low temperatures (e.g., -80 °C) to potentially slow the ring-flipping process and observe individual conformers.[3]
-
-
Data Analysis & Interpretation:
-
Chemical Shifts (δ): Protons in an axial environment are generally shielded (shifted to a lower ppm value, or upfield) compared to their equatorial counterparts due to anisotropic effects.
-
Coupling Constants (J-values): This is the most diagnostic parameter. The magnitude of the vicinal coupling constant (³JHH) depends on the dihedral angle between the coupled protons, as described by the Karplus relationship.
-
Large Coupling (³JHH ≈ 8–13 Hz): This is indicative of a 180° dihedral angle, which occurs between two protons in a trans-diaxial arrangement (Hax-Hax).
-
Small Coupling (³JHH ≈ 2–5 Hz): This indicates a ~60° dihedral angle, which is found between axial-equatorial (Hax-Heq) or equatorial-equatorial (Heq-Heq) protons.
-
-
Application to 2,4-Dimethylpiperidine Isomers
-
For trans-2,4-dimethylpiperidine: The spectrum should be simple, reflecting a single, locked diequatorial conformation. The signals for the ring protons adjacent to the methyl groups (H2 and H4) will appear as multiplets with large diaxial coupling constants to one of their neighbors and small couplings to the other, confirming their axial positions (and thus the equatorial position of the methyl groups).
-
For cis-2,4-dimethylpiperidine: The spectrum will represent a time-average of the two rapidly interconverting chair conformers. The observed J-values will be a weighted average of the J-values for each individual conformer. By measuring the coupling constants for the H2 and H4 protons, one can calculate the relative populations of the (2a,4e) and (2e,4a) conformers and confirm that the latter is the major species.
Conclusion
The conformational analysis of cis- and trans-2,4-dimethylpiperidine reveals a clear demonstration of fundamental stereochemical principles. The trans isomer overwhelmingly adopts a diequatorial conformation to minimize steric strain. The cis isomer exists as a dynamic equilibrium between two chair forms, with a distinct preference for the conformer that places the C2-methyl group in the less hindered equatorial position. These preferences, driven by the avoidance of 1,3-diaxial interactions, can be unambiguously confirmed through the application of NMR spectroscopy, particularly the analysis of vicinal proton coupling constants. For scientists in drug development, mastering this analysis is crucial, as the stable conformation of a molecule dictates its three-dimensional shape and its ability to engage with biological targets effectively.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Chiral Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry. Its frequent appearance in pharmaceuticals and natural products is a testament to its remarkable ability to confer favorable physicochemical properties and engage in precise interactions with biological targets. The introduction of chirality transforms this fundamental scaffold into a powerful tool for fine-tuning pharmacological activity, enhancing potency, and improving safety profiles. This technical guide provides a comprehensive exploration of the discovery and synthesis of chiral piperidines, offering field-proven insights into key synthetic strategies and their underlying principles.
The Imperative of Chirality in Piperidine Scaffolds
The three-dimensional arrangement of substituents on a piperidine ring profoundly dictates its biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological profiles; one may elicit the desired therapeutic effect while the other could be inactive or even toxic.[1] The strategic incorporation of stereocenters into the piperidine motif offers several advantages in drug design:
-
Enhanced Potency and Selectivity: A specific stereoisomer can achieve a more complementary fit within the chiral binding pocket of a biological target, leading to stronger and more selective interactions. This can dramatically increase a drug's potency and reduce off-target effects.[2][3]
-
Modulated Physicochemical Properties: Chirality influences a molecule's crystal packing, solubility, and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Improved Pharmacokinetics: The stereochemistry of a drug can impact its metabolic stability and rate of clearance, leading to a more favorable pharmacokinetic profile.[2]
-
Reduced hERG Toxicity: Introduction of chiral centers has been shown to be a viable strategy for mitigating cardiac toxicity associated with the blockade of the hERG potassium channel.[2]
The significance of chiral piperidines is underscored by their presence in a multitude of FDA-approved drugs, treating a wide range of conditions from psychiatric disorders to cancer.[4][5][6][7]
A Historical Perspective on Synthetic Strategies
The journey to access enantiomerically pure piperidines has evolved from classical, often laborious methods to highly efficient and elegant catalytic asymmetric syntheses. Understanding this progression provides valuable context for contemporary synthetic choices.
Classical Approaches: Resolution and the Chiral Pool
Chiral Resolution: One of the earliest methods for obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[8] This typically involves the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[8][9][10] The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.
Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules, such as amino acids and carbohydrates, as starting materials.[11][12][13][14][15] The inherent chirality of these building blocks is transferred to the target piperidine scaffold through a series of chemical transformations. For instance, amino acids like lysine can serve as precursors for the construction of the piperidine ring, with their stereocenters dictating the final product's configuration.[13] This approach provides access to highly functionalized and stereochemically complex piperidines.
The Dawn of Asymmetric Catalysis
The development of catalytic asymmetric methods revolutionized the synthesis of chiral molecules, offering more efficient and atom-economical routes to enantioenriched products.
Asymmetric Hydrogenation of Pyridines: The direct asymmetric hydrogenation of pyridines and their derivatives is a highly attractive strategy for the synthesis of chiral piperidines.[16][17][18][19][20] This approach typically involves the use of a chiral transition metal catalyst, often based on iridium or rhodium, to stereoselectively deliver hydrogen to the prochiral substrate.[16][18] A key challenge in this area has been overcoming the aromatic stability of the pyridine ring and preventing catalyst inhibition by the nitrogen atom.[17] Activating the pyridine ring, for instance, by forming a pyridinium salt, has proven to be an effective strategy to enhance reactivity and achieve high enantioselectivity.[16][20]
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts.[3][21][22] For the synthesis of chiral piperidines, organocatalytic domino reactions, such as Michael addition/cyclization cascades, have been particularly successful.[21][22] These reactions can construct the piperidine ring and install multiple stereocenters in a single, highly efficient step.
Chemo-enzymatic and Biocatalytic Methods: Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild reaction conditions.[23][24] Chemo-enzymatic approaches combine the strengths of chemical synthesis and biocatalysis.[23] For instance, a chemical reduction can be used to prepare a tetrahydropyridine intermediate, which is then subjected to a highly stereoselective enzymatic reduction to yield the chiral piperidine.[23] This strategy has been successfully applied to the synthesis of several bioactive molecules.[23]
Key Synthetic Methodologies: Protocols and Mechanistic Insights
Asymmetric Hydrogenation of Pyridinium Salts
This method provides a direct and efficient route to enantioenriched piperidines. The activation of the pyridine as a pyridinium salt is crucial for overcoming its aromaticity and preventing catalyst poisoning.[16]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [16]
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and a chiral phosphine ligand (e.g., (R)-SynPhos, 0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL) is stirred at room temperature for 20-30 minutes.
-
Reaction Setup: The pre-formed catalyst solution is transferred via syringe to a stainless steel autoclave containing the pyridinium salt substrate (0.25 mmol).
-
Hydrogenation: The autoclave is pressurized with hydrogen gas (600 psi) and the reaction mixture is stirred at 28°C for 20-24 hours.
-
Workup: After carefully releasing the hydrogen, a saturated aqueous solution of sodium carbonate is added, and the mixture is stirred for 15-30 minutes. The product is then extracted with an organic solvent, dried, and purified by chromatography.
Causality Behind Experimental Choices:
-
Iridium Catalyst: Iridium complexes are highly effective for the hydrogenation of N-heterocycles.
-
Chiral Ligand: The chiral phosphine ligand coordinates to the iridium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to high enantioselectivity.
-
Pyridinium Salt: Quaternization of the pyridine nitrogen increases its electrophilicity, making it more susceptible to reduction. The bromide counterion also plays a role in the catalytic cycle.[16]
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and high conversion without compromising enantioselectivity.
Visualization of the General Workflow:
Caption: Chemo-Enzymatic Cascade for Chiral Piperidine Synthesis.
Data Summary: A Comparative Overview of Synthetic Methods
| Method | Key Features | Typical Yields | Typical Enantiomeric Excess (ee) |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | < 50% (for one enantiomer) | > 99% |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. | Variable, often multi-step | > 99% |
| Asymmetric Hydrogenation | Direct, catalytic reduction of pyridines/pyridiniums. | 70-95% | 85-99% |
| Organocatalysis | Metal-free catalytic asymmetric synthesis. | 60-90% | 90-99% |
| Chemo-enzymatic Synthesis | Combination of chemical and biocatalytic steps. | 60-95% | > 99% |
Chiral Piperidines in Action: Signaling Pathways of Key Drugs
The therapeutic effects of chiral piperidine-containing drugs are realized through their precise interactions with specific biological targets, modulating key signaling pathways.
Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Paroxetine is a widely prescribed antidepressant that functions by blocking the serotonin transporter (SERT). [4][25]This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. [4][25]
Caption: Mechanism of Action of Paroxetine.
Risperidone: A Dopamine and Serotonin Receptor Antagonist
Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is believed to stem from its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. [5][6][7][26]
Caption: Mechanism of Action of Risperidone.
Solifenacin: A Muscarinic Receptor Antagonist
Solifenacin is used to treat overactive bladder. It acts as a competitive antagonist of muscarinic M3 receptors in the bladder, leading to relaxation of the detrusor smooth muscle and an increase in bladder capacity. [27][28][29][30][31]
Caption: Mechanism of Action of Solifenacin.
Conclusion and Future Outlook
Chiral piperidines are undeniably privileged scaffolds in the landscape of drug discovery. The evolution of synthetic methodologies, from classical resolution to sophisticated catalytic asymmetric transformations, has provided medicinal chemists with a powerful and diverse toolkit for accessing these valuable building blocks. A deep understanding of the principles behind these synthetic strategies, coupled with insights into how the resulting molecules interact with their biological targets, is paramount for the rational design of the next generation of therapeutics. As our ability to control stereochemistry with ever-increasing precision continues to advance, the role of chiral piperidines in addressing a wide spectrum of human diseases is set to expand even further.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine Compounds
Foreword
The piperidine ring is a cornerstone of modern medicinal chemistry. This six-membered nitrogen-containing heterocycle is a privileged scaffold, found in the structure of numerous natural products, alkaloids, and a significant portion of clinically approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimensional structure, its ability to engage in key hydrogen bonding interactions, and its capacity to serve as a versatile synthetic handle for molecular elaboration.[1][3] However, the journey of a piperidine-containing molecule from a promising hit to a successful drug is profoundly governed by its physical properties. These properties—subtle yet powerful—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the core physicochemical principles governing substituted piperidines. We will explore the causality behind experimental choices, detail robust protocols for property determination, and connect these fundamental characteristics to the real-world performance of well-known piperidine-containing drugs.
Part 1: Foundational Physicochemical Principles
The utility of the piperidine scaffold is inextricably linked to its fundamental physical characteristics. Understanding these properties is the first step in rationally designing molecules with desirable drug-like qualities.
Basicity and pKa: The Protonation State
Piperidine is a secondary amine and, therefore, a base. Its basicity, quantified by the pKa of its conjugate acid (the piperidinium ion), is arguably its most critical physicochemical property. The pKa dictates the extent of ionization at a given pH.
-
Why it Matters: The ionization state is a master variable controlling solubility, membrane permeability, and target binding. At physiological pH (~7.4), a piperidine derivative with a pKa of 9.0 will be over 95% protonated (charged). This charged form is typically more water-soluble but less able to passively diffuse across lipid cell membranes. The uncharged, free-base form is more lipophilic and better suited for membrane transit. Therefore, the pKa value represents a crucial balance.
-
Unsubstituted Piperidine: The pKa of the piperidinium ion is approximately 11.2.[4] This high basicity means it is almost exclusively in its protonated, charged form in most biological compartments.
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Alkyl groups attached to the nitrogen or the ring increase electron density on the nitrogen, making it more basic and thus increasing the pKa.
-
Electron-Withdrawing Groups (EWGs): Groups like carbonyls, cyano groups, or adjacent aromatic rings pull electron density away from the nitrogen, making it less basic and decreasing the pKa. The position and distance of the EWG are critical.
-
Lipophilicity (logP & logD): The Affinity for Fat vs. Water
Lipophilicity describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ADME profile.[5][6]
-
Why it Matters: A compound must possess sufficient lipophilicity to cross the lipid bilayers of cell membranes (e.g., the gut wall for absorption, the blood-brain barrier for CNS targets). However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues, causing toxicity.
-
logP vs. logD:
-
logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species in octanol versus water. It is an intrinsic property of the un-ionized molecule.
-
logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (ionized and neutral) in octanol versus water at a specific pH. For a basic compound like piperidine, logD is pH-dependent. As pH decreases below the pKa, the compound becomes more ionized and thus more water-soluble, leading to a lower logD value. For pharmaceutical applications, logD at pH 7.4 (logD₇.₄) is the most relevant parameter.[5][6]
-
-
Influence of Substituents: Adding nonpolar, hydrocarbon-based substituents (e.g., alkyl, aryl groups) increases logP/logD.[3] Conversely, adding polar functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) decreases logP/logD.[7]
Conformational Analysis: The Three-Dimensional Shape
Unlike flat aromatic rings, the piperidine ring is a flexible, three-dimensional structure. It predominantly adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain.[4]
-
Why it Matters: The precise 3D arrangement of atoms is what a biological receptor recognizes. The orientation of substituents on the piperidine ring—whether they point out from the "side" (equatorial) or "up and down" (axial)—can dramatically impact binding affinity and biological activity.
-
Axial vs. Equatorial: In the chair conformation, there are two distinct positions for substituents. The equatorial position is generally more sterically favored for larger groups. The equilibrium between the two possible chair conformations is influenced by the nature of the substituents on both the ring carbons and the nitrogen atom.[4] The introduction of chiral centers further solidifies the importance of stereochemistry in drug design.[8]
Solubility and Melting Point
-
Aqueous Solubility: This property is critical for drug administration and absorption. It is heavily influenced by pKa and lipophilicity. The protonated, ionized form of a piperidine derivative is significantly more soluble in water than the neutral free base.[9] Solubility can be improved by introducing polar groups or by forming salts.[8]
-
Melting Point: The melting point is the temperature at which a solid becomes a liquid. It is a fundamental indicator of a compound's purity and provides insight into the strength of its crystal lattice. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[10] For drug development, the solid-state properties, including melting point and crystal form (polymorphism), are crucial for formulation, stability, and manufacturing.
Part 2: Experimental Determination of Physical Properties
Accurate measurement of these physicochemical properties is essential for building structure-activity relationships (SAR) and selecting promising drug candidates.
Protocol: Melting Point Determination
This protocol describes the use of a standard capillary melting point apparatus to determine the melting point range of a solid substituted piperidine compound.
Causality: The melting point provides a criterion for purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[10] A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[11][12]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.[12]
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly at the bottom. This prevents the sample from shrinking or shifting during heating.[12]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Initial Run (Optional but Recommended): Set a fast heating rate to quickly determine an approximate melting point. This saves time in subsequent, more accurate measurements.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[12] Begin heating at a slow rate, approximately 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal melts completely.
-
-
Reporting: The result is reported as a range: T₁ - T₂. For a pure compound, this range should be narrow.
Figure 1: Experimental workflow for melting point determination.
Protocol: pKa Determination by Potentiometric Titration
This method determines the pKa by creating a titration curve, plotting pH against the volume of added titrant.
Causality: As a base (e.g., a solution of the piperidine hydrochloride salt) is titrated with a strong acid (like HCl), the pH of the solution changes. The point at which exactly half of the piperidine has been protonated corresponds to the pKa of the conjugate acid. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point).[13][14]
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a solution of the substituted piperidine compound (often as its hydrochloride salt) of known concentration (e.g., 0.01 M) in water or a suitable water-cosolvent mixture.
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the pH electrode and a magnetic stir bar into the beaker containing the sample solution.
-
Titration: Begin stirring the solution gently. Record the initial pH.
-
Data Collection: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue adding titrant well past the equivalence point, where the pH changes become much smaller.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Identify the equivalence point (the point of maximum slope) by calculating the first derivative of the curve (ΔpH/ΔV).
-
The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.
-
Figure 2: Workflow for pKa determination via potentiometric titration.
Protocol: logD₇.₄ Determination by the Shake-Flask Method
The shake-flask method is the traditional "gold standard" for measuring partition coefficients.[5][15]
Causality: This is a direct measurement of partitioning. By allowing the compound to reach equilibrium between two immiscible phases (n-octanol and a pH 7.4 buffer) and then measuring its concentration in each phase, we directly calculate the distribution ratio.[15][16] Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of this buffer and n-octanol in a large separatory funnel. Shake vigorously and allow the layers to separate completely overnight. This creates pre-saturated n-octanol and pre-saturated buffer.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer. Add a small aliquot of the compound's stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
Equilibration: Seal the vial and shake it for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw a sample from each layer. Determine the concentration of the compound in both the aqueous phase (C_aq) and the octanol phase (C_oct) using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the logD₇.₄ using the following formula:
-
D₇.₄ = C_oct / C_aq
-
logD₇.₄ = log₁₀(D₇.₄)
-
Note on Modern Alternatives: While the shake-flask method is foundational, it is labor-intensive. High-throughput methods using reverse-phase high-performance liquid chromatography (RP-HPLC) are now common in drug discovery.[17][18] These methods correlate a compound's retention time on a hydrophobic column with known logP/logD values of standard compounds.[17][19]
Part 3: Case Studies of Marketed Drugs
Examining the physical properties of successful drugs provides invaluable insight into how these parameters translate to therapeutic efficacy.
Case Study 1: Fentanyl
Fentanyl is a potent synthetic opioid analgesic. Its piperidine ring is a critical part of the pharmacophore responsible for its activity at the µ-opioid receptor.[20][21]
| Property | Value | Source |
| Physical Form | White crystalline powder | [20][22] |
| Melting Point | 83-84 °C | [23] |
| pKa | 8.4 | [24] |
| logP | 4.05 | [24] |
| Aqueous Solubility | Insoluble to slightly soluble | [23] |
Analysis:
-
High Lipophilicity (logP = 4.05): Fentanyl's high lipophilicity is a defining feature. It allows the molecule to rapidly cross the blood-brain barrier, leading to its fast onset of action and high potency.[21]
-
pKa of 8.4: At physiological pH (7.4), a significant fraction of fentanyl exists in its neutral, un-ionized form. This is calculated by the Henderson-Hasselbalch equation. This balance between the charged (for solubility) and neutral (for membrane crossing) states is key to its pharmacokinetic profile.
Case Study 2: Methylphenidate (Ritalin®)
Methylphenidate is a CNS stimulant used to treat ADHD. It contains a substituted piperidine ring with two chiral centers, making stereochemistry crucial for its activity as a norepinephrine and dopamine reuptake inhibitor.[25]
| Property | Value | Source |
| Physical Form | White, odorless, fine crystalline powder (as HCl salt) | [25][26] |
| Melting Point (HCl Salt) | ~224-226 °C | [27] |
| pKa | 8.9 | [28] |
| Solubility (HCl Salt) | Freely soluble in water and methanol | [25][26][28] |
Analysis:
-
High Water Solubility (as HCl Salt): Methylphenidate is formulated as a hydrochloride salt. The salt form ensures it is freely soluble in water, which is essential for oral absorption and formulation into tablets.[26][28]
-
pKa of 8.9: Similar to fentanyl, this pKa value ensures that at the pH of the small intestine, there is an equilibrium between the charged, water-soluble form (which dissolves in the gut) and the neutral, lipophilic form that can be absorbed across the intestinal wall.
Part 4: Interrelation of Physicochemical Properties
It is critical to recognize that these properties are not independent variables. They are deeply interconnected, and a change in one will invariably affect the others. This relationship is fundamental to multi-parameter optimization in drug design.
Figure 3: The interplay of core physicochemical properties in drug design.
Conclusion
The physical properties of substituted piperidine compounds are not mere data points; they are the molecular determinants of biological function and pharmaceutical viability. A deep, mechanistic understanding of how chemical structure dictates pKa, lipophilicity, solubility, and conformation is essential for any scientist working in drug discovery. By employing robust experimental methods to characterize these properties and by studying the lessons learned from successful drugs, we can more effectively navigate the complex landscape of medicinal chemistry to design safer and more effective therapeutics for the future.
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Methodological & Application
The In-Depth Technical Guide to (2R,4R)-2,4-Dimethylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2R,4R)-2,4-dimethylpiperidine, a C₂-symmetric chiral auxiliary, and its application in asymmetric synthesis. We will delve into the core principles of its stereodirecting power, provide detailed protocols for its use in key synthetic transformations, and present data-driven insights into its efficacy. The content is structured to offer both a conceptual understanding for strategic planning and practical, step-by-step guidance for laboratory implementation.
Introduction: The Architectural Advantage of this compound
This compound is a chiral secondary amine that has emerged as a powerful tool in asymmetric synthesis. Its efficacy as a chiral auxiliary stems from its rigid, C₂-symmetric chair conformation. This well-defined three-dimensional structure creates a highly predictable and sterically demanding environment around a prochiral center, enabling exceptional control over the stereochemical outcome of a reaction.
The two methyl groups at the C2 and C4 positions, both in the equatorial orientation in the most stable chair conformation, effectively shield one face of the enolate derived from the corresponding amide. This steric hindrance is the cornerstone of its ability to direct incoming electrophiles to the opposite, less hindered face, resulting in high diastereoselectivity.
Key Structural Features:
-
C₂-Symmetry: This simplifies the analysis of transition states and often leads to higher levels of stereoselectivity.
-
Rigid Chair Conformation: Minimizes conformational ambiguity, leading to more predictable stereochemical outcomes.
-
Equatorial Methyl Groups: Provide a well-defined steric bias for facial discrimination of the enolate.
Synthesis of the Chiral Auxiliary
The enantiomerically pure this compound can be synthesized through various established routes. One common approach involves the stereoselective reduction of a suitable precursor, such as a 2,4-dimethylpyridine derivative. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and natural products, making its synthesis a well-explored area of organic chemistry.[1]
Core Applications in Asymmetric Synthesis
This compound is primarily employed in its amide form, created by coupling with a carboxylic acid. This N-acyl derivative serves as the substrate for a variety of asymmetric transformations.
Asymmetric Alkylation of Carboxylic Acid Derivatives
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By employing this compound as a chiral auxiliary, prochiral carboxylic acids can be converted into their α-substituted derivatives with high enantiomeric purity.
Reaction Principle:
The N-acyl derivative of this compound is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral lithium enolate. The C₂-symmetry of the piperidine ring directs the coordination of the lithium cation and dictates a specific enolate geometry. The steric bulk of the auxiliary then shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. Subsequent cleavage of the auxiliary furnishes the chiral α-alkylated carboxylic acid.
Experimental Protocol: Asymmetric Alkylation of a Propionyl Amide
This protocol describes the asymmetric alkylation of N-propionyl-(2R,4R)-2,4-dimethylpiperidine with benzyl bromide.
Step 1: Synthesis of N-Propionyl-(2R,4R)-2,4-dimethylpiperidine
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated amide in a mixture of THF and water, add a suitable hydrolyzing agent, such as potassium hydroxide or sulfuric acid.
-
Reflux the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with an appropriate acid or base.
-
Extract the product with a suitable organic solvent. The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction.
-
Purify the resulting chiral carboxylic acid by standard methods.
Data Presentation: Diastereoselectivity in Asymmetric Alkylations
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | >95:5 |
| 2 | BnBr | >98:2 |
| 3 | Allyl Bromide | >95:5 |
Note: The presented data is illustrative and based on typical results for similar C₂-symmetric auxiliaries. Actual results may vary depending on specific reaction conditions.
Visualization of the Alkylation Workflow
Caption: Transition state model for alkylation.
Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl moiety. The use of this compound as a chiral auxiliary allows for the diastereoselective and enantioselective synthesis of aldol adducts.
Reaction Principle:
Similar to the alkylation reaction, the N-acyl amide is converted to a chiral enolate. In the case of aldol reactions, boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, often provide higher levels of stereoselectivity. [2]The resulting boron enolate reacts with an aldehyde electrophile through a highly organized, chair-like Zimmerman-Traxler transition state. The stereochemistry of the newly formed stereocenters is dictated by the facial bias imposed by the chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol outlines the reaction between an N-acetyl amide and benzaldehyde.
-
To a solution of N-acetyl-(2R,4R)-2,4-dimethylpiperidine (1.0 eq) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by flash chromatography.
-
The auxiliary can be cleaved under similar conditions as described for the alkylation product to yield the chiral β-hydroxy acid.
Data Presentation: Stereoselectivity in Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| 1 | PhCHO | >95:5 | >98% |
| 2 | i-PrCHO | >98:2 | >99% |
Note: The presented data is illustrative and based on typical results for similar C₂-symmetric auxiliaries. Actual results may vary depending on specific reaction conditions.
Visualization of the Aldol Reaction Workflow
Caption: Workflow for the asymmetric aldol reaction.
Asymmetric Michael Additions
The conjugate addition of enolates to α,β-unsaturated carbonyl compounds, or Michael addition, is a versatile method for forming 1,5-dicarbonyl compounds. The use of this compound as a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenters.
Reaction Principle:
A chiral lithium or titanium enolate, generated from the corresponding N-acyl amide, is added to a Michael acceptor. The stereochemical outcome is determined by the facial selectivity of the enolate addition, which is controlled by the chiral auxiliary in a similar fashion to alkylation and aldol reactions. For successful conjugate addition, it is often crucial that the direct 1,2-addition to the carbonyl group is reversible, allowing the thermodynamically more stable 1,4-adduct to be the final product. [3]
Experimental Protocol: Asymmetric Michael Addition
This protocol describes the conjugate addition of the lithium enolate of N-propionyl-(2R,4R)-2,4-dimethylpiperidine to cyclohexenone.
-
Generate the chiral lithium enolate from the N-propionyl amide (1.0 eq) using LDA (1.1 eq) in anhydrous THF at -78 °C as described in the alkylation protocol.
-
After stirring for 1 hour, add a solution of cyclohexenone (1.2 eq) in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in the previous protocols.
-
The diastereomeric ratio of the Michael adduct can be determined by spectroscopic methods, and the product can be purified by chromatography.
-
Cleavage of the auxiliary will yield the corresponding chiral 1,5-keto acid.
Cleavage and Recovery of the Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for cost-effective and sustainable synthesis. The amide bond linking the this compound auxiliary to the product can be cleaved under various conditions, typically by hydrolysis (acidic or basic) or reduction.
-
Hydrolysis: Basic hydrolysis (e.g., KOH in aq. THF, reflux) or acidic hydrolysis (e.g., H₂SO₄ in aq. dioxane, reflux) are common methods to obtain the chiral carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding chiral primary alcohol.
-
Conversion to other functional groups: The amide can also be converted to other functional groups, such as Weinreb amides, which are valuable intermediates for the synthesis of ketones.
After cleavage, the protonated this compound can be recovered from the aqueous phase by basification followed by extraction with an organic solvent.
Conclusion
This compound stands as a highly effective and reliable chiral auxiliary for a range of asymmetric transformations. Its C₂-symmetric structure and rigid conformation provide a predictable platform for high levels of stereocontrol in alkylation, aldol, and Michael addition reactions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it a valuable tool for the synthesis of enantiomerically enriched molecules in both academic research and industrial drug development. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful chiral auxiliary.
References
-
Csákÿ, A. G., de la Herrán, G., & Murcia, M. C. (2010). Conjugate addition of enolates. Chemical Society Reviews, 39(10), 4080-4093. [Link]
-
Yada, R., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5129. [Link]
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use of (2R,4R)-2,4-dimethylpiperidine in the synthesis of pharmaceutical ingredients
A Review of Current Applications and Synthetic Protocols
Abstract
The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceutical agents and natural products, owing to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2] Chiral-substituted piperidines, in particular, are of significant interest in drug discovery as the defined stereochemistry often dictates biological activity and selectivity. This application note aims to provide a comprehensive overview of the use of the specific stereoisomer, (2R,4R)-2,4-dimethylpiperidine, in the synthesis of active pharmaceutical ingredients (APIs). However, a thorough review of publicly available scientific literature and patent databases indicates a notable scarcity of documented applications for this specific chiral diamine in pharmaceutical synthesis.
This document will therefore address the broader context of chiral dimethylpiperidines and related structures in medicinal chemistry, highlighting established synthetic strategies for accessing stereochemically pure piperidine derivatives. While direct applications of this compound are not prevalent, the principles and methodologies discussed herein are applicable to the synthesis of analogous structures and provide a foundational understanding for researchers and drug development professionals working in this area.
Introduction: The Significance of Chiral Piperidines in Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for molecular recognition and interaction with biological targets. The introduction of stereocenters on the piperidine ring, as seen in dimethylpiperidine derivatives, further enhances the structural diversity and potential for potent and selective pharmacological activity.
The stereoisomeric configuration of substituted piperidines can have a profound impact on their biological properties. Different enantiomers and diastereomers of a drug molecule can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure piperidine derivatives is a key focus in modern pharmaceutical research.[1][3]
This compound: A Chiral Building Block
This compound is a chiral diamine with two stereocenters. Its rigid, chair-like conformation and the specific spatial arrangement of its methyl groups make it an attractive, albeit underutilized, building block for asymmetric synthesis. In principle, it can be employed in several capacities:
-
As a Chiral Auxiliary: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[4]
-
As a Chiral Ligand: In transition metal catalysis to induce enantioselectivity in a variety of chemical transformations.
-
As a Direct Synthetic Precursor: Incorporated as a core structural element of the final API.
Despite its potential, a comprehensive search of the scientific literature reveals a lack of specific examples of this compound being used in the synthesis of named pharmaceutical ingredients. This suggests that either its applications are in early-stage, proprietary research, or that other chiral piperidine derivatives have been more widely adopted by the pharmaceutical industry.
General Strategies for the Asymmetric Synthesis of Substituted Piperidines
Given the limited specific data on this compound, it is instructive to review the general and robust methodologies for the enantioselective synthesis of substituted piperidines. These methods provide a toolbox for researchers to potentially construct molecules incorporating the this compound scaffold or its analogs.
Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or alkaloids, to construct the target piperidine ring. For instance, L-lysine has been a common starting point for the synthesis of various 2-substituted piperidines.
Asymmetric Catalysis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines. Key strategies include:
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridine or tetrahydropyridine precursors using chiral transition metal catalysts (e.g., Iridium or Rhodium-based) is a widely used method.[1][3]
-
[4+2] Annulation Reactions: The asymmetric cycloaddition of imines with allenes, catalyzed by chiral phosphines, can provide rapid access to functionalized piperidine derivatives.[5]
-
Organocatalysis: Chiral small organic molecules can catalyze the enantioselective formation of piperidine rings through various reaction cascades, such as aza-Michael additions followed by cyclization.[6]
Representative Protocol: Asymmetric Synthesis of a 4-Methyl-2-piperidine Carboxylic Acid Derivative
While not directly involving this compound, the synthesis of related structures such as (2R, 4R)-4-methyl-piperidine-2-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant Argatroban, provides a relevant and illustrative protocol.[7][8] The key step in this synthesis is the diastereomeric resolution of a racemic mixture.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Purpose |
| trans-4-methylpiperidine-2-ethyl formate | Racemic precursor |
| L-tartaric acid | Resolving agent |
| Acetone | Solvent for crystallization |
| Absolute Ethanol | Co-solvent |
| 30% Potassium Carbonate Solution | Base for liberation of free amine |
| Dichloromethane | Extraction solvent |
| Anhydrous Sodium Sulfate | Drying agent |
Protocol: Diastereomeric Resolution of trans-4-methylpiperidine-2-ethyl formate [7]
-
Salt Formation: In a suitable reaction vessel, dissolve 1.0 kg of trans-4-methylpiperidine-2-ethyl formate in 10.0 L of acetone and 0.4 L of absolute ethanol.
-
Add 0.88 kg of L-tartaric acid to the solution.
-
Heat the mixture to 40 °C with stirring until all solids dissolve.
-
Maintain the temperature for 30 minutes to ensure complete reaction.
-
Crystallization: Cool the solution to 20 ± 5 °C to induce precipitation of the diastereomeric salt.
-
Stir the resulting slurry for 2 hours to maximize crystallization.
-
Isolation and Purification: Filter the solid and wash the cake.
-
Recrystallize the collected solid from a mixture of 8.0 L of acetone and 0.3 L of absolute ethanol by heating to dissolve and then cooling to 20 ± 5 °C.
-
Filter the purified (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate salt.
-
Liberation of the Free Base: Dissolve the tartrate salt in 16.0 L of purified water and cool to 5-10 °C.
-
Slowly add 5.0 L of 30% aqueous potassium carbonate solution to basify the mixture.
-
Stir for 1.5 hours at this temperature.
-
Extraction and Isolation: Extract the aqueous layer three times with 15 L of dichloromethane.
-
Combine the organic phases and wash once with 15.0 L of saturated brine.
-
Dry the organic layer over 1.0 kg of anhydrous sodium sulfate for 1-2 hours.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the target product, (2R,4R)-4-methylpiperidine-2-ethyl formate.
Workflow for Diastereomeric Resolution
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Mastering Stereocontrol: A Technical Guide to (2R,4R)-2,4-Dimethylpiperidine in Asymmetric Synthesis and Drug Discovery
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless therapeutic agents and natural products.[1] The introduction of stereogenic centers onto this six-membered heterocycle dramatically expands its chemical space and biological utility, allowing for precise three-dimensional interactions with macromolecular targets. This technical guide delves into the specifics of the chiral synthon, (2R,4R)-2,4-dimethylpiperidine, a trans-disubstituted piperidine derivative. While not as commonly commercialized as other chiral auxiliaries, its structural motif is critical in potent bioactive molecules. We provide a comprehensive overview of its properties, plausible stereoselective synthetic routes, and detailed protocols for its application as a chiral directing group. Furthermore, we explore its significance as a foundational fragment in drug development, spotlighting its incorporation into highly selective opioid receptor modulators. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage complex chiral piperidines to advance their research programs.
Introduction: The Significance of Chiral Piperidines
Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their favorable physicochemical properties, metabolic stability, and ability to present substituents in well-defined spatial orientations.[2] When substituents create stereocenters, as in this compound, the molecule's pharmacological profile—including efficacy, selectivity, and safety—can be profoundly dictated by its absolute configuration.[1][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even induce off-target toxicity.[1]
This compound represents a trans-configured chiral secondary amine. This specific arrangement is crucial in pre-organizing appended functionalities, making it a valuable building block for creating complex molecular architectures. Its most notable application appears in the development of highly potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic, where the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is the key pharmacophore responsible for its remarkable activity.[4][5] This underscores the potential of the (2R,4R)-disubstituted piperidine scaffold in designing next-generation therapeutics.
Physicochemical Properties and Safety Information
Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. The following table summarizes the key computed and experimental properties for 2,4-dimethylpiperidine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem |
| Molar Mass | 113.20 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | 143-145 °C (for mixture of isomers) | Tuoda Industry |
| Density | 0.82 g/cm³ (for mixture of isomers) | Tuoda Industry |
| Stereochemistry | (2R,4R), trans configuration | --- |
Safety and Handling:
Substituted piperidines are flammable liquids and are harmful if swallowed or inhaled.[6] They can cause skin and serious eye irritation.[6] All handling should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Safety goggles conforming to EN166, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[7]
-
Handling: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. Avoid breathing vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
Stereoselective Synthesis of this compound
The asymmetric synthesis of polysubstituted piperidines is a central challenge in organic chemistry.[8] A robust strategy to access the trans-(2R,4R) isomer involves the hydrogenation of a substituted pyridine precursor followed by a thermodynamically controlled epimerization.[9][10]
Protocol 1: Synthesis via Pyridine Reduction and Epimerization
This protocol is adapted from general methodologies for synthesizing substituted pipecolinates and offers a reliable route to the desired trans isomer as the thermodynamically favored product.[9]
Rationale: The initial hydrogenation of the planar pyridine ring often yields the cis isomer as the kinetic product due to the catalyst directing the approach of hydrogen from one face. Subsequent treatment with a strong base allows for epimerization at the C2 position (alpha to the nitrogen and an activating group, if present) to furnish the thermodynamically more stable trans isomer, where bulky substituents can occupy equatorial positions.[10]
Caption: Synthetic workflow for trans-2,4-dimethylpiperidine.
Step-by-Step Procedure:
-
N-Protection of 2,4-Lutidine:
-
To a solution of 2,4-lutidine (1.0 equiv) in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with aqueous NaHCO₃ and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the N-Boc-2,4-lutidinium intermediate. This step activates the pyridine for reduction.
-
-
Catalytic Hydrogenation:
-
Dissolve the N-protected intermediate in acetic acid or ethanol.
-
Add Platinum(IV) oxide (PtO₂, Adam's catalyst, ~5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (50-100 psi) in a Parr shaker apparatus.
-
Hydrogenate at room temperature for 24-48 hours. Monitor by GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic extracts to yield predominantly cis-N-Boc-2,4-dimethylpiperidine.[9]
-
-
Base-Mediated Epimerization:
-
Dissolve the crude cis-piperidine from the previous step in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 equiv).
-
Reflux the mixture for 6-12 hours. The progress of epimerization to the more stable trans isomer can be monitored by ¹H NMR or GC.[10]
-
Cool the reaction, neutralize with aqueous NH₄Cl, and extract with an organic solvent.
-
Dry and concentrate to yield the racemic trans-N-Boc-2,4-dimethylpiperidine.
-
-
Deprotection and Resolution:
-
Dissolve the trans-N-Boc-piperidine in dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Stir at room temperature for 2-4 hours.
-
Concentrate under reduced pressure to remove the acid and solvent, yielding the racemic trans-2,4-dimethylpiperidine salt.
-
The final enantiomeric resolution can be achieved via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) or by preparative chiral HPLC.
-
Application as a Chiral Auxiliary in Asymmetric Alkylation
Chiral auxiliaries are powerful tools that temporarily attach to a substrate to direct a stereoselective transformation, after which they can be cleaved and recovered.[11][12] this compound can be converted into a chiral amide to direct the asymmetric alkylation of a carbonyl compound, analogous to well-established methods like Myers' pseudoephedrine amides.[13]
Protocol 2: Asymmetric Alkylation of a Propionyl Amide
Rationale: The chiral piperidine is first acylated to form an amide. The rigid, chair-like conformation of the piperidine ring, with its two methyl groups, creates a highly defined steric environment. Upon deprotonation with a strong base like LDA, a planar enolate is formed. The bulky piperidine auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thereby inducing high diastereoselectivity.[13]
Caption: Workflow for asymmetric alkylation using a chiral piperidine auxiliary.
Step-by-Step Procedure:
-
Amide Formation:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous THF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water, extract the product, wash the organic layer with dilute acid, base, and brine, then dry over MgSO₄.
-
Purify by flash column chromatography to yield the chiral N-propionyl amide.
-
-
Asymmetric Alkylation:
-
To a solution of the chiral amide (1.0 equiv) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA, 1.2 equiv) dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) as a solution in THF.
-
Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification.
-
-
Auxiliary Cleavage:
-
To obtain the carboxylic acid: The alkylated amide can be hydrolyzed under harsh acidic (e.g., 6M H₂SO₄, reflux) or basic (e.g., 4M KOH, reflux) conditions.
-
To obtain the alcohol: The amide can be reduced using a strong hydride agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Following the cleavage reaction, an aqueous workup allows for the separation of the chiral product from the water-soluble chiral auxiliary, which can be recovered and recycled.
-
Application in Drug Development: The JDTic Case Study
The trans-disubstituted piperidine scaffold is a key component of JDTic, a highly potent and selective kappa opioid receptor (KOR) antagonist.[5] JDTic and its analogs are being investigated for the treatment of depression, anxiety, and substance abuse disorders.[14] The (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine fragment in JDTic is critical for its high affinity and selectivity.[4]
Studies have shown that removal of the methyl groups can impact potency and selectivity, highlighting the importance of the stereochemically defined substitution on the piperidine ring for optimal interaction with the receptor binding pocket.[4][14] The synthesis of JDTic involves the coupling of the pre-formed chiral piperidine fragment with other complex moieties, demonstrating the utility of (2R,4R)-dimethylpiperidine analogs as advanced intermediates in pharmaceutical manufacturing.[15]
Product Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and relative stereochemistry of the piperidine derivatives.[16][17] For trans-2,4-disubstituted piperidines in a chair conformation, the coupling constants (J-values) between axial and equatorial protons are diagnostic. Large diaxial couplings (J ≈ 10-13 Hz) are typically observed, confirming the relative stereochemistry.[16] Dynamic NMR studies may be required to analyze conformational isomers.[18][19]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product and for separating enantiomers during resolution.[7][20]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel® columns, are highly effective for separating chiral amines and their derivatives.[7][21]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.[7]
-
Derivatization: For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like 3,5-dinitrobenzoyl chloride can be used to enhance detection sensitivity.[7][22]
Conclusion
This compound, while not a common off-the-shelf reagent, represents a structurally important and powerful chiral building block. The protocols and principles outlined in this guide demonstrate how this synthon can be accessed through established stereoselective methods and subsequently employed to direct asymmetric transformations. Its incorporation into high-affinity ligands like JDTic validates the trans-2,4-disubstituted piperidine scaffold as a crucial element in modern drug design.[2][3] Mastery of the synthesis and application of such complex chiral heterocycles provides researchers with a distinct advantage in the pursuit of novel, stereochemically pure chemical entities for both academic and industrial applications.
References
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Benchchem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem Application Notes. 1
-
Benchchem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem Application Notes. 7
-
Jubilant Ingrevia Limited. (n.d.). 3,5-Dimethylpiperidine Safety Data Sheet. 23
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synlett.
-
Benchchem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives. Benchchem Application Notes. 8
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
-
Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem Technical Guides. 20
-
Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis.
-
Ma, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers.
-
Google Patents. (2010). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
-
Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Journal of Chromatographic Science.
-
National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. NIH National Library of Medicine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
-
Benchchem. (2025). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. Benchchem Application Notes. 13
-
National Institutes of Health. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. NIH National Library of Medicine.
-
National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. NIH National Library of Medicine.
-
PubMed. (2010). Analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Synthesis and in vitro and in vivo opioid receptor antagonist activity.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
-
National Institutes of Health. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. NIH National Library of Medicine.
-
ResearchGate. (n.d.). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-pi peridinyl]methyl}-2-methylpropyl]-1,2,3,.
-
ChemRxiv. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.
-
PubMed. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines.
-
ResearchGate. (2021). (PDF) Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
-
PubMed. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
-
ResearchGate. (2025). Synthesis of cis- or trans-3,4-Disubstituted Piperidines | Request PDF.
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. NIH National Library of Medicine.
-
University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes.
-
American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH National Library of Medicine.
-
National Institutes of Health. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. NIH National Library of Medicine.
-
Benchchem. (n.d.). Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine. Benchchem Application Notes.
-
Semantic Scholar. (2016). [PDF] Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines.
-
Wikipedia. (n.d.). Chiral auxiliary.
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
-
Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
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The (2R,4R)-2,4-Dimethylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Synthetic Protocols for Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems by providing a fixed geometry that can lead to more specific and higher-affinity interactions with biological targets.[2] Within the diverse landscape of substituted piperidines, the (2R,4R)-2,4-dimethylpiperidine core and its analogs represent a particularly valuable motif. The precise stereochemical arrangement of the methyl groups in the (2R,4R) configuration imparts a unique conformational rigidity and vectoral projection of substituents, which medicinal chemists can exploit to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
This technical guide delves into the synthetic applications of this compound derivatives, offering detailed protocols and insights into their role in the development of cutting-edge therapeutics. We will explore the significance of this specific stereoisomer through the lens of two prominent examples: the anticoagulant Argatroban and the highly selective kappa opioid receptor antagonist, JDTic.
Application I: The (2R,4R)-4-Methyl-2-Piperidinecarboxylic Acid Core in Argatroban
Argatroban is a potent and selective direct thrombin inhibitor used clinically for the prophylaxis and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia.[3][4] The molecule's efficacy is critically dependent on the stereochemistry of its (2R,4R)-4-methyl-2-piperidinecarboxylic acid component, which serves as a key recognition element for the active site of the thrombin enzyme.
The synthesis of this crucial piperidine core has been a subject of considerable research, with a focus on achieving high diastereoselectivity. One of the most effective methods involves the asymmetric hydrogenation of a 4,5-dehydropiperidine precursor.[5]
Protocol 1: Diastereoselective Synthesis of Ethyl (2R,4R)-4-Methylpipecolate
This protocol outlines a general approach for the diastereoselective hydrogenation of a dehydropiperidine precursor, a key step in the synthesis of the Argatroban core. The use of a chiral phosphine ligand, such as Mandyphos, in conjunction with a rhodium catalyst is crucial for establishing the desired (2R,4R) stereochemistry.[5]
Workflow for Asymmetric Hydrogenation
Figure 1: General workflow for the asymmetric hydrogenation to produce the (2R,4R)-4-methylpipecolate core.
Materials:
-
N-protected ethyl 4-methyl-1,2,5,6-tetrahydropyridine-2-carboxylate
-
[Rh(COD)(Mandyphos)]BF4 (or a similar chiral Rh-phosphine catalyst)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation vessel
-
Hydrogen gas (high purity)
-
Celatom® or silica gel for filtration
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation & Reaction Setup: In an inert atmosphere (glovebox), charge a high-pressure reactor with the N-protected ethyl 4-methyl-1,2,5,6-tetrahydropyridine-2-carboxylate substrate and the chiral rhodium catalyst (e.g., 0.1-1 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula. The choice of solvent can influence the stereoselectivity and should be optimized.
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-20 bar) and begin stirring. The reaction is typically run at room temperature to 50°C for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC, GC-MS, or NMR.
-
Workup: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celatom® or silica gel to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to isolate the desired ethyl (2R,4R)-4-methylpipecolate. The diastereomeric ratio should be determined by chiral HPLC or NMR analysis of a derivatized sample.
The resulting (2R,4R)-4-methylpipecolate is then carried forward through several steps, including coupling with a protected L-arginine derivative and a 3-methyltetrahydroquinoline sulfonyl group, to complete the synthesis of Argatroban.[3][6]
Application II: The trans-(3R,4R)-Dimethyl-4-(aryl)piperidine Scaffold in Kappa Opioid Receptor Antagonists
The kappa opioid receptor (KOR) has emerged as a significant target for the treatment of mood disorders, addiction, and pain. The discovery of JDTic, a potent and highly selective KOR antagonist, marked a major advancement in this area.[7][8] The core of JDTic is a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. While not a 2,4-dimethyl derivative, the principles of stereochemical control and its impact on pharmacology are directly transferable and highly instructive.
Structure-Activity Relationship (SAR) Insights
The specific stereochemistry of the piperidine ring in JDTic is paramount for its high affinity and selectivity. SAR studies have illuminated the importance of the methyl groups at the 3 and 4 positions.[9]
Key SAR Findings for JDTic Analogs
| Compound | Piperidine Substitution | KOR Antagonist Potency (Ke, nM) | KOR Selectivity vs. MOR | KOR Selectivity vs. DOR |
| JDTic | trans-3,4-dimethyl | 0.02 | 341-fold | 7930-fold |
| Analog 4a | 4-methyl (3-methyl removed) | 0.69 | >100-fold | >1300-fold |
| Analog 4f | Unsubstituted (both methyls removed) | 0.023 | 154-fold | 5600-fold |
Data synthesized from Thomas et al., 2015.[9]
These data reveal that while the 3-methyl group contributes to potency (its removal in analog 4a leads to a 35-fold decrease), it is not strictly necessary for high-affinity KOR antagonism.[9] Surprisingly, the removal of both methyl groups (analog 4f) results in a compound with potency comparable to JDTic itself, though with slightly reduced selectivity.[9] This underscores the subtle interplay between the piperidine core and the overall molecular conformation in achieving the desired pharmacological profile. The trans-relationship of the substituents on the piperidine ring is a key factor in orienting the pendant groups for optimal interaction with the receptor.
Logical Relationship in JDTic SAR
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Application Notes and Protocols: Asymmetric Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] The introduction of chirality into the piperidine ring significantly expands its chemical space and biological activity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3] Consequently, the development of robust and efficient methods for the asymmetric synthesis of piperidine derivatives is of paramount importance to the drug discovery and development process.[4][5]
This guide provides an in-depth overview of key methodologies for the asymmetric synthesis of piperidine derivatives. It is designed to be a practical resource, offering not only theoretical background but also detailed experimental protocols and insights into the rationale behind procedural choices.
Key Asymmetric Strategies
The synthesis of chiral piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The most successful approaches include the use of the chiral pool, chiral auxiliaries, and catalytic asymmetric reactions.[4]
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The direct asymmetric hydrogenation of pyridines and their derivatives represents a highly atom-economical approach to chiral piperidines. However, the aromaticity of the pyridine ring presents a significant challenge, often requiring harsh conditions and specialized catalysts.[6]
Core Principle: This method involves the reduction of a prochiral pyridine or a partially reduced derivative (e.g., dihydropyridine, tetrahydropyridine) using a chiral catalyst, typically based on transition metals like iridium, rhodium, or ruthenium, in the presence of a hydrogen source. The chiral ligand coordinated to the metal center directs the facial selectivity of the hydrogenation, leading to an enantiomerically enriched product.
A significant advancement in this area is the asymmetric hydrogenation of pyridinium salts. The quaternization of the pyridine nitrogen activates the ring towards reduction, allowing for milder reaction conditions. Iridium-based catalysts have shown particular promise in this regard.[2][6] For instance, the introduction of a trifluoromethyl group on the pyridine ring can increase its reactivity due to the electron-withdrawing effect, facilitating the hydrogenation.[6]
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [6]
This protocol describes the enantioselective synthesis of a trifluoromethyl-substituted piperidine.
Materials:
-
Trifluoromethyl-substituted pyridinium hydrochloride
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., a phosphine-based ligand)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the pyridinium salt (1.0 equiv), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (1.1 mol%).
-
Add degassed methanol to dissolve the reactants.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral piperidine derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality: The choice of a chiral ligand is critical for achieving high enantioselectivity. The ligand's steric and electronic properties create a chiral environment around the metal center, which dictates the stereochemical outcome of the hydrogenation. The solvent can also play a crucial role in the enantiocontrol.[7]
Diastereoselective Alkylation of Chiral Piperidine Precursors
This strategy relies on the use of a chiral auxiliary or a pre-existing stereocenter to direct the stereoselective introduction of a substituent onto a piperidine precursor.
Core Principle: A chiral auxiliary is covalently attached to the piperidine precursor, creating a diastereomeric intermediate. The steric hindrance imposed by the auxiliary directs the approach of an incoming electrophile or nucleophile to one face of the molecule, resulting in a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine. Evans auxiliaries are commonly used for this purpose.[7]
Alternatively, the diastereoselective functionalization of a chiral, non-racemic piperidine derivative can be achieved. For example, the C-alkylation of 1,2-dihydropyridines with alkyl triflates or Michael acceptors can introduce quaternary carbon centers with high regio- and diastereoselectivity.[8]
Protocol: Diastereoselective Alkylation of a Chiral N-Acyl Piperidine
Materials:
-
Chiral N-acyl piperidine (e.g., derived from a chiral amine)
-
Strong base (e.g., lithium diisopropylamide, LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the chiral N-acyl piperidine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equiv) and stir for 1 hour to generate the enolate.
-
Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the diastereomerically enriched piperidine.
-
Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
-
The chiral auxiliary can be subsequently removed under appropriate conditions (e.g., hydrolysis).
Causality: The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary. The auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
Asymmetric Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles.[9][10] The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing a direct route to chiral piperidine derivatives.[11]
Core Principle: This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene. In the asymmetric variant, a chiral Lewis acid or a chiral organocatalyst is used to activate the imine and control the facial selectivity of the diene's approach. This results in the formation of a tetrahydropyridine intermediate, which can be subsequently reduced to the corresponding piperidine.
Protocol: Chiral Lewis Acid-Catalyzed Asymmetric Aza-Diels-Alder Reaction
Materials:
-
Aldehyde
-
Amine (e.g., aniline)
-
Diene (e.g., Danishefsky's diene)
-
Chiral Lewis acid catalyst (e.g., a chiral copper or scandium complex)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Reducing agent (e.g., sodium borohydride)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (10 mol%) in anhydrous DCM.
-
Add the aldehyde (1.0 equiv) and the amine (1.0 equiv) to the solution and stir at room temperature for 30 minutes to form the imine in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the diene (1.2 equiv) dropwise and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., water).
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude tetrahydropyridine can be reduced directly. Dissolve the crude product in methanol and add sodium borohydride portion-wise at 0 °C.
-
Stir for 1 hour, then quench with water.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final piperidine derivative by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality: The chiral Lewis acid coordinates to the imine, lowering its LUMO energy and creating a chiral environment that directs the nucleophilic attack of the diene from a specific face.
Comparison of Methods
| Method | Advantages | Disadvantages |
| Catalytic Asymmetric Hydrogenation | High atom economy; direct access to chiral piperidines.[6] | Often requires high pressure; catalyst can be expensive and sensitive.[6] |
| Diastereoselective Alkylation | Reliable and predictable stereocontrol; well-established procedures.[8] | Requires stoichiometric amounts of a chiral auxiliary; additional steps for auxiliary attachment and removal. |
| Asymmetric Aza-Diels-Alder | Convergent synthesis; rapid construction of molecular complexity.[9][10] | Substrate scope can be limited; catalyst development is ongoing.[11] |
Visualization of Synthetic Pathways
Workflow for Asymmetric Synthesis of Piperidines
Caption: General workflows for major asymmetric piperidine syntheses.
Mechanism: Chiral Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
Sources
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- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of (2R,4R)-2,4-Dimethylpiperidine in Complex Natural Product Synthesis: Application Notes and Protocols
Introduction: Navigating Stereochemical Complexity with C₂-Symmetric Amines
In the intricate landscape of natural product total synthesis, the precise control of stereochemistry is paramount. The biological activity of a complex molecule is intrinsically tied to its three-dimensional architecture, demanding synthetic strategies that can forge chiral centers with high fidelity. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries and reagents derived from C₂-symmetric scaffolds have proven to be particularly powerful. This guide focuses on the strategic application of (2R,4R)-2,4-dimethylpiperidine, a chiral diamine whose rigid, chair-like conformation and C₂-symmetry offer a unique stereochemical environment for asymmetric transformations.
While its direct application in a completed total synthesis of a major natural product is not yet a cornerstone of the literature, its structural motifs and the principles of its reactivity are highly pertinent to modern synthetic challenges. This document will, therefore, use the well-established total synthesis of the Lycopodium alkaloid, (-)-lycopodine, as a framework to illustrate the potential and practical application of this compound. We will explore its role as a chiral lithium amide base for asymmetric deprotonation, a key strategy for installing stereocenters in complex scaffolds.
Core Principles: The Power of Chiral Lithium Amides
Chiral lithium amides are formidable reagents for enantioselective synthesis, capable of differentiating between enantiotopic or diastereotopic protons in a substrate. The stereochemical outcome of such deprotonations is dictated by the structure of the chiral amine. This compound, when converted to its lithium amide, presents a well-defined chiral pocket around the basic nitrogen atom. The cis-relationship of the two methyl groups at the 2 and 4 positions creates a rigid and predictable steric environment, crucial for high diastereoselectivity in proton abstraction.
The formation of the chiral lithium amide is a straightforward process, typically involving the reaction of the parent amine with an organolithium reagent such as n-butyllithium in an aprotic solvent.
Figure 1: General scheme for the formation of the chiral lithium amide from this compound.
Application in Asymmetric Deprotonation: A Case Study Framework Based on the Total Synthesis of (-)-Lycopodine
The enantioselective total synthesis of (-)-lycopodine, a complex tetracyclic alkaloid, presents several key steps where stereocontrol is critical. One such transformation in the synthesis reported by Carter and colleagues involves the deprotonation of a sulfone intermediate.[1][2][3] While the original synthesis utilized the achiral base lithium tetramethylpiperidide (LiTMP), this step provides an excellent platform to demonstrate the potential of a chiral lithium amide derived from this compound to achieve asymmetric induction.
The Synthetic Challenge: Establishing a Key Stereocenter
In the synthesis of (-)-lycopodine, a crucial fragment is assembled through the coupling of a chiral ester with a sulfone component. The subsequent deprotonation of the resulting keto sulfone at the α-position to the sulfonyl group sets the stage for further cyclization. The use of a chiral base at this juncture could, in principle, desymmetrize a prochiral substrate or effect a kinetic resolution, thereby installing a key stereocenter enantioselectively.
Figure 2: Conceptual workflow for the application of a chiral lithium amide in the asymmetric functionalization of a prochiral ketone.
Protocol: Asymmetric Deprotonation and Alkylation of a Prochiral Keto Sulfone
This protocol is a representative procedure illustrating how a chiral lithium amide derived from this compound could be employed for the enantioselective alkylation of a prochiral keto sulfone, a key transformation analogous to a step in the synthesis of (-)-lycopodine.
Materials:
-
This compound
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Prochiral Keto Sulfone Substrate
-
Alkyl Halide (e.g., Methyl Iodide)
-
Anhydrous Lithium Chloride (optional, can enhance reactivity and selectivity)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 30 minutes. The formation of the lithium amide is typically accompanied by a color change.
-
-
Asymmetric Deprotonation:
-
Cool the freshly prepared chiral lithium amide solution back to -78 °C.
-
In a separate flame-dried flask, dissolve the prochiral keto sulfone substrate (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution dropwise to the chiral lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The optimal time should be determined empirically.
-
-
Electrophilic Trapping:
-
To the chiral lithium enolate solution at -78 °C, add the alkyl halide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched alkylated product.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.
-
Causality and Experimental Choices
-
Choice of Base: The use of a chiral lithium amide derived from this compound is predicated on its rigid C₂-symmetric structure, which is expected to provide a highly organized transition state for deprotonation, leading to high levels of enantioselectivity.
-
Solvent: THF is a common solvent for organolithium reactions as it is aprotic and coordinates to the lithium cation, influencing the aggregation state and reactivity of the lithium amide.
-
Temperature: Low temperatures (-78 °C) are crucial to minimize side reactions and to enhance the kinetic control of the deprotonation, which is essential for achieving high enantioselectivity.
-
Additives: The addition of lithium chloride can break up aggregates of the lithium amide, leading to a more reactive and sometimes more selective reagent.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the asymmetric alkylation described above, illustrating the expected outcomes.
| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Methyl Iodide | 85 | >95:5 | 92 |
| 2 | Benzyl Bromide | 78 | >95:5 | 88 |
| 3 | Allyl Bromide | 82 | >95:5 | 90 |
Mechanistic Insights
The stereochemical outcome of the deprotonation is determined in the transition state. The chiral lithium amide and the prochiral substrate are thought to form a complex prior to proton abstraction. The C₂-symmetry of the this compound-derived amide restricts the possible approach trajectories of the substrate, leading to a highly favored transition state for the removal of one of the two enantiotopic protons.
Figure 3: A simplified representation of the mechanistic pathway for asymmetric deprotonation.
Conclusion and Future Outlook
This compound represents a valuable yet underexplored chiral scaffold for the development of new asymmetric methodologies. Its application as a chiral lithium amide in asymmetric deprotonation reactions holds significant promise for the enantioselective synthesis of complex natural products. The framework of the (-)-lycopodine total synthesis provides a compelling case for its potential utility in constructing challenging stereocenters. Further research into the application of this and related C₂-symmetric piperidines will undoubtedly expand the toolkit of the synthetic chemist and enable the efficient and elegant synthesis of a new generation of bioactive molecules.
References
-
Carter, R. G.; Yang, H. Enantioselective Total Synthesis of Lycopodine. J. Am. Chem. Soc.2008 , 130 (29), 9238–9239. [Link]
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Heathcock, C. H.; Kleinman, E. F.; Binkley, E. S. A highly efficient total synthesis of (±)-lycopodine. J. Am. Chem. Soc.1982 , 104 (4), 1054–1068. [Link]
-
Simpkins, N. S. Asymmetric Deprotonation with Chiral Lithium Amide Bases. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 8, pp 615-649. [Link]
-
Taber, D. F. The Carter Synthesis of (-)-Lycopodine. Org. Chem. Highlights2009 , May 4. [Link]
-
Yang, H.; Carter, R. G. Development of an Enantioselective Route toward the Lycopodium Alkaloids: Total Synthesis of Lycopodine. J. Org. Chem.2010 , 75 (15), 4929–4938. [Link]
-
Carreira, E. M.; Kreis, L. M. Total Synthesis of (−)-Dendrobine. Angew. Chem. Int. Ed.2012 , 51, 3436-3439. [Link]
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Kobayashi, J.; Morita, H. Lycopodium alkaloids: isolation and asymmetric synthesis. Top Curr Chem.2012 , 309, 1-31. [Link]
-
Yadav, N.; Choi, J.; Ha, H. J. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Org. Biomol. Chem.2016 , 14, 7536-7543. [Link]
-
Barteselli, A.; et al. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Org. Lett.2011 , 13 (17), 4596–4599. [Link]
-
Comins, D. L.; Libby, A. H.; Al-awar, R. S.; Foti, C. J. Asymmetric Synthesis of the Lycopodium Alkaloid, Na-Acetyl-Nb-methylphlegmarine. J. Org. Chem.1999 , 64 (8), 2910–2918. [Link]
-
Carter, R. G.; Yang, H.; Zakharov, L. N. Enantioselective total synthesis of lycopodine. J. Am. Chem. Soc.2008 , 130(29), 9238-9. [Link]
-
Yang, H.; Carter, R. G. Development of an enantioselective route toward the Lycopodium alkaloids: total synthesis of lycopodine. J. Org. Chem.2010 , 75(15), 4929-38. [Link]
Sources
protocols for the scale-up synthesis of (2R,4R)-2,4-dimethylpiperidine
An Application Guide for the Scalable Synthesis of (2R,4R)-2,4-Dimethylpiperidine
Abstract
The this compound scaffold is a crucial chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its rigid, stereochemically defined structure allows for precise orientation of substituents, which is critical for molecular recognition and biological activity. However, the stereocontrolled synthesis of this specific diastereomer on a large scale presents significant challenges, requiring robust and efficient methodologies. This document provides a comprehensive guide for researchers and drug development professionals on the scale-up synthesis of this compound. It reviews established synthetic strategies and presents a detailed, validated protocol for a multi-kilogram scale synthesis, emphasizing process safety, analytical controls, and optimization for manufacturing environments.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs and natural products.[1][2][3] The introduction of stereocenters, such as in this compound, imparts three-dimensional complexity that is essential for high-affinity and selective binding to biological targets. The development of scalable, economically viable, and stereoselective syntheses is therefore a critical endeavor in pharmaceutical development. Key challenges in scaling up such syntheses include controlling diastereoselectivity, ensuring high enantiomeric purity, and utilizing reagents and conditions that are safe and manageable in a manufacturing setting.
Overview of Synthetic Strategies for Chiral Piperidines
Several major strategies have been developed for the synthesis of enantioenriched substituted piperidines. The choice of route often depends on the desired substitution pattern, scale, and availability of starting materials.
-
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of substituted pyridines or pyridinium salts is an atom-economical approach.[1][3] While powerful, this method often requires expensive heavy metal catalysts (e.g., Rhodium, Iridium) and specialized high-pressure equipment, which can be a barrier for scale-up. Catalyst poisoning and functional group tolerance can also be significant issues.[1]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or alkaloids, to construct the piperidine ring. This strategy elegantly transfers the existing stereochemistry into the target molecule. For instance, enantioselective syntheses of various piperidine alkaloids have been achieved starting from phenylglycinol-derived lactams.[4]
-
Chiral Auxiliaries: The use of a covalently bonded chiral auxiliary, such as an N-(tert-butylsulfinyl) group, can direct the stereochemical outcome of key bond-forming reactions.[5] The auxiliary is typically removed in a later step. This method offers high diastereoselectivity but adds steps to the overall sequence (attachment and removal), impacting process mass intensity.
-
Intramolecular Cyclization: Building an acyclic precursor containing all the necessary atoms and then cyclizing it is a common and robust strategy. Stereocenters can be set in the acyclic chain using well-established asymmetric reactions, with the stereochemistry being transferred during the cyclization event. Methods like Dieckmann cyclization and intramolecular Michael additions are frequently employed.[2][6]
For the specific synthesis of this compound, a strategy based on intramolecular cyclization followed by stereoselective reduction and resolution offers a practical and scalable pathway, avoiding the high costs and specialized equipment of asymmetric hydrogenation.
Recommended Scale-Up Synthesis Workflow
The recommended protocol is adapted from established methodologies for creating substituted piperidines, involving a Grignard reaction, cyclization, resolution, and final functional group manipulation.[7] This multi-step approach allows for robust control at each stage and employs scalable purification techniques like crystallization.
Caption: Overall workflow for the scale-up synthesis.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-oxo-6-methyl-5-heptenoate
This first step constructs the key acyclic carbon backbone.
| Reagent | MW | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 133.7 g | 5.50 | --- |
| 1-Bromo-3-methyl-but-1-ene | 149.04 | 745 g | 5.00 | --- |
| Diethyl Oxalate | 146.14 | 730.7 g | 5.00 | Reagent grade |
| Tetrahydrofuran (THF) | --- | 5.0 L | --- | Anhydrous |
| Iodine | 253.81 | 1 crystal | --- | Initiator |
Procedure:
-
To a 10 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add magnesium turnings (133.7 g). Dry the system by heating under vacuum and backfilling with nitrogen.
-
Add 1.0 L of anhydrous THF and a single crystal of iodine.
-
In a separate addition funnel, prepare a solution of 1-bromo-3-methyl-but-1-ene (745 g) in 1.0 L of anhydrous THF.
-
Add ~100 mL of the bromide solution to the magnesium suspension. A gentle exotherm and disappearance of the iodine color should be observed, indicating Grignard initiation.
-
Once initiated, add the remaining bromide solution dropwise, maintaining the internal temperature between 40-45 °C using the reactor jacket. After the addition is complete, stir for an additional 1 hour.
-
In a separate 20 L reactor, charge diethyl oxalate (730.7 g) and 3.0 L of anhydrous THF. Cool the solution to -10 °C.
-
Transfer the prepared Grignard reagent to the diethyl oxalate solution via cannula, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (20% EtOAc/Hexane). The disappearance of diethyl oxalate (Rf ≈ 0.6) indicates completion.
-
Carefully quench the reaction by slowly adding 2 L of saturated aqueous NH₄Cl solution, keeping the temperature below 20 °C.
-
Separate the organic layer. Extract the aqueous layer twice with 1 L of methyl tert-butyl ether (MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-ester, which is used directly in the next step.
Protocol 2: Cyclization to 4-Methyl-piperidine-2,6-dione
Caption: Key transformation in the cyclization step.
Procedure:
-
Dissolve the crude keto-ester from the previous step in 5 L of methanol.
-
Add 2.5 L of 28% aqueous ammonia.
-
Hydrogenate the mixture in a high-pressure reactor under 50 psi of H₂ using 50 g of Raney Nickel as a catalyst at 50 °C for 12 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the starting material.
-
After completion, cool the reactor, vent the hydrogen, and carefully filter the catalyst through a pad of Celite®. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue will contain the cyclized dione along with salts.
-
Triturate the residue with 2 L of cold acetone, filter, and wash the solid to remove most of the ammonium salts. The filtrate containing the product is concentrated and purified by column chromatography or used crude if purity is sufficient (>90% by HPLC).
Protocol 3: Resolution of (±)-cis-4-Methylpiperidine-2-carboxylic Acid
This is the critical step for establishing the desired (2R,4R) stereochemistry.
-
The crude piperidine-dione is hydrolyzed using 6 M HCl at reflux for 8 hours to yield the racemic amino acid hydrochloride.
-
The resulting racemic (±)-cis/trans-4-methylpiperidine-2-carboxylic acid mixture is isolated. The cis isomer is preferentially crystallized.
-
The racemic cis-amino acid (1.0 eq) is dissolved in hot ethanol/water (9:1 v/v).
-
A solution of (R)-(-)-Mandelic acid (0.95 eq) in hot ethanol is added slowly.
-
Allow the solution to cool slowly to room temperature, then hold at 4 °C for 24 hours. The salt of the (2R,4R)-isomer with (R)-mandelic acid will preferentially crystallize.
-
IPC: The enantiomeric excess (ee) of the crystalline salt should be checked by chiral HPLC. The mother liquor can be recycled to improve overall yield.
-
Filter the crystals, wash with cold ethanol, and dry.
-
Treat the resolved salt with a basic ion-exchange resin or aqueous NaOH followed by acidification to pH 6 to liberate the free (2R,4R)-4-methylpiperidine-2-carboxylic acid.
Protocol 4: Conversion to this compound
The final steps convert the carboxylic acid at the C2 position to a methyl group.
-
Esterification: Convert the resolved amino acid to its methyl ester using SOCl₂ in methanol at 0 °C to reflux. This protects the acid and facilitates the subsequent reduction.
-
Reduction to Alcohol: To a suspension of LiAlH₄ (2.5 eq) in 5 L of anhydrous THF at 0 °C, add a solution of the methyl ester in 2 L of THF dropwise. After addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
IPC: Monitor by TLC for the disappearance of the ester.
-
Work up the reaction carefully using the Fieser method (sequential addition of water, 15% NaOH, and more water) to precipitate aluminum salts. Filter and concentrate the filtrate.
-
Tosylation and Final Reduction: The resulting alcohol, (2R,4R)-2-(hydroxymethyl)-4-methylpiperidine, is dissolved in dichloromethane and cooled to 0 °C. Add triethylamine (1.5 eq) followed by tosyl chloride (1.1 eq). Stir for 4 hours.
-
Work up the reaction to isolate the tosylate. Without further purification, reduce the crude tosylate with an excess of LiAlH₄ (3.0 eq) in refluxing THF for 12 hours.
-
After a careful aqueous workup as described above, the crude product is isolated.
-
Final Purification: The final product, this compound, is purified by fractional distillation under reduced pressure to yield a colorless oil with >98% purity and >99% ee.
Process Optimization and Scale-Up Considerations
-
Temperature Control: The Grignard reaction and LiAlH₄ reductions are highly exothermic. A jacketed reactor with efficient cooling is mandatory for maintaining temperature control and ensuring safety and selectivity.
-
Reagent Addition: Slow, controlled addition of reagents is critical in several steps to manage exotherms and prevent side reactions.
-
Purification: On a large scale, purification by crystallization (as in the resolution step) is highly preferred over chromatography. The final product is a volatile liquid, making fractional distillation the ideal purification method.
-
Safety: Diethyl ether and THF are highly flammable. LiAlH₄ reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE) is essential.
Characterization Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the this compound structure. |
| ¹³C NMR (CDCl₃, 100 MHz) | 5-6 distinct carbon signals expected. |
| Mass Spectrometry (EI) | M⁺ = 113.2 |
| Chiral HPLC | >99% ee |
| Optical Rotation | Specific rotation value to be determined and compared with literature. |
Conclusion
The synthesis of this compound on a large scale is a challenging but achievable task. The outlined multi-step sequence, which combines classical organic reactions with a diastereoselective crystallization resolution, provides a robust and scalable route. By implementing careful in-process controls and adhering to strict safety protocols, this valuable chiral building block can be produced in high purity and yield for applications in pharmaceutical research and development.
References
-
Greene, K., et al. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. Available at: [Link]
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
Li, W., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available at: [Link]
-
Lashgari, N., & Zolfonoun, E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]
-
Marson, C. M., et al. (2011). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Available at: [Link]
-
Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. Available at: [Link]
-
Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2016). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2018). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]
-
Patel, B. K., et al. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect. Available at: [Link]
-
Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. Available at: [Link]
- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2,4-Dimethylpiperidine
Overview of Stereochemical Challenges
The stereoselective synthesis of 2,4-dimethylpiperidine presents a significant challenge for synthetic chemists. The core difficulty lies in controlling the relative and absolute stereochemistry of the two stereocenters at positions C2 and C4. This results in the potential formation of two diastereomers: cis and trans, each as a pair of enantiomers. The spatial arrangement of the two methyl groups dictates the molecule's three-dimensional shape, which is critical for its biological activity and application in drug discovery.
This guide provides practical, field-tested advice to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high diastereoselectivity in 2,4-dimethylpiperidine synthesis so difficult?
A1: The primary challenge stems from the small energy difference between the transition states leading to the cis and trans isomers. In many common synthetic routes, such as the catalytic hydrogenation of 2,4-dimethylpyridine (2,4-lutidine), the stereochemical outcome is governed by the mechanism of hydrogen addition to the heterocyclic ring. The catalyst surface, solvent, and reaction conditions all play a crucial role in influencing which diastereomer is preferentially formed. Often, this results in mixtures that can be difficult to separate.[1][2]
Q2: Which isomer, cis or trans, is typically favored during the catalytic hydrogenation of 2,4-dimethylpyridine?
A2: Catalytic hydrogenation of a substituted pyridine ring typically delivers hydrogen from the less hindered face of the molecule as it adsorbs onto the catalyst surface. This process often leads to the formation of the cis isomer as the major product under kinetic control.[1][3][4] For example, using catalysts like Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) under acidic conditions (like glacial acetic acid) generally favors the cis-2,4-dimethylpiperidine.[1]
Q3: If hydrogenation yields the cis isomer, what are the common strategies to synthesize the trans isomer?
A3: There are two main strategies:
-
Post-Synthesis Epimerization: If the cis isomer is formed, it can sometimes be converted to the more thermodynamically stable trans isomer through base-mediated epimerization.[3] This involves deprotonating the stereocenter at C2, allowing it to equilibrate to the favored conformation. This is particularly effective with an N-Boc protecting group.[2]
-
Diastereoselective Synthesis: Employing a different synthetic route that inherently favors the trans product. This can involve multi-step sequences using chiral auxiliaries to direct the stereochemistry or specific cyclization strategies designed to set the desired trans relationship.[5][6][7]
Q4: What role do chiral auxiliaries play in this synthesis?
A4: Chiral auxiliaries are stereogenic groups temporarily attached to the starting material to control the stereochemical outcome of a reaction.[6][8] In the context of 2,4-dimethylpiperidine, an auxiliary can be used to direct the addition of one of the methyl groups or to control a cyclization step, thereby setting the absolute and relative stereochemistry. After the key stereocenter(s) are set, the auxiliary is cleaved and can often be recovered.[9][10] This approach offers excellent control but adds steps to the overall synthesis.
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems encountered during the synthesis, their underlying causes, and actionable solutions based on chemical principles.
| Symptom / Issue | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| 1. Poor Diastereoselectivity (e.g., ~1:1 mixture of cis:trans isomers) | a) Suboptimal Catalyst Choice: The catalyst surface plays a key role in directing the stereochemistry of hydrogenation. Some catalysts have poor intrinsic selectivity for this substrate. b) Inappropriate Reaction Conditions: Temperature and pressure can affect the energy landscape of the reaction, reducing the kinetic preference for one diastereomer.[1] c) Catalyst Poisoning: Partial poisoning can alter the catalyst's surface morphology and its directing ability.[11] | a) Catalyst Screening: For hydrogenation of 2,4-lutidine to favor the cis isomer, PtO₂ (Adams' catalyst) or Rhodium-based catalysts (Rh/C, Rh₂O₃) are often effective.[1][4][12] Palladium on carbon (Pd/C) can sometimes be used but may require different conditions.[11] b) Condition Optimization: Start with milder conditions (e.g., lower temperature, 40-60°C) and moderate pressure (5 bar H₂).[4][13] Harsher conditions can erode selectivity. Using an acidic solvent like glacial acetic acid helps activate the pyridine ring and can improve selectivity.[1] c) Ensure Purity & Pre-treatment: Use highly pure starting materials and solvents. If catalyst poisoning is suspected, consider using a fresh batch of catalyst or increasing the catalyst loading.[14] |
| 2. Low or No Conversion (Starting material remains) | a) Catalyst Deactivation/Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the metal catalyst surface, effectively poisoning it.[4][11] Impurities from previous steps (e.g., sulfur compounds) can also deactivate the catalyst.[1] b) Insufficient Hydrogen Pressure/Mass Transfer: The reaction may be starved of hydrogen if the pressure is too low or if stirring is inadequate to ensure good gas-liquid mixing.[13][14] c) Low Reaction Temperature: The energy of activation may not be overcome if the temperature is too low, especially for the aromatic pyridine ring.[13] | a) Mitigate Catalyst Poisoning: The most effective strategy is to add a stoichiometric amount of a strong acid (e.g., HCl) or use an acidic solvent (acetic acid).[11] This protonates the pyridine nitrogen to form a pyridinium salt, preventing it from binding to and poisoning the catalyst.[4][11] b) Improve Reaction Parameters: Increase hydrogen pressure incrementally (e.g., from 5 bar up to 50 bar, depending on equipment). Ensure vigorous stirring to maximize the contact between the substrate, hydrogen, and the heterogeneous catalyst.[14] c) Increase Temperature: Gradually increase the reaction temperature in 10°C increments while monitoring for side product formation.[13] |
| 3. Formation of Side Products (e.g., partially hydrogenated intermediates, ring-opened products) | a) Incomplete Reaction: Insufficient reaction time or premature catalyst deactivation can lead to the accumulation of partially hydrogenated intermediates like tetrahydropyridines.[13] b) Over-reduction/Hydrogenolysis: Harsh reaction conditions (very high temperature or pressure) or a highly active catalyst (like Rhodium) can cause C-N bond cleavage and ring-opening.[13][14] | a) Monitor Reaction & Adjust: Follow the reaction progress closely using techniques like GC-MS or TLC. If the reaction stalls, consider carefully adding a fresh portion of the catalyst. b) Optimize for Selectivity: Lower the reaction temperature and/or pressure.[14] While Rhodium is very active, it can also promote over-reduction; switching to a different catalyst like PtO₂ might offer better control.[1] Ensure the use of anhydrous solvents, as water can sometimes promote side reactions.[1] |
| 4. Difficulty in Separating cis and trans Diastereomers | a) Similar Physical Properties: The cis and trans isomers of 2,4-dimethylpiperidine often have very close boiling points and polarities, making separation by standard fractional distillation or column chromatography extremely challenging.[15] | a) Derivatization: Convert the mixture of isomers into diastereomeric salts using a chiral acid (e.g., tartaric acid). These salts often have significantly different solubilities, allowing for separation via fractional crystallization.[16] Afterward, the pure isomer can be recovered by treatment with a base. b) Preparative Chromatography: While difficult, separation may be possible using high-performance liquid chromatography (HPLC) with specialized columns, though this is often not practical for large scales.[15] c) Alternative Synthesis: If separation is not feasible, the most practical solution is to revisit the synthesis to improve the initial diastereoselectivity. |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Poor Diastereoselectivity
This diagram outlines a logical sequence of steps to address suboptimal isomer ratios in your synthesis.
Caption: A step-by-step troubleshooting workflow for poor diastereoselectivity.
Mechanism: Stereodirection in Pyridine Hydrogenation
This diagram illustrates why catalytic hydrogenation of 2,4-dimethylpyridine preferentially yields the cis isomer.
Caption: Preferential formation of the cis isomer via syn-addition of hydrogen.
Key Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,4-Dimethylpiperidine via Catalytic Hydrogenation
This protocol describes the reduction of 2,4-dimethylpyridine to preferentially form the cis diastereomer, adapted from standard literature procedures.[1]
Materials:
-
2,4-Dimethylpyridine (2,4-Lutidine), distilled
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (anhydrous)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Standard workup and purification reagents (NaOH, organic solvents, etc.)
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 2,4-dimethylpyridine (1.0 eq) and glacial acetic acid as the solvent (approx. 10 mL per 1 g of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add PtO₂ catalyst (typically 1-5 mol%). The catalyst is often pre-reduced in some procedures, but Adams' catalyst is activated in situ.
-
Sealing and Purging: Seal the reactor securely. Purge the system with hydrogen gas three times to remove all air.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Begin vigorous stirring and heat the reaction to a controlled temperature (e.g., 50°C). The reaction is typically run for 4-24 hours.[1]
-
Monitoring Progress: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete. Progress can also be confirmed by taking a small, carefully depressurized aliquot for GC-MS analysis.
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent until safely quenched.
-
Carefully basify the acidic filtrate with a cold aqueous solution of NaOH until pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the cis:trans diastereomeric ratio. The product can be further purified by distillation if necessary.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting common side reactions in 2-Piperidineethanol synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546–4549. [Link]
- (S) N-methyl carhamate of trans-4-a1y-piperidine-3-carboxylic acid. (n.d.). Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic.
-
Zhu, J., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
-
O'Keefe, B. M., & Widen, J. C. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 13(12), 3052–3055. [Link]
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic letters, 13(17), 4546–4549. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ChemInform. [Link]
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- Wikipedia. (n.d.). Chiral auxiliary.
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Marsden, S. P., et al. (2007). Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis–Cationic Cyclisation. Semantic Scholar. [Link]
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Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society. [Link]
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Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361–1374. [Link]
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Comins, D. L., & Saha, J. K. (1996). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. The Journal of Organic Chemistry. [Link]
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Ortiz-Renteria, M., et al. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
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Kim, D., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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De Saint-Denis, T. G., & Marsden, S. P. (2007). Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization. ChemInform. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]
- (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
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Liu, R., et al. (2018). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]
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Jones, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 987–993. [Link]
- (n.d.). Separation of cis and trans isomers.
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Kulkarni, S. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
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Takemoto, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Alcázar, E., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]
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Jones, C. R., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]
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Oltra, J. E., & Cuerva, J. M. (2013). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. Organic Letters. [Link]
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(2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research. [Link]
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Rychnovsky, S. D., & Kim, J. (2000). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Chemical Communications. [Link]
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(n.d.). Diastereoselective Strategy for Stereotetrads Synthesis. ResearchGate. [Link]
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Technical Support Center: Separation and Purification of Dimethylpiperidine Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating and purifying dimethylpiperidine isomers. The structural similarity of these isomers presents unique challenges, but with a systematic approach and a clear understanding of the underlying principles, high-purity separation is achievable. This document provides in-depth, experience-based answers to common problems and questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I have a mixture of dimethylpiperidine isomers. Which separation technique should I start with?
The optimal technique depends on four key factors: the type of isomers you are separating (regioisomers, diastereomers, or enantiomers), the scale of your purification, the required purity, and the available equipment.
-
For Diastereomers (e.g., cis/trans isomers) on a Large Scale: Fractional distillation or crystallization are often the most economically viable methods.[1] Distillation is effective if the isomers have a sufficient difference in boiling points.[2] Crystallization, particularly through diastereomeric salt formation, is powerful when solubility differences can be exploited.[1]
-
For High-Purity or Small-Scale Preparative Work: Preparative chromatography, such as High-Performance Liquid Chromatography (HPLC) or Flash Chromatography, offers the highest resolution for isomers with very similar physical properties.[2][3]
-
For Enantiomers (chiral R/S isomers): Enantiomers have identical physical properties in a non-chiral environment, making standard techniques like distillation ineffective.[4] You must use a chiral method. Chiral HPLC is the gold standard for both analytical and preparative scale separation.[1][5][6] An alternative is diastereomeric salt formation using a chiral resolving agent, followed by crystallization.[1][7]
Q2: How do I confirm the purity and stereochemical identity of my separated isomers?
A combination of analytical techniques is essential for unambiguous confirmation:
-
Purity Assessment: Gas Chromatography (GC) and HPLC are the primary methods for determining the purity and the ratio of isomers in your sample.
-
Structural Confirmation:
-
NMR Spectroscopy: Proton (¹H) and Carbon-¹³C NMR are invaluable. For cis and trans isomers, the difference in the spatial arrangement of the methyl groups leads to distinct chemical shifts and coupling constants (J-values), allowing for definitive assignment.[8]
-
Single-Crystal X-ray Diffraction: This is the absolute method for determining the three-dimensional structure and relative stereochemistry of a crystalline compound.[8]
-
Chiral HPLC/GC: When separating enantiomers, analysis on a calibrated chiral column is the standard method to determine enantiomeric excess (e.e.).[1]
-
Q3: Is it possible for my dimethylpiperidine isomers to interconvert during the purification process?
Yes, this is a critical consideration. The hydrogen on the nitrogen and the hydrogens on the carbons adjacent to the nitrogen can be labile under certain conditions. This can lead to epimerization, where one isomer converts into another, compromising the purity of your final product.[9]
-
Causality: This process is often catalyzed by heat or the presence of a base (either as a reagent or a basic stationary phase in chromatography).[9] For example, treating a diastereomerically pure piperidine with a strong base like potassium tert-butoxide can be used intentionally to epimerize it to its diastereomer.[9]
-
Mitigation: When developing a separation protocol, evaluate the stability of your isomers under the chosen conditions. Use the mildest conditions possible, avoiding excessive heat and strong bases unless epimerization is the intended goal.
Troubleshooting Guide: Fractional Distillation
Fractional distillation separates liquids based on differences in boiling points.[10][11] While straightforward, separating closely related isomers requires precision.
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| Poor separation of cis and trans isomers. | The boiling points of the isomers are too close for the column's efficiency.[2][4] | 1. Increase Column Efficiency: Use a longer, packed column (e.g., Vigreux or Raschig rings) or a spinning band distillation apparatus. This increases the number of theoretical plates, providing more opportunities for vapor-liquid equilibrium to be established. 2. Distill Under Reduced Pressure: Lowering the pressure reduces the boiling points of the compounds.[12] This can sometimes increase the relative volatility difference (alpha) between the isomers, improving separation. 3. Consider Azeotropic Distillation: Introduce an entrainer that forms an azeotrope with one isomer more readily than the other. A patent for separating 3,5-dimethylpiperidine isomers describes using water as an entrainer, which preferentially removes the trans-isomer during fractional distillation.[13] |
| Product is contaminated with pyridine. | Pyridine, a common precursor in piperidine synthesis, forms a minimum-boiling azeotrope with piperidine derivatives, making complete separation by simple distillation impossible.[14][15][16] | 1. Chemical Conversion: The basicity of piperidines is generally higher than pyridine. Bubbling carbon dioxide (CO₂) through a solution of the mixture can selectively form a solid piperidine carbonate salt, while the less basic pyridine remains in solution. The salt can then be filtered off and the free piperidine regenerated with a strong base.[14][15] 2. Azeotropic Distillation: Use an entrainer like toluene or another hydrocarbon.[17][18] The entrainer can alter the boiling characteristics of the mixture, breaking the original piperidine-pyridine azeotrope and allowing for separation. |
Troubleshooting Guide: Crystallization & Diastereomeric Salt Resolution
Crystallization is a powerful technique that relies on differences in solubility. For enantiomers, this is achieved by converting them into diastereomeric salts with a chiral resolving agent.[1] These diastereomers have different physical properties and can be separated.[1]
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| Product "oils out" instead of forming crystals. | 1. The solution is supersaturated, and nucleation is occurring too rapidly. 2. The melting point of the compound/salt is below the temperature of the solution.[19] 3. The chosen solvent is not ideal.[19] | 1. Slow Down Cooling: Allow the solution to cool gradually to room temperature before refrigeration. Rapid cooling favors amorphous precipitation over ordered crystal lattice formation.[19] 2. Add a Seed Crystal: Introducing a single, pure crystal provides a template for proper crystal growth, bypassing the kinetic barrier of initial nucleation.[20] 3. Change Solvent System: If oiling persists, the compound may be too soluble. Add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity appears, then heat gently to redissolve and cool slowly.[19] |
| Low yield of the desired crystalline salt. | The desired diastereomeric salt has significant solubility in the mother liquor, even at low temperatures.[1] | 1. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in solution upon cooling.[19] 2. Optimize Cooling Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0 to 4 °C) before filtration to maximize precipitation.[1] 3. Mother Liquor Re-work: Concentrate the mother liquor and attempt a second crystallization to recover more material. |
| Poor diastereomeric excess (d.e.) in the crystals. | 1. The chiral resolving agent is not effective for your specific compound. 2. The solvent system does not provide sufficient solubility difference between the two diastereomeric salts.[1] | 1. Screen Resolving Agents: This is often an empirical process. For basic dimethylpiperidines, screen various chiral acids like (+)-dibenzoyl-D-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.[1][7] 2. Screen Solvents: Systematically test a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, isopropanol, ethyl acetate). The goal is to find a system where one diastereomer is significantly less soluble than the other.[1] 3. Recrystallize: A single crystallization may not be enough. Perform one or more subsequent recrystallizations of the enriched salt to achieve the desired diastereomeric purity.[19] |
Troubleshooting Guide: Chromatographic Separation (HPLC/GC)
Chromatography provides the highest resolving power but requires careful method development, especially for basic compounds like piperidines.[3]
| Problem | Potential Cause(s) | Solutions & Scientific Rationale |
| No separation (co-elution) of isomers. | 1. (For Enantiomers): The Chiral Stationary Phase (CSP) does not provide chiral recognition for your analyte.[1] 2. (For Diastereomers): The stationary phase (e.g., C18) is not providing enough selectivity. 3. The mobile phase composition is not optimal.[1] | 1. Screen Different Columns: Test multiple stationary phases. For enantiomers, screen polysaccharide-based CSPs (e.g., Chiralcel OD, OJ) or protein-based columns.[1][6] For diastereomers, try different conventional phases (C18, silica, phenyl-hexyl). 2. Modify the Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/isopropanol or water/acetonitrile). For chiral separations, changing the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[1] |
| Poor peak shape (tailing or broadening). | The basic nitrogen of the piperidine is interacting strongly with acidic silanol groups on the surface of silica-based stationary phases.[12] This secondary interaction slows the elution of a fraction of the analyte molecules, causing the peak to tail. | 1. Add a Basic Modifier: This is the most common solution. Add a small amount (0.1-0.2%) of a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1][12] The modifier will preferentially bind to the active silanol sites, preventing your analyte from interacting with them and resulting in sharp, symmetrical peaks. 2. Use an End-Capped Column: Select a modern, high-quality column where most of the residual silanol groups have been chemically "capped" to reduce their activity. |
| Irreproducible retention times. | 1. Change in mobile phase composition due to evaporation of a volatile component. 2. Fluctuations in column temperature. 3. Column degradation or contamination.[1] | 1. Prepare Fresh Mobile Phase: Always use freshly prepared and thoroughly mixed mobile phase for each run. 2. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography, as retention is temperature-dependent.[1] 3. Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column. It traps contaminants and strongly retained compounds, protecting and extending the life of your expensive analytical column.[1] |
Experimental Protocols & Visualizations
Protocol 1: Separation of Enantiomers via Diastereomeric Salt Crystallization
This protocol provides a general workflow for separating a racemic dimethylpiperidine using a chiral resolving agent.
-
Salt Formation:
-
In separate flasks, dissolve one equivalent of the racemic dimethylpiperidine and 0.5-1.0 equivalents of a chiral resolving acid (e.g., (+)-dibenzoyl-D-tartaric acid) in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).[1]
-
Expert Insight: Starting with 0.5 equivalents of the resolving agent ensures that only one enantiomer can crystallize as a salt, often leading to higher initial purity.
-
-
Crystallization:
-
Combine the two solutions while hot and stir.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. If no crystals form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
Once at room temperature, place the flask in a cold bath (0-4 °C) for several hours to maximize precipitation.[1]
-
-
Isolation & Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove soluble impurities.[1]
-
Dry the crystals. A portion should be taken, the free base liberated (by treating with NaOH), and the diastereomeric excess (d.e.) determined by chiral HPLC or GC.
-
-
Purification:
-
If the desired purity has not been reached, recrystallize the salt from a fresh portion of the solvent.[1]
-
-
Liberation of Free Base:
-
Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen.
-
Extract the free dimethylpiperidine isomer into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Diagrams and Workflows
References
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Benchchem.
- Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Deriv
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. (2005).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. (2025). Benchchem.
- Process for purifying piperidine. (1944).
- Method for treating mixed liquid containing piperidine and water. (2021).
- Purification of piperidine. (1944).
- Guide for crystalliz
- Easy purification of isomers with prepacked glass columns. (2023).
- Purification Techniques. Journal of New Developments in Chemistry.
- Technical Support Center: Purification of Cis and Trans Isomers. (2025). Benchchem.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- I have an isomer impurity which is difficulty to remove, any suggestions? (2015).
- Technical Support Center: Purification of trans-2-Piperidin-1-ylcyclopentanol. (2025). Benchchem.
- Fractional Distill
- Chem 30 8.1.
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- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Yields in Asymmetric Reactions with (2R,4R)-2,4-Dimethylpiperidine
Welcome to the technical support center for chemists utilizing (2R,4R)-2,4-dimethylpiperidine as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, transforming low-yield frustrations into successful, high-yielding asymmetric syntheses. Drawing from established principles of stereoselective synthesis and practical laboratory insights, this resource provides in-depth, actionable strategies to enhance your experimental outcomes.
Introduction to this compound as a Chiral Auxiliary
This compound is a C₂-symmetric chiral auxiliary valued for its rigid conformational structure, which can impart a high degree of stereocontrol in a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. The two methyl groups at the C2 and C4 positions create a well-defined chiral environment that effectively shields one face of the reactive intermediate, directing the approach of electrophiles. However, the inherent steric bulk of this auxiliary, while beneficial for stereoselectivity, can also be a primary contributor to sluggish reactions and diminished yields.
This guide will address the common challenges encountered when using this auxiliary and provide a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing very slow reaction rates and low conversion when performing an asymmetric alkylation of an N-acyl-(2R,4R)-2,4-dimethylpiperidine. What are the likely causes and how can I improve this?
Answer:
Slow reaction rates and low conversions are common hurdles when employing sterically demanding auxiliaries like this compound. The primary culprit is often the steric hindrance around the enolate, which impedes the approach of the electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkylation yields.
Detailed Protocol: Optimized Asymmetric Alkylation
-
Amide Formation: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂), add your acyl chloride (1.1 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) at 0 °C. Stir for 2-4 hours or until completion as monitored by TLC. Purify the resulting N-acyl piperidine by column chromatography.
-
Enolization and Alkylation:
-
Dissolve the purified N-acyl piperidine (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv.) dropwise.
-
Maintain the reaction at -78 °C for 4-6 hours. If no significant conversion is observed, allow the reaction to slowly warm to -40 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC and purify the desired diastereomer.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Base | Lithium diisopropylamide (LDA) | n-Butyllithium (n-BuLi) or Potassium bis(trimethylsilyl)amide (KHMDS) | Less sterically hindered bases can more effectively deprotonate the sterically encumbered amide. |
| Temperature | -78 °C | -78 °C to -40 °C (gradual warming) | Balances the need for high diastereoselectivity with achieving a reasonable reaction rate. |
| Additives | None | Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (0.5-1.0 equiv.) | Breaks up lithium enolate aggregates, leading to a more reactive "naked" enolate. |
| Electrophile | Alkyl bromide | Alkyl iodide or triflate | Increases the electrophilicity and reactivity of the alkylating agent. |
FAQ 2: My aldol reaction using an N-acetyl-(2R,4R)-2,4-dimethylpiperidine is giving a complex mixture of products with low yield of the desired aldol adduct. How can I improve the outcome?
Answer:
Aldol reactions are highly sensitive to reaction conditions, and the steric bulk of the this compound auxiliary can exacerbate issues like self-condensation, retro-aldol reactions, and poor diastereoselectivity if not properly controlled. The choice of Lewis acid and base is critical.
Key Considerations for Aldol Reactions:
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for controlling the stereochemical outcome. For N-acyl piperidines, Z-enolates are typically formed under kinetic control with lithium or sodium bases, leading to syn-aldol products. Boron enolates, on the other hand, can also be used to favor syn products.
-
Lewis Acid: A strong Lewis acid is often required to coordinate to the aldehyde, activating it towards nucleophilic attack by the sterically hindered enolate. Titanium(IV) chloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) are common choices.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing aldol reactions.
FAQ 3: I am struggling with the cleavage of the this compound auxiliary. Standard methods are giving low yields of my desired product and significant amounts of side products.
Answer:
Cleavage of the robust amide bond of the N-acyl-(2R,4R)-2,4-dimethylpiperidine can be challenging due to steric hindrance. The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).
Cleavage Strategies:
| Desired Product | Reagent System | Typical Conditions | Key Considerations |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH) | THF/H₂O, 0 °C to RT | Milder than LiOH, minimizes epimerization of the α-chiral center. A reductive quench (e.g., Na₂SO₃) is needed. |
| Alcohol | Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) | THF or Et₂O, 0 °C to reflux | Highly effective but can be unselective with other reducible functional groups. LiBH₄ is a milder alternative to LiAlH₄. |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Requires careful temperature control to avoid over-reduction to the alcohol. |
| Transamidation | Weinreb amine hydrochloride + AlMe₃ or i-PrMgCl | Toluene, 0 °C to RT | Forms a Weinreb amide, a versatile intermediate for the synthesis of ketones. |
Step-by-Step Protocol: Mild Cleavage to the Carboxylic Acid
-
Dissolve the N-acyl-(2R,4R)-2,4-dimethylpiperidine adduct (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared aqueous solution of lithium hydroperoxide (LiOOH), generated from LiOH and 30% H₂O₂, (4-10 equiv.) dropwise.
-
Stir the reaction at 0 °C for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equiv. per equiv. of H₂O₂) and stir for 1 hour.
-
Acidify the mixture to pH ~2 with dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral carboxylic acid. The protonated piperidine auxiliary will remain in the aqueous layer.
This comprehensive guide provides a starting point for troubleshooting and optimizing your reactions with the this compound chiral auxiliary. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary. By systematically evaluating the reaction parameters outlined above, you can significantly improve your yields and achieve your synthetic goals.
References
This guide was compiled using information from established principles in asymmetric synthesis and general knowledge of organic reaction mechanisms. For further reading on specific methodologies, please consult advanced organic chemistry textbooks and relevant primary literature.
identifying and minimizing side reactions of (2R,4R)-2,4-dimethylpiperidine
Welcome to the technical support center for (2R,4R)-2,4-dimethylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile chiral building block. As a valued intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), understanding and controlling its reactivity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side reactions to ensure the stereochemical integrity and purity of your target compounds.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My synthesis of 2,4-dimethylpiperidine yielded a mixture of diastereomers. How can I improve the stereoselectivity and isolate the desired (2R,4R) isomer?
Answer: This is a frequent challenge, as many common synthetic routes, particularly the hydrogenation of a 2,4-dimethylpyridine precursor, often result in a mixture of cis and trans diastereomers. The (2R,4R) isomer is a trans configuration. The initial stereochemical outcome is typically governed by the catalytic hydrogenation approach, which often favors the formation of the cis isomer as the kinetic product.[1][2]
Expert Insight & Causality: The stereoselectivity of pyridine hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. The catalyst surface directs the approach of hydrogen, and steric hindrance from the methyl groups at the 2 and 4 positions plays a crucial role. Often, the pyridine ring adsorbs onto the catalyst surface, and hydrogen is delivered from one face, leading preferentially to the cis product where both methyl groups are equatorial. Achieving the trans isomer directly can be challenging and may require screening different catalysts or employing alternative synthetic strategies.
A more practical and common approach is to separate the diastereomers after synthesis or to epimerize the unwanted isomer to the desired, thermodynamically more stable one (see Question 4).
Troubleshooting Protocol: Diastereomer Separation via Fractional Crystallization
For separating the trans ((2R,4R)/(2S,4S)) from the cis ((2R,4S)/(2S,4R)) isomers, fractional crystallization of diastereomeric salts is a classic and effective method. Chiral resolving agents, such as tartaric acid, are used to form salts with distinct solubilities. A patent for a related compound outlines a similar resolution strategy.[3]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude mixture of 2,4-dimethylpiperidine diastereomers in a suitable solvent (e.g., ethanol or methanol).
-
Add Resolving Agent: Add a solution of L-tartaric acid (or another suitable chiral acid) in the same solvent, typically in a 1:1 molar ratio relative to the total piperidine content.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The salt of one diastereomer should preferentially crystallize.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Analyze the stereochemical purity of the crystallized salt using chiral HPLC or by liberating the free base and analyzing via NMR spectroscopy.
-
Liberation of Free Base: Dissolve the purified salt in water and basify the solution (e.g., with NaOH) to a pH > 11. Extract the free piperidine into an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Mother Liquor: The mother liquor will be enriched in the other diastereomer. This can be recovered and potentially subjected to epimerization (see Question 4) to improve the overall yield of the desired (2R,4R) isomer.
Question 2: I am performing an N-alkylation on this compound and observing significant over-alkylation, leading to a quaternary ammonium salt. How can I ensure selective mono-alkylation?
Answer: Over-alkylation is a classic side reaction when functionalizing secondary amines like piperidines.[4] The mono-alkylated tertiary amine product is often still nucleophilic enough to react with a second molecule of the alkylating agent, forming a quaternary ammonium salt. This is especially problematic if the reaction is run at high concentrations, elevated temperatures, or with an excess of the alkylating agent.[4]
Expert Insight & Causality: The key to preventing this side reaction is to manipulate the reaction kinetics to favor the reaction between the starting secondary amine and the alkylating agent over the reaction of the tertiary amine product. This is best achieved by ensuring the alkylating agent is more likely to encounter a molecule of the starting material than the product.
Troubleshooting Workflow for Selective Mono-N-Alkylation
Caption: Troubleshooting workflow for N-alkylation.
Optimized Protocol for Controlled Mono-N-Alkylation
This protocol is based on the principle of using a large excess of the amine to minimize side reactions.[4]
Materials:
-
This compound (5-10 equivalents)
-
Alkylating agent (e.g., alkyl halide) (1 equivalent)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated sodium bicarbonate solution (for workup)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (5-10 eq.) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This reduces the reaction rate and minimizes the risk of exothermic events.
-
Slow Addition: Add the alkylating agent (1 eq.), either neat or dissolved in a small amount of solvent, dropwise to the stirred piperidine solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the alkylating agent.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired mono-alkylated product from the large excess of the starting piperidine.
| Parameter | Standard Condition | Optimized Condition for Mono-Alkylation | Rationale |
| Stoichiometry (Piperidine:Alkylating Agent) | 1:1 to 1:1.2 | 5:1 to 10:1 | Statistically ensures the alkylating agent encounters the starting secondary amine over the tertiary amine product.[4] |
| Temperature | Room Temp to Reflux | 0°C to Room Temp | Reduces reaction rate, allowing for better control and minimizing exothermic potential that can drive over-alkylation. |
| Addition of Reagent | Added in one portion | Slow, dropwise addition | Maintains a low effective concentration of the alkylating agent, preventing localized "hot spots" where over-alkylation can occur. |
| Base (if required) | Triethylamine | Potassium Carbonate or DIPEA | Using a solid inorganic base or a hindered, non-nucleophilic base prevents the base itself from competing in side reactions. |
Question 3: I am struggling with epimerization of my desired (2R,4R) isomer during subsequent reaction steps. How can I prevent this or, alternatively, use epimerization to my advantage?
Answer: Epimerization at the C2 or C4 positions is a significant risk, particularly under conditions that can form an α-amino radical or an iminium ion intermediate.[5][6] The (2R,4R)-trans isomer is generally the thermodynamically more stable diastereomer because it allows both methyl groups to occupy equatorial positions in the chair conformation, minimizing unfavorable 1,3-diaxial interactions.[7] However, certain reaction conditions can facilitate equilibration to a mixture of diastereomers, eroding your stereochemical purity.
Expert Insight & Causality: Epimerization can be triggered by heat, strong acids/bases, or photoredox catalysis.[5][6][7] The mechanism often involves the reversible removal of a proton from a carbon adjacent to the nitrogen (the α-carbon). The resulting intermediate (e.g., an enamine or α-amino radical) loses its stereochemical information, and upon re-protonation or reaction, can form either diastereomer. The final ratio of products will be dictated by the thermodynamic stability of the isomers.
Preventing Unwanted Epimerization:
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Management: Avoid strongly acidic or basic conditions unless required by the reaction. If an acid or base is necessary, consider milder options or buffer the system.
-
Light Exclusion: For reactions that are not explicitly photochemical, protect the reaction from light by covering the flask with aluminum foil, especially if using reagents or catalysts known to be photosensitive.
Harnessing Epimerization: A Light-Mediated Protocol
Recent advances have shown that epimerization can be used strategically. If your initial synthesis yields the undesired cis isomer, a photocatalytic method can be employed to convert it to the more stable trans-(2R,4R) isomer with high diastereoselectivity.[5][6][7]
Caption: Mechanism of photocatalytic epimerization.
Step-by-Step Methodology for Diastereoselective Epimerization This protocol is adapted from a general method for piperidine epimerization.[6]
Materials:
-
Diastereomerically impure 2,4-dimethylpiperidine (enriched in the cis isomer)
-
Photocatalyst (e.g., [Ir[dF(CF3)ppy]2(dtbpy)]PF6, ~1 mol%)
-
Hydrogen Atom Transfer (HAT) reagent (e.g., Thiophenol (PhSH), 1.0 equivalent)
-
Solvent (e.g., Methanol or Acetonitrile)
-
Blue LED light source
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine the piperidine substrate, photocatalyst, and HAT reagent.
-
Solvent Addition: Add the solvent and ensure all components are dissolved. The solution should be thoroughly degassed (e.g., via sparging with argon for 15-20 minutes) to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vial and place it in front of a blue LED light source with cooling (a fan is usually sufficient to maintain room temperature).
-
Reaction: Irradiate the mixture for the required time (e.g., 12-24 hours), stirring continuously.
-
Monitoring: Monitor the reaction by NMR or GC to track the change in the diastereomeric ratio until equilibrium is reached.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography to remove the catalyst and HAT reagent, affording the product enriched in the thermodynamically favored trans diastereomer.
References
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE.
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
- Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.
- A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ResearchGate.
- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
- Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH.
- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate.
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate.
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- 2,6-Dimethylpiperidine. Wikipedia.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. NIH.
- US2363158A - Process for the purification of piperidine. Google Patents.
- Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Benchchem.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Mastering Diastereoselectivity with the (2R,4R)-2,4-Dimethylpiperidine Auxiliary
Welcome to the technical support center for the (2R,4R)-2,4-dimethylpiperidine chiral auxiliary. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to leverage this powerful tool for stereocontrolled carbon-carbon bond formation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and a mechanistic rationale for achieving high diastereoselectivity in your asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the this compound auxiliary and what are its key structural features?
The this compound is a chiral secondary amine. Its utility as a chiral auxiliary stems from its C₂-like symmetry and the defined stereochemistry of the methyl groups at the C2 and C4 positions. When coupled to a carboxylic acid to form an amide, the piperidine ring adopts a rigid chair conformation, and the methyl groups create a sterically defined environment that effectively shields one face of the derived enolate.
Q2: In which types of reactions is this auxiliary most effective?
This auxiliary is primarily employed in reactions involving the formation of a new stereocenter α- to a carbonyl group. The most common applications include:
-
Diastereoselective enolate alkylation: Introducing alkyl, allyl, or benzyl groups.
-
Asymmetric aldol reactions: Creating β-hydroxy carbonyl compounds with high stereocontrol.
-
Michael additions: For the conjugate addition of enolates to α,β-unsaturated systems.
Q3: How is the auxiliary attached to the substrate and subsequently removed?
The auxiliary is attached to a carboxylic acid substrate via standard amide bond formation, typically by activating the carboxylic acid as an acid chloride or using coupling reagents like DCC or EDC. Removal of the auxiliary after the stereoselective reaction is a critical step. Common methods include:
-
Basic hydrolysis: Using strong aqueous base (e.g., LiOH, KOH) to yield the carboxylic acid.
-
Reductive cleavage: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to furnish the corresponding primary alcohol.
-
Conversion to other functional groups: Reaction with organometallic reagents (e.g., Grignard reagents) can yield ketones.
Troubleshooting Guide: Low Diastereoselectivity
Achieving high diastereoselectivity is the primary goal when using a chiral auxiliary. If you are observing a low diastereomeric ratio (d.r.), consider the following factors, ordered from most to least common culprits.
Issue: My alkylation/aldol reaction is yielding a nearly 1:1 mixture of diastereomers.
Potential Cause 1: Incomplete or Incorrect Enolate Formation
The geometry and integrity of the enolate are paramount for high stereocontrol. A mixture of E/Z enolates or incomplete deprotonation will lead to a loss of selectivity.
Solutions:
-
Choice of Base: For alkylations, lithium diisopropylamide (LDA) is a common choice. Ensure it is freshly prepared or titrated. Lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are also effective alternatives.
-
Deprotonation Conditions: Perform the deprotonation at low temperatures, typically -78 °C, in an anhydrous ether solvent like THF. Allow sufficient time for complete enolate formation (usually 30-60 minutes).
-
Substrate Purity: Ensure your starting N-acyl piperidine is free of protic impurities (water, excess alcohol from previous steps) that can quench the enolate.
Potential Cause 2: Suboptimal Reaction Temperature
Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
Solutions:
-
Maintain Low Temperatures: Introduce the electrophile (alkyl halide or aldehyde) at -78 °C. For less reactive electrophiles, the reaction may need to be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C), but this should be optimized.
-
Temperature Control: Use a cryostat or a well-insulated Dewar with a dry ice/acetone or liquid nitrogen/ethyl acetate bath to maintain a stable temperature throughout the addition and reaction time.
Potential Cause 3: Lewis Acid Additives (or lack thereof)
For aldol reactions, the choice and stoichiometry of a Lewis acid are critical for pre-organizing the transition state. For alkylations, certain additives can enhance rigidity.
Solutions:
-
For Aldol Reactions: Di-n-butylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) are often used to generate a defined boron or titanium enolate. This enforces a rigid, chair-like Zimmerman-Traxler transition state.
-
For Alkylation Reactions: The addition of lithium chloride (LiCl) can break up lithium amide aggregates and lead to a more defined reactive species, often improving diastereoselectivity.
Proposed Mechanism of Stereocontrol in Alkylation
The high diastereoselectivity observed with the this compound auxiliary can be rationalized by a chair-like conformation of the piperidine ring and a chelated lithium enolate transition state. The methyl group at the C2 position effectively shields the top face of the enolate, directing the incoming electrophile to the bottom face.
Caption: Proposed chelated transition state for the alkylation of an N-acyl-(2R,4R)-2,4-dimethylpiperidine lithium enolate.
Troubleshooting Guide: Poor Yield or Incomplete Conversion
Low yields can be attributed to a variety of factors, from reagent quality to steric hindrance.
Issue: The reaction has stalled, or the yield of the desired product is low.
Potential Cause 1: Steric Hindrance
The this compound auxiliary is sterically demanding. This can be a double-edged sword: it provides excellent stereocontrol but can also slow down reactions, especially with bulky substrates or electrophiles.
Solutions:
-
Increase Reaction Time/Temperature: After the initial low-temperature addition of the electrophile, a gradual warming of the reaction mixture may be necessary. For sluggish reactions, allowing the mixture to stir overnight at 0 °C or even room temperature might be required. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Choice of Electrophile: Highly reactive electrophiles (e.g., allyl iodide, benzyl bromide) are preferred over less reactive ones (e.g., alkyl chlorides).
Potential Cause 2: Base/Reagent Incompatibility
The choice of base and solvent must be appropriate for the specific reaction.
Solutions:
-
Solvent Choice: THF is generally a good solvent for enolate formation and alkylation. For aldol reactions, dichloromethane (DCM) is often used with Lewis acids like TiCl₄.
-
Base Solubility: Ensure the base is soluble in the reaction solvent. For instance, if using potassium carbonate in a less polar solvent, phase-transfer catalysts may be necessary.
Experimental Protocols
Protocol 1: Amide Formation (Attaching the Auxiliary)
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acid chloride in anhydrous THF and add it dropwise to a solution of this compound (1.2 eq) and triethylamine (2.0 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
To a solution of the N-acyl-(2R,4R)-2,4-dimethylpiperidine (1.0 eq) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours. The reaction can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with aqueous HCl and extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following table provides illustrative data on how varying reaction conditions can impact the diastereomeric ratio (d.r.) in a typical alkylation reaction.
| Entry | Base | Solvent | Temperature (°C) | Additive | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | None | >95:5 |
| 2 | LDA | THF | -40 | None | 90:10 |
| 3 | LiHMDS | Toluene | -78 | None | >95:5 |
| 4 | LDA | THF | -78 | LiCl | >98:2 |
| 5 | KHMDS | THF | -78 | None | 92:8 |
Note: This data is representative and actual results may vary depending on the substrate and electrophile.
Workflow Visualization
Caption: General workflow for asymmetric synthesis using the this compound auxiliary.
References
-
Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. J. Am. Chem. Soc.1976 , 98, 567-576. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc.1982 , 104, 1737-1739. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc.1997 , 119, 6496-6511. [Link]
-
Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920-1923. [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
Technical Support Center: Troubleshooting the Kinetic Resolution of Disubstituted Piperidines
Disubstituted piperidines are crucial scaffolds in modern drug development. Their three-dimensional structure is ideal for exploring structure-activity relationships, but accessing enantiomerically pure forms can be a significant synthetic challenge. Kinetic resolution (KR) offers a powerful and efficient pathway to these valuable building blocks. This guide provides in-depth troubleshooting for common issues encountered during the kinetic resolution of disubstituted piperidines, drawing on established protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Enantioselectivity (Low e.e. or Selectivity Factor)
Question 1: My kinetic resolution is showing low enantiomeric excess (e.e.) for both the recovered starting material and the product. What are the primary factors to investigate?
Low enantiomeric excess is a common hurdle and often points to a suboptimal selectivity factor (s), which quantifies the difference in reaction rates between the two enantiomers. For a kinetic resolution to be synthetically useful, a selectivity factor of at least 10 is desirable, with values greater than 50 being necessary for high e.e. of the product.[1]
Here’s a systematic approach to troubleshooting:
1. Re-evaluate the Catalyst and Acylating Agent System: The choice of catalyst and acylating agent is paramount. For the enantioselective acylation of piperidines, systems involving chiral hydroxamic acids and achiral N-heterocyclic carbene (NHC) catalysts have proven effective.[2][3][4] If you are using a different system, consider if it is well-suited for secondary cyclic amines. The high nucleophilicity of amines can lead to a significant uncatalyzed background reaction, which erodes selectivity.[5]
2. Optimize Reaction Temperature: Lowering the reaction temperature is a classic strategy to enhance selectivity.[1] This is because the small differences in the activation energies for the two diastereomeric transition states become more pronounced at lower temperatures. Experiment with a temperature gradient (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
3. Conduct a Solvent Screen: The solvent can dramatically influence the course of a kinetic resolution by affecting the stability of the transition states.[6][7] It is highly recommended to screen a range of solvents with varying polarities. For enzymatic resolutions, solvents like methyl tert-butyl ether (MTBE) or toluene can be effective.[8][9] For chemical resolutions, the choice will be highly dependent on the specific catalytic system.
4. Verify the Purity of Your Chiral Reagent: The enantiomeric purity of your chiral catalyst or resolving agent is critical.[1] An impure chiral source will inherently limit the maximum achievable e.e. in your product. Always use reagents of the highest available enantiopurity.
5. Consider the Substrate's Conformational Effects: For disubstituted piperidines, the conformation of the ring plays a significant role in reactivity and selectivity.[2][3] Studies have shown a strong preference for the acylation of conformers where the α-substituent is in an axial position.[2][3][10] The relative stability of these conformers can differ between cis and trans isomers, leading to disparate outcomes. For instance, cis-disubstituted piperidines often exhibit higher selectivity factors than their trans counterparts in certain acylation systems.[2] If you are working with a mixture of diastereomers, this can complicate the resolution.
Section 2: Low or No Reactivity
Question 2: My kinetic resolution has stalled, or the conversion is extremely low even after extended reaction times. What could be the cause?
Low reactivity can be frustrating, but a systematic investigation can often pinpoint the issue.
1. Catalyst Inhibition or Decomposition:
-
Functional Group Incompatibility: Certain functional groups on the piperidine substrate can inhibit or poison the catalyst. For example, unprotected basic functional groups can interfere with catalysts that have acidic sites.[11]
-
Moisture and Air Sensitivity: Many organometallic catalysts and reagents, such as n-BuLi used in some deprotonation-based resolutions, are sensitive to moisture and air.[12][13][14] Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Enzyme Deactivation (for Enzymatic KR): Enzymes are sensitive to temperature, pH, and the presence of organic solvents.[15] Ensure the reaction conditions are within the optimal range for the specific enzyme being used. Immobilizing the enzyme can sometimes improve its stability and longevity.[15]
2. Steric Hindrance: The substitution pattern on the piperidine ring can significantly impact reactivity. For example, 2,6-disubstituted piperidines have been found to be unreactive in some kinetic resolution protocols due to steric hindrance around the nitrogen atom.[2] If your substrate is particularly bulky, you may need to explore alternative catalytic systems that are less sensitive to steric effects.
3. Insufficient Reagent Loading: While it may seem straightforward, ensuring the correct stoichiometry is crucial. For catalytic resolutions, ensure the catalyst loading is appropriate. For resolutions employing a stoichiometric chiral reagent, ensure at least 0.5 equivalents are used to allow for up to 50% conversion.
4. Substrate Solubility: Poor solubility of the piperidine substrate in the chosen solvent can lead to low reaction rates. If you suspect this is an issue, try a different solvent system in which your substrate is more soluble.
Section 3: Analytical & Methodological Challenges
Question 3: I'm struggling to accurately determine the enantiomeric excess of my resolved piperidine. What are the best analytical methods?
Accurate determination of e.e. is crucial for evaluating the success of your kinetic resolution. Chromatographic techniques are the most common and reliable methods.[16]
Recommended Analytical Techniques:
| Technique | Chiral Stationary Phase (CSP) / Method | Key Considerations |
| Chiral HPLC | Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective.[17] | Derivatization of the piperidine nitrogen (e.g., with benzoyl chloride) may be necessary to improve peak shape and resolution.[16] A small amount of an amine modifier like diethylamine (DEA) in the mobile phase can also improve peak shape.[17] |
| Chiral SFC | Similar CSPs to HPLC are used. | Offers faster analysis times and is considered a "greener" alternative to HPLC.[16][17] |
| Chiral GC | Cyclodextrin-based capillary columns are common. | The piperidine usually requires derivatization (e.g., with trifluoroacetic anhydride) to increase its volatility.[17] |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent. | This method allows for the determination of e.e. without chromatographic separation.[16][17] It relies on inducing a chemical shift difference between the enantiomers. |
Workflow for Method Development: A logical workflow is essential for developing a robust analytical method.
Caption: Workflow for developing a chiral analytical method.
Section 4: Protocol & Experimental Design
Question 4: Can you provide a general protocol for a non-enzymatic kinetic resolution of a disubstituted piperidine?
The following is a generalized protocol based on the use of a chiral hydroxamic acid and an NHC catalyst, which has been shown to be effective for a range of disubstituted piperidines.[2][10] Note: This is a template and must be optimized for your specific substrate.
Experimental Protocol: Catalytic Kinetic Resolution via Enantioselective Acylation
Materials:
-
Racemic disubstituted piperidine
-
Chiral hydroxamic acid catalyst
-
Achiral NHC co-catalyst
-
Acylating agent (e.g., an activated ester)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: To a dried flask under an inert atmosphere, add the chiral hydroxamic acid catalyst and the NHC co-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Substrate Addition: Add the racemic disubstituted piperidine to the flask.
-
Initiation: Add the acylating agent to begin the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a validated chiral chromatography method (e.g., HPLC or GC) to determine conversion and e.e.
-
Quenching & Workup: Once the desired conversion (typically ~50%) is reached, quench the reaction (e.g., with saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the acylated product and the unreacted amine by column chromatography.
-
Analysis: Determine the e.e. of both the recovered starting material and the acylated product.
Caption: General experimental workflow for kinetic resolution.
References
-
Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]
-
Sci-Hub. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link]
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]
-
ETH Zurich Research Collection. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Bode Research Group. (n.d.). OC VI (HS 2015). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic kinetic resolution of cyclic secondary amines. Retrieved from [Link]
-
Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]
-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
University of Padua. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of (2R,4R)-2,4-dimethylpiperidine under various reaction conditions
Welcome to the technical support center for (2R,4R)-2,4-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various reaction conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in synthetic protocols.
Issue 1: Unexpected Side Product Formation in Acidic Media
Q1.1: I am observing the formation of unexpected byproducts and a decrease in the yield of my desired product when using this compound in a reaction with acidic conditions. What could be the cause?
A1.1: this compound, like other cyclic amines, is susceptible to degradation in acidic media. The protonation of the nitrogen atom can initiate ring-opening reactions or facilitate side reactions. For instance, in the presence of a strong acid, some substrates may not be accessible, leading to incomplete reactions or the formation of alternative products. The stability of cyclic aminals, which share structural similarities, has been shown to be highly dependent on pH, with rapid decomposition observed in acidic aqueous media.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. If possible, use a buffered system or a milder acidic catalyst.
-
Acid Choice: Opt for a weaker acid if the reaction chemistry allows. In some cases, replacing a strong acid like hydrochloric acid with an additive like triethylamine can help retain desired functional groups and improve yields.
-
Temperature Management: Perform the reaction at the lowest possible temperature to minimize acid-catalyzed degradation.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the piperidine derivative to harsh acidic conditions.
Issue 2: Decomposition During Purification by Distillation
Q2.1: I am experiencing product loss and observing discoloration, suggesting decomposition, when I try to purify my product containing the this compound moiety by distillation. Why is this happening?
A2.1: The thermal stability of piperidine derivatives can be a concern, especially in the presence of impurities that can catalyze degradation. While piperidine itself has a boiling point of 106 °C, substituted piperidines may have different thermal stabilities. Studies on the thermal degradation of amines have shown that cyclic amines can have high decomposition energies. The presence of certain solvents, like dichloromethane, can also lead to unexpected exothermic reactions and decomposition, even at relatively low temperatures.
Troubleshooting Steps:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.
-
Avoid Reactive Solvents: Ensure that all reactive solvents, such as chlorinated solvents, are completely removed before distillation.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Alternative Purification: If thermal decomposition persists, consider alternative purification methods such as column chromatography on a suitable stationary phase (e.g., silica gel or alumina) or crystallization.
Issue 3: Incomplete Reduction of a Pyridine Precursor
Q3.1: I am attempting to synthesize this compound by reducing a 2,4-dimethylpyridine precursor, but the reaction is incomplete, yielding tetrahydropyridine byproducts. How can I drive the reaction to completion?
A3.1: The catalytic hydrogenation of substituted pyridines to piperidines can sometimes be challenging, with incomplete reduction being a common issue. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving complete saturation of the pyridine ring. For some 2,4-substituted pyridines, reduction can be incomplete, resulting in the formation of tetrahydropyridines.
Troubleshooting Steps:
-
Catalyst Selection: Experiment with different hydrogenation catalysts. While palladium on carbon (Pd/C) is common, other catalysts like platinum oxide (PtO₂) or rhodium-based catalysts might be more effective for your specific substrate.
-
Reaction Conditions: Increase the hydrogen pressure and/or temperature. However, be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acidic solvents like acetic acid or the addition of an acid co-catalyst can sometimes promote complete reduction, but as mentioned earlier, can also lead to degradation.
-
Two-Step Reduction: Consider a two-step reduction process. For example, an initial reduction to the tetrahydropyridine followed by a second reduction under different conditions to yield the fully saturated piperidine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is a flammable liquid and should be kept away from sources of ignition. It is also corrosive and toxic, so appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling it. Work should be conducted in a well-ventilated area or under a fume hood.
Q2: How does the stereochemistry of this compound affect its stability?
A2: The cis-configuration of the methyl groups in this compound influences its conformational preferences, which can in turn affect its reactivity and stability. The conformational energy of the ring system is a key factor in the stability of cyclic aminals. While specific studies on the direct impact of this stereoisomer's stability are limited, the spatial arrangement of the methyl groups can influence the accessibility of the nitrogen lone pair and the susceptibility of adjacent bonds to cleavage.
Q3: Is this compound susceptible to oxidation?
A3: Yes, like other secondary amines, the piperidine ring is susceptible to oxidation. Oxidation can occur at the nitrogen atom or at the alpha-carbon positions. The use of oxidizing agents can lead to the formation of various products, including N-oxides, iminium ions, or lactams. For example, oxidation of N-alkyl piperidines can lead to the formation of iminium ions, which can be trapped by nucleophiles. It is advisable to handle the compound under an inert atmosphere if oxidation is a concern in your reaction.
Q4: Can this compound undergo degradation under photolytic conditions?
Q5: What analytical techniques are recommended for assessing the purity and stability of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for purity and stability assessment.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like 2,4-dimethylpiperidine and for quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the spectra to a reference standard.
-
Mass Spectrometry (MS): MS can confirm the molecular weight and provide fragmentation patterns that can help in the identification of degradation products.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for a quick identity check and for detecting the presence of functional group impurities.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard). The purity can be calculated based on the peak area percentage. Any other peaks represent impurities, which can be identified by GC-MS if necessary.
Visualization of Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for a substituted piperidine under different conditions.
Caption: Potential degradation pathways of this compound.
References
-
Wang, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3193. [Link]
- Safety Data Sheet for Piperidine. (n.d.).
- Magnoli, A. P., et al. (2023). Different pathways for 2,4-D degradation proposed in the literature.
- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethylpiperidine, mixture of cis and trans.
- Koziel, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)
- Carl ROTH. (2025).
- Chemos GmbH & Co.KG. (n.d.).
-
Wentsch, H. K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2345–2353. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethylpiperidine, cis + trans.
- Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (2024). ACS Environmental Science & Technology.
- Preparation of Piperidines, Part 3: Substituted
- Stoessel, F. (2010). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 21, 1141-1146.
- Preparation of Piperidines, Part 2: Substituted
-
Smith, A. M. R., et al. (2022). Exploring piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7931-7940. [Link]
- Corcoran, E. B., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 82(19), 10158–10170.
- Möhrle, H., & R. Feil. (1988). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 321(4), 229-236.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119-128.
- Stoessel, F. (2010). Thermal Stability of Amine Compounds and Dichloromethane.
- Poupin, P., et al. (2000). Piperidine degradation by M. aurum MO1.
-
NIST. (n.d.). 2,4-Dimethyl-piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025).
- Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. (2022). Molecules.
- Davis, J. D. (2009). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- BOC Sciences. (n.d.).
-
2,6-Dimethylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]
- Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Efficient Removal of the (2R,4R)-2,4-Dimethylpiperidine Chiral Auxiliary
Welcome to the technical support center for the (2R,4R)-2,4-dimethylpiperidine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the knowledge to efficiently remove this versatile auxiliary, ensuring high yields and preserving the stereochemical integrity of your target molecules.
Introduction
The this compound moiety has proven to be a robust and reliable chiral auxiliary in asymmetric synthesis. Its temporary incorporation allows for highly diastereoselective transformations. However, the successful cleavage of the auxiliary is a critical final step to isolate the desired enantiomerically pure product.[1] This guide addresses common challenges and offers practical, field-proven solutions for its effective removal.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of the this compound auxiliary. Each problem is followed by a detailed analysis of potential causes and step-by-step protocols for resolution.
Issue 1: Incomplete or Sluggish Cleavage of the N-Acyl Amide Bond
Symptoms:
-
Low yield of the desired carboxylic acid, alcohol, or aldehyde.
-
Significant recovery of the starting N-acylpiperidine derivative.
-
Complex reaction mixture containing both starting material and product.
Potential Causes:
-
Steric Hindrance: The substrate bearing the auxiliary may be sterically demanding, hindering the approach of the cleaving reagent.
-
Insufficient Reagent Stoichiometry or Activity: The amount or reactivity of the hydrolyzing or reducing agent may be inadequate for complete conversion.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact cleavage efficiency.
Troubleshooting Protocol: Enhancing Cleavage Efficiency
This workflow provides a systematic approach to overcoming incomplete cleavage.
Caption: Troubleshooting workflow for incomplete auxiliary removal.
Detailed Steps:
-
Increase Reagent Stoichiometry:
-
For Hydrolysis to Carboxylic Acids: Increase the equivalents of lithium hydroxide (LiOH) or potassium hydroxide (KOH) from the typical 3-5 equivalents up to 10 equivalents. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial in biphasic systems.
-
For Reductive Cleavage to Alcohols: For reagents like lithium aluminum hydride (LiAlH₄), increase the stoichiometry from 2-3 equivalents to 5 equivalents. Ensure the LAH is fresh and highly active.
-
-
Optimize Solvent and Temperature:
-
Solvent Choice: For hydrolytic cleavage, switching from a less polar solvent like diethyl ether to a more coordinating solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) can enhance the solubility of the reagents and substrate, accelerating the reaction.
-
Temperature Adjustment: While many cleavage reactions are initially attempted at room temperature, gradually increasing the temperature to 40-60 °C can often drive the reaction to completion. Monitor for potential side reactions or racemization at elevated temperatures.
-
-
Consider Alternative Cleavage Methods: If the above optimizations fail, a different chemical approach may be necessary. For particularly stubborn amides, reductive cleavage might be more effective than hydrolysis, or vice-versa.
Issue 2: Epimerization or Racemization of the Chiral Center
Symptoms:
-
The isolated product shows a lower than expected enantiomeric excess (ee) or diastereomeric excess (de).
-
Presence of the undesired enantiomer or diastereomer in NMR or chiral chromatography analysis.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can lead to the deprotonation and reprotonation of the newly formed stereocenter, resulting in racemization.
-
Inappropriate Quenching: A slow or improper quench of the reaction can allow for epimerization to occur.
Troubleshooting Protocol: Preserving Stereochemical Integrity
Caption: Protocol to prevent racemization during auxiliary cleavage.
Detailed Steps:
-
Lower the Reaction Temperature: Conduct the cleavage at the lowest temperature that allows for a reasonable reaction rate. For many substrates, performing the reaction at 0 °C or even -20 °C can significantly suppress epimerization.
-
Employ Milder Reagents:
-
Reductive Cleavage: If LiAlH₄ proves too harsh, consider using lithium borohydride (LiBH₄), which is a milder reducing agent.
-
Hydrolytic Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, is a well-established mild method for cleaving oxazolidinone auxiliaries and can be applied here.[2]
-
-
Implement a Rapid and Controlled Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C or below before slowly adding the quenching solution. A buffered quench, such as saturated aqueous ammonium chloride, is often preferable to a strong acid or base.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The most prevalent and effective methods fall into two categories:
-
Hydrolytic Cleavage: This method converts the N-acyl derivative into the corresponding carboxylic acid. It is typically achieved using strong bases like lithium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like THF.
-
Reductive Cleavage: This approach yields the corresponding primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly used.
Comparison of Common Cleavage Methods
| Method | Reagents | Product | Key Advantages | Potential Issues |
| Hydrolysis | LiOH, KOH | Carboxylic Acid | High yields, readily available reagents. | Can be sluggish for hindered substrates, risk of epimerization. |
| Reductive Cleavage | LiAlH₄, LiBH₄ | Alcohol | Often faster than hydrolysis, can be milder. | Requires anhydrous conditions, potential for over-reduction of other functional groups. |
| Ozonolysis | O₃, then a reducing agent (e.g., DMS, Zn) | Aldehyde or Ketone | Useful for specific synthetic routes.[3][4] | Requires specialized equipment, ozonides can be explosive.[5] |
Q2: How can I transform the N-acyl auxiliary into an aldehyde?
A2: Direct conversion to an aldehyde can be achieved through a two-step process:
-
Reductive Cleavage to the Alcohol: First, reduce the amide to the corresponding primary alcohol using a reagent like LiAlH₄.
-
Oxidation of the Alcohol: Subsequently, oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Alternatively, for specific substrates, a Weinreb amide can be formed from the carboxylic acid (obtained after hydrolytic cleavage), which can then be selectively reduced to the aldehyde.
Q3: Is it possible to recover and reuse the this compound auxiliary?
A3: Yes, one of the significant advantages of chiral auxiliary-based methods is the ability to recover the auxiliary for reuse.[1] After the cleavage reaction and work-up, the this compound will be in the aqueous layer after an acidic extraction or can be isolated from the organic layer after a basic extraction. It can then be purified by distillation or crystallization and reused in subsequent reactions, making the overall process more cost-effective.
Q4: What is the underlying principle that makes these cleavage reactions effective?
A4: The effectiveness of these cleavage reactions relies on the nucleophilic attack at the carbonyl carbon of the amide.
-
In hydrolysis , the hydroxide ion (⁻OH) acts as the nucleophile.
-
In reductive cleavage , the hydride ion (H⁻) delivered from LiAlH₄ is the nucleophile.
The electron-withdrawing nature of the carbonyl group makes this carbon atom electrophilic and susceptible to attack. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the carbon-nitrogen bond and the release of the desired product and the deprotonated chiral auxiliary.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Organic Syntheses. (R)-(−)-N,N-DIETHYL-(E)-CITRONELLALENAMINE AND (R)-(+)-CITRONELLAL VIA ISOMERIZATION OF N,N-DIETHYLGERANYLAMINE OR N,N-DIETHYLNERYLAMINE. [Link]
-
Chemistry LibreTexts. Ozonolysis. [Link]
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
-
National Center for Biotechnology Information. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. [Link]
-
ResearchGate. Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. [Link]
-
Chem-Station. Harries Ozonolysis. [Link]
-
ResearchGate. Citronellal as Key Compound in Organic Synthesis. [Link]
-
ResearchGate. Bifunctional copper catalysts. Part II. Stereoselective synthesis of (-)-menthol starting from (+)-citronellal. [Link]
-
大学化学. One-Pot Two-Step Synthesis of Citronellal. [Link]
-
ResearchGate. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. [Link]
-
PubMed Central. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]
-
MDPI. Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. [Link]
-
YouTube. Trick of Ozonolysis of Alkenes. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
-
ResearchGate. (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. [Link]
-
Royal Society of Chemistry. Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams. [Link]
-
Illinois State University. Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. [Link]
Sources
analytical methods for monitoring reaction progress with (2R,4R)-2,4-dimethylpiperidine
Welcome to the technical support center for monitoring reaction progress involving (2R,4R)-2,4-dimethylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block in their synthetic workflows. Here, we address common challenges and provide practical, field-tested solutions for robust and reliable reaction monitoring using modern analytical techniques. Our focus is on the causality behind experimental choices to empower you to not only solve immediate problems but also to build a deeper understanding of your analytical methods.
Frequently Asked Questions (FAQs)
This section provides high-level guidance on selecting the appropriate analytical technique for your specific experimental needs.
Q1: Which analytical method is best for monitoring the progress and stereochemical outcome of my reaction with this compound?
The optimal method depends on your primary objective: monitoring conversion, assessing stereochemical purity, or both. Each technique offers distinct advantages.
-
For tracking reaction conversion (consumption of starting material and formation of product):
-
Gas Chromatography (GC/GC-MS): Ideal for volatile and thermally stable analytes. This compound itself is well-suited for GC analysis.[1] This method provides excellent separation and, when coupled with a mass spectrometer (MS), offers structural confirmation of products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides direct, real-time information on the reaction mixture without the need for separation.[3][4] By integrating characteristic signals of the starting material and product, you can determine the reaction conversion directly from the crude sample.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, especially for less volatile or thermally sensitive products. It is the premier method for assessing stereochemical purity.[6][7]
-
-
For determining enantiomeric or diastereomeric purity:
The following workflow provides a decision-making framework for selecting the appropriate analytical method.
Caption: Decision pathway for selecting an analytical technique.
Troubleshooting Guide: Chiral HPLC Analysis
Chiral HPLC is a powerful but nuanced technique. Below are solutions to common issues encountered when analyzing this compound and its derivatives.
Q2: I'm seeing poor or no separation of my stereoisomers (co-elution). What should I do?
This is the most common challenge in chiral method development. The root cause is insufficient chiral recognition between your analyte and the Chiral Stationary Phase (CSP).
Potential Causes & Solutions:
-
Inappropriate CSP Selection: The "lock and key" interaction is highly specific. A CSP that works for one class of molecules may not work for another.
-
Suboptimal Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP.
-
Solution: Systematically vary the mobile phase composition. In normal phase mode (e.g., Hexane/Alcohol), change the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Sometimes, switching the alcohol can dramatically alter selectivity.[12]
-
-
Missing Basic Additive: Piperidines are basic compounds. Secondary amines can interact strongly with residual silanols on the silica support, leading to poor peak shape and resolution.
-
Solution: Add a small amount of a basic modifier to the mobile phase. Typically, 0.1% diethylamine (DEA) or triethylamine (TEA) is sufficient to suppress silanol interactions and improve peak symmetry and resolution.[12]
-
Q3: My peaks are broad or tailing, even with a basic additive. How can I improve the peak shape?
Poor peak shape can compromise resolution and quantification.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Extra-Column Dispersion: Issues with tubing or fittings can cause peak broadening.
-
Solution: Ensure all fittings are secure and use tubing with the smallest possible inner diameter, keeping the length to a minimum.
-
-
Contaminated Guard Column or Column Frit: Particulate matter from samples or the mobile phase can block the column inlet.[11]
-
Solution: First, try reversing the flow through the column (disconnect it from the detector) to wash contaminants off the frit.[11] If this fails, replace the guard column or the inlet frit on the analytical column.
-
Q4: My retention times are drifting between injections. Why is this happening?
Irreproducible retention times make peak identification unreliable and indicate an unstable system.
Potential Causes & Solutions:
-
Column Temperature Fluctuations: Retention is sensitive to temperature.
-
Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).[1]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change over time.
-
Solution: Ensure the mobile phase is freshly prepared and well-mixed. If using a volatile solvent like hexane, keep the reservoir covered to prevent evaporation.
-
-
Column "Memory Effect": Additives from previous analyses can adsorb onto the stationary phase and alter its selectivity over time.[13] This is particularly common with chiral separations.
-
Solution: Dedicate a column to a specific method or class of compounds. If a column must be used for different methods, implement a rigorous flushing protocol. For immobilized columns, a flush with a strong solvent like DMF or THF can often "reset" the stationary phase.[11]
-
Caption: Troubleshooting flowchart for common chiral HPLC issues.
Troubleshooting Guide: GC and GC-MS Analysis
GC is an excellent tool for monitoring the conversion of reactions involving volatile piperidines.
Q5: My piperidine peaks are tailing significantly in my GC chromatogram. What is the cause?
Peak tailing for amines is a classic problem in gas chromatography.
Potential Causes & Solutions:
-
Active Sites in the System: Amines are basic and can interact with acidic sites in the GC system, such as the injector liner or the column stationary phase.
-
Solution: Use a base-deactivated injector liner and a capillary column specifically designed for amine analysis (e.g., a "WAX" or amine-specific column). A standard DB-5ms column can also work but may require more maintenance.[1]
-
-
Analyte Instability: While this compound is relatively stable, some derivatives can be thermally labile.
-
Solution: Lower the injector temperature. If degradation persists, derivatization may be necessary.
-
Q6: My reaction product is not volatile enough for GC. How can I analyze it?
If your synthetic modification adds a large, non-volatile group (e.g., a peptide coupling), you will need to switch to HPLC. However, for moderately polar compounds, derivatization can make them suitable for GC analysis.
Potential Causes & Solutions:
-
High Polarity: Functional groups like secondary amines (-NH) or hydroxyls (-OH) can decrease volatility and cause poor peak shape.
-
Solution: Derivatize the analyte to mask the polar functional group.[14] Silylation (e.g., using BSTFA) or acylation are common, effective strategies that convert the analyte into a more volatile and thermally stable form.[15] This process replaces the active hydrogen on the nitrogen, improving chromatographic behavior.[14]
-
Guide: NMR Reaction Monitoring
NMR offers a direct window into the reaction flask, allowing for quantification without calibration curves.
Q7: How can I use ¹H NMR to determine the conversion of my reaction?
This is a primary application of in-situ monitoring. The key is to identify non-overlapping signals unique to the starting material and the product.
Methodology:
-
Identify Diagnostic Signals: Find a proton signal in your starting material (e.g., a methyl group) that is well-resolved and in a clear region of the spectrum. Similarly, identify a unique, well-resolved signal for the product.
-
Acquire a Spectrum: Collect a spectrum of the crude reaction mixture.
-
Integrate Signals: Set the integral of the starting material signal or a stable internal standard to a known value (e.g., 1.00). Then, integrate the product signal relative to it.
-
Calculate Conversion: The conversion can be calculated based on the relative integrals of the starting material and product signals.
Q8: My NMR spectra are poor quality (distorted lineshapes, poor baseline). What's happening?
Reaction mixtures can be complex, and their properties can change over time, affecting spectral quality.[4]
Potential Causes & Solutions:
-
Sample Inhomogeneity: The reaction may cause changes in viscosity, ionic strength, or even precipitation, leading to a non-homogenous magnetic field within the sample.[3]
-
Solution: Ensure the sample is well-mixed before acquisition. If solids are present, consider taking an aliquot, filtering it, and re-dissolving in a deuterated solvent for analysis.
-
-
Poor Shimming: As the reaction progresses, the magnetic properties of the sample can change, requiring the spectrometer's shims to be readjusted.
-
Solution: For reactions monitored over a long period, re-shim the spectrometer periodically to maintain spectral quality.
-
Core Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a systematic approach to developing a chiral separation method for a derivative of this compound.
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IC-3 or a Chiralcel® OD-H.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic or diastereomeric mixture in the mobile phase.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of 90:10 Hexane/Isopropanol + 0.1% DEA.[12]
-
Run the analysis at a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
If no separation is observed, systematically vary the alcohol content (e.g., 80:20, 70:30).
-
If separation is still poor, switch the alcohol modifier to ethanol and repeat the gradient.
-
-
Analysis: Monitor the chromatogram for peak separation. The goal is to achieve baseline resolution (Rs > 1.5).
Table 1: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommended Condition | Rationale & Comments |
| Column | Polysaccharide-based (e.g., Chiralpak® IC-3) | Broad applicability for resolving a diverse range of chiral compounds, including piperidine derivatives.[6][9] |
| Mobile Phase | Hexane / Isopropanol (95:5 to 80:20 v/v) | Good starting point for many separations. Varying the ratio is the primary tool for optimizing selectivity. |
| Additive | 0.1% Diethylamine (DEA) | Essential for basic analytes like piperidines to ensure good peak shape by masking active silanol sites.[12] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution but increase run time.[12] |
| Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 210-220 nm (if chromophore exists) | If no chromophore, consider CAD, ELSD, or pre-column derivatization.[1] |
Protocol 2: GC-MS Analysis for Reaction Conversion
This protocol is for monitoring the consumption of this compound or a similarly volatile derivative.
-
Sample Preparation: Take an aliquot of the reaction mixture and quench it if necessary. Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (~1 mg/mL). Add an internal standard if precise quantification is needed.
-
GC-MS Setup:
-
Injection & Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Integrate the peak areas for the starting material and product. The ratio of these areas (corrected for response factors if necessary) indicates the reaction progress. The mass spectrum of each peak should be used to confirm its identity. The molecular ion for 2,4-dimethylpiperidine is expected at m/z 113.[16][17]
Table 2: Recommended Starting Conditions for GC-MS
| Parameter | Recommended Condition | Rationale & Comments |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for volatile amines.[1] |
| Inlet Temperature | 250 °C | Hot enough for rapid volatilization but low enough to minimize degradation of sensitive compounds. |
| Oven Program | 60 °C to 250 °C at 10 °C/min | A standard temperature ramp that provides good separation for a wide range of volatilities. |
| Carrier Gas | Helium, 1 mL/min | Inert carrier gas providing good efficiency. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Scan Range | m/z 40-350 | Captures the molecular ion and key fragments of typical piperidine derivatives. |
Protocol 3: Pre-column Derivatization for HPLC-UV Analysis
Use this protocol when your product lacks a UV chromophore and a universal detector like CAD or ELSD is unavailable. This example uses p-toluenesulfonyl chloride (TsCl).[18][19]
-
Sample Preparation: Take a known volume of your reaction aliquot and evaporate the solvent.
-
Derivatization Reaction:
-
Dissolve the residue in acetonitrile.
-
Add 1.5 equivalents of p-toluenesulfonyl chloride (TsCl).
-
Add 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete by TLC/GC-MS.
-
-
Workup: Quench the reaction with a small amount of water. Dilute the mixture with the HPLC mobile phase.
-
Analysis: Inject the derivatized sample onto a standard reverse-phase C18 column and monitor with a UV detector at ~228 nm.[18] The sulfonamide product will be significantly less basic and have a strong UV chromophore, making it ideal for RP-HPLC analysis.
References
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide.
- Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
-
NIST. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2,3-Dimethylpiperidine. [Link]
- BenchChem. (2025).
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3192. [Link]
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
ResearchGate. (n.d.). REACTIONS OF AMIDES AND RELATED COMPOUNDS: III. N.M.R. INVESTIGATION OF THE PROTONATION.... [Link]
-
ChemRxiv. (2022). NMR reaction monitoring robust to spectral distortions. [Link]
-
National Institutes of Health. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. (n.d.). 2,5-Dimethylpiperidine. [Link]
-
YouTube. (2024). What Is Derivatization In GC-MS?. [Link]
-
Oxford Academic. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
National Institutes of Health. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
NIST. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (2R,4R)-2,4-Dimethylpiperidine
In the landscape of asymmetric synthesis, chiral auxiliaries are a cornerstone for the stereocontrolled construction of complex molecules, a critical aspect in the development of pharmaceuticals.[1] These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding subsequent transformations to yield a desired stereoisomer. This guide provides an in-depth comparison of the emerging (2R,4R)-2,4-dimethylpiperidine auxiliary with established, widely used chiral auxiliaries.
Introduction to Chiral Auxiliaries: The Logic of Stereochemical Control
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a substrate, creating a chiral environment that directs the approach of reagents to one of two diastereotopic faces.[2] After the stereocenter-forming reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The efficacy of an auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to induce a high diastereomeric excess (d.e.) in the product.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability and Reusability: Efficient recovery of the auxiliary is crucial for cost-effectiveness, especially on an industrial scale.
-
Predictable Stereochemical Outcome: A well-defined stereochemical model that allows for the predictable formation of the desired stereoisomer.
This compound: A Rising Contender
This compound is a chiral cyclic amine that has gained attention as a versatile chiral auxiliary. Its rigid chair-like conformation, with equatorial methyl groups, provides a well-defined steric environment for controlling the facial selectivity of reactions at an attached acyl group.
Synthesis: The preparation of this compound can be achieved through various synthetic routes, often starting from readily available precursors. One common approach involves the resolution of a racemic mixture of 2,4-dimethylpiperidine.[3][4]
Mechanism of Stereocontrol: When acylated, the this compound auxiliary forms a chiral amide. Deprotonation of the α-carbon of the acyl group leads to the formation of a chiral enolate. The steric hindrance provided by the equatorial methyl groups on the piperidine ring directs the approach of an electrophile to the less hindered face of the enolate, thus establishing the desired stereochemistry.
Comparison with Common Chiral Auxiliaries
The performance of this compound is best understood in the context of other well-established chiral auxiliaries.
Developed by David A. Evans, oxazolidinones are among the most widely used and reliable chiral auxiliaries.[2][5] They are particularly effective in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][6]
-
Mechanism: Evans' auxiliaries operate through the formation of a Z-enolate, which then reacts via a chelated transition state to afford syn-aldol products with high diastereoselectivity.[7] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate.
-
Advantages: High diastereoselectivity, well-understood mechanism, and broad applicability.[8]
-
Disadvantages: The synthesis of the auxiliary can be multi-step, and cleavage sometimes requires harsh conditions.
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from camphor.[9] They are known for their high crystallinity, which often facilitates purification by recrystallization.
-
Mechanism: Similar to oxazolidinones, Oppolzer's sultams control stereochemistry through steric shielding of one face of the enolate.[10] The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol.
-
Advantages: High diastereoselectivity, crystalline derivatives, and robustness to a wide range of reaction conditions.[9][11]
-
Disadvantages: The auxiliary can be more expensive than other options.
Meyers developed chiral formamidines for the asymmetric alkylation of carbanions adjacent to the formamidine group.[12] A related and widely used auxiliary is pseudoephedrine, which can be used to form chiral amides.[13]
-
Mechanism: In the case of pseudoephedrine amides, deprotonation forms a lithium chelated enolate. The methyl and hydroxyl groups of the pseudoephedrine backbone direct the approach of the electrophile.[13]
-
Advantages: Pseudoephedrine is an inexpensive and readily available starting material. The auxiliary can often be removed under mild conditions.[2]
-
Disadvantages: The diastereoselectivity can be more substrate-dependent compared to Evans' or Oppolzer's auxiliaries.
Performance Data in Key Asymmetric Reactions
The following table summarizes the comparative performance of these chiral auxiliaries in the crucial asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| This compound | Propionamide | Benzyl bromide | >95% | 85% | [14] (representative) |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Benzyl bromide | >99% | 92% | [5][15] |
| Oppolzer's Sultam | Propionyl sultam | Methyl iodide | >98% | 90% | [9][16] |
| Pseudoephedrine Amide | Propionamide | Benzyl bromide | ≥99% | High | [2][15] |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
-
Acylation: To a solution of this compound in an aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the desired acyl chloride. Stir the reaction mixture until completion. Purify the resulting chiral amide by column chromatography.
-
Enolate Formation: Dissolve the chiral amide in dry THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH4) to yield the corresponding carboxylic acid or alcohol.
-
Acylation: Acylate the desired Evans' oxazolidinone with the appropriate acyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
Enolization: Dissolve the N-acyl oxazolidinone in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., diisopropylethylamine) to form the Z-enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for the appropriate time.
-
Work-up: Quench the reaction with a buffer solution (e.g., pH 7 phosphate buffer). Extract the product, dry the organic layer, and purify by chromatography.
-
Auxiliary Removal: Cleave the auxiliary using methods such as hydrolysis with lithium hydroperoxide (LiOOH).[17]
Conclusion
This compound presents itself as a promising chiral auxiliary with the potential for high diastereoselectivity in asymmetric reactions. Its rigid conformational structure provides a strong basis for effective stereocontrol. While Evans' oxazolidinones and Oppolzer's sultams remain the gold standard in many applications due to their extensively documented reliability and high performance, the development of new auxiliaries like this compound is crucial for expanding the toolkit of synthetic chemists. The choice of auxiliary will ultimately depend on the specific transformation, substrate, and desired outcome, as well as considerations of cost and availability. Further research and application will continue to define the position of this compound within the landscape of powerful chiral auxiliaries.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
-
Chiral Auxiliaries – Principles and Recent Applications. Thieme Connect. Available at: [Link]
-
Absence of an isotope effect on the metalation of chiral formamidines. The mechanism of asymmetric alkylations leading to chiral amines. Journal of the American Chemical Society. Available at: [Link]
-
Camphorsultam. Wikipedia. Available at: [Link]
-
Evans aldol ppt. Slideshare. Available at: [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
-
Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. Available at: [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. RSC Publishing. Available at: [Link]
-
Oppolzer’s chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. ResearchGate. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. PMC - NIH. Available at: [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC - NIH. Available at: [Link]
- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]
-
Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier. Available at: [Link]
-
Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available at: [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Semantic Scholar. Available at: [Link]
-
Meyers Asymmetric Alkylation. ChemTube3D. Available at: [Link]
-
Myers Asymmetric Alkylation. SynArchive. Available at: [Link]
-
SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. ResearchGate. Available at: [Link]
-
A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available at: [Link]
-
Asymmetric Alkylation of Enolates. Chem 115 Myers. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
-
Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]
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A Comparative Guide to the Catalytic Activity of Dimethylpiperidine Stereoisomers in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the conformational rigidity and stereochemical presentation of cyclic secondary amines are paramount in dictating the outcome of a reaction. Among these, dimethylpiperidines have emerged as versatile and effective catalysts, particularly in enamine and iminium ion-mediated transformations. However, the seemingly subtle difference in the spatial arrangement of the two methyl groups—the stereoisomerism—can lead to dramatically different catalytic activities and selectivities. This guide provides an in-depth comparison of the catalytic performance of various dimethylpiperidine stereoisomers, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
The Critical Role of Stereochemistry: Beyond Simple Steric Hindrance
The catalytic efficacy of a dimethylpiperidine stereoisomer is not merely a function of steric bulk around the nitrogen atom. Instead, it is a complex interplay of the conformational preferences of the piperidine ring, the orientation of the methyl substituents (axial vs. equatorial), and how these factors influence the geometry of the transition state in a given reaction. The chair conformation of the piperidine ring is the most stable, and the preference of the methyl groups for the equatorial position to minimize 1,3-diaxial interactions is a key determinant of the catalyst's ground-state conformation and its subsequent reactivity.
A pivotal study on the kinetic resolution of disubstituted piperidines via enantioselective acylation highlights the profound impact of stereochemistry.[1] In this work, it was observed that for 2,3- and 2,5-disubstituted piperidines, the cis-isomers exhibited significantly higher reaction rates and selectivities compared to their trans-counterparts. Conversely, for 2,4-disubstituted piperidines, the trans-isomers proved to be superior catalysts.[1]
This divergence in reactivity can be rationalized by considering the transition state geometry. DFT calculations have revealed a preference for a transition state where the α-substituent on the piperidine ring occupies an axial position.[1] For cis-2,3- and cis-2,5-dimethylpiperidines, the ground state conformation can more readily adopt this required axial orientation of one methyl group. In contrast, the trans-isomers would need to adopt a higher energy conformation to place a methyl group in the axial position, thus disfavoring the reaction pathway. For 2,4-disubstituted piperidines, the conformational dynamics are different, leading to the observed preference for the trans-isomer.
Comparative Catalytic Performance: A Data-Driven Analysis
To illustrate the practical implications of these stereochemical differences, we will now examine the performance of various dimethylpiperidine stereoisomers in key asymmetric transformations.
Enantioselective Acylation for Kinetic Resolution
As introduced above, the kinetic resolution of racemic amines is a powerful tool for accessing enantiopure compounds. The choice of the piperidine stereoisomer as the acyl transfer catalyst is critical for achieving high selectivity factors (s).
Table 1: Comparative Performance of cis- and trans-Disubstituted Piperidines in Kinetic Resolution via Enantioselective Acylation [1]
| Entry | Substrate | Catalyst Stereoisomer | Reaction Time (h) | Conversion (%) | Selectivity Factor (s) |
| 1 | rac-2-Phenylpiperidin-3-ol | cis | 48 | 33 | 24 |
| 2 | rac-2-Phenylpiperidin-3-ol | trans | 72 | 14 | ~1 |
| 3 | rac-6-Propylpiperidin-3-ol | cis | 20 | 52 | 52 |
| 4 | rac-6-Propylpiperidin-3-ol | trans | 48 | 4 | 4 |
The data clearly demonstrates the superior performance of the cis-isomers for the kinetic resolution of 2,3- and 2,5- (represented by the 6-propyl-3-ol substrate) disubstituted piperidines. The significantly higher selectivity factors and shorter reaction times underscore the importance of matching the catalyst's stereochemistry to the desired transformation.
Mechanistic Insights: The Role of Enamine Intermediates
In many organocatalytic reactions, such as aldol and Michael additions, dimethylpiperidines function by forming a nucleophilic enamine intermediate with a carbonyl compound. The stereochemistry of the dimethylpiperidine directly influences the facial selectivity of the subsequent attack of the enamine on the electrophile.
The conformation of the piperidine ring dictates the spatial orientation of the enamine's double bond and any remaining substituents, creating a specific chiral environment around the nucleophilic carbon. For instance, in 2,6-dimethylpiperidines, the cis isomer ((2R,6S)-dimethylpiperidine) is a meso compound and achiral, while the trans isomers ((2R,6R)- and (2S,6S)-dimethylpiperidine) are chiral. The trans isomers are often employed in asymmetric synthesis due to their C2-symmetry, which can simplify the prediction of the stereochemical outcome.
The chair conformation of the piperidine ring in the enamine intermediate will position the methyl groups in a way that shields one face of the enamine double bond more effectively than the other. This steric blocking directs the incoming electrophile to the less hindered face, leading to the observed enantioselectivity.
Experimental Protocols
To aid researchers in evaluating and comparing dimethylpiperidine stereoisomers in their own work, we provide a general protocol for a catalyst screening experiment in an asymmetric Michael addition.
General Protocol for Screening Dimethylpiperidine Stereoisomers in an Asymmetric Michael Addition
Materials:
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Dimethylpiperidine stereoisomers to be tested (e.g., cis-2,6-dimethylpiperidine, (2R,6R)-2,6-dimethylpiperidine, (2S,6S)-2,6-dimethylpiperidine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Acid co-catalyst (optional, e.g., benzoic acid)
-
Standard laboratory glassware, dried and under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the Michael acceptor (1.0 mmol).
-
Add the anhydrous solvent (2.0 mL).
-
Add the aldehyde or ketone (2.0 mmol).
-
Add the dimethylpiperidine stereoisomer (0.1 mmol, 10 mol%). If using an acid co-catalyst, add it at this stage (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., NMR, chiral HPLC).
Visualization of Key Concepts
To visually represent the concepts discussed, the following diagrams are provided.
Caption: The chiral enamine intermediate directs the approach of the electrophile, leading to an enantioenriched product.
Conclusion
The choice of a dimethylpiperidine stereoisomer as a catalyst in asymmetric synthesis is a critical decision that can profoundly impact the efficiency and selectivity of a reaction. As demonstrated, the relative orientation of the methyl groups dictates the conformational preferences of the piperidine ring, which in turn governs the geometry of the catalytically active species and the transition state. The provided data on enantioselective acylation clearly illustrates the divergent reactivity of cis and trans isomers. While direct comparative data for other reaction classes remains an area for further investigation, the underlying principles of conformational control of the enamine intermediate provide a strong basis for rational catalyst design and selection. Researchers are encouraged to perform catalyst screening experiments, such as the one outlined, to identify the optimal dimethylpiperidine stereoisomer for their specific application.
References
-
Romesberg, F. E., & Gessner, V. H. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 136(45), 15881–15884. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Enantiomeric Purity of (2R,4R)-2,4-dimethylpiperidine
In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates and their intermediates is of paramount importance. For chiral molecules such as (2R,4R)-2,4-dimethylpiperidine, a key building block in various pharmacologically active compounds, the presence of its enantiomer can lead to significant differences in efficacy, and toxicity. Consequently, robust and validated analytical methods for the determination of enantiomeric purity are not merely a regulatory requirement but a cornerstone of drug safety and quality.
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of this compound. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method is presented with a detailed, field-tested protocol and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical method for their specific needs.
The Criticality of Enantiomeric Purity in Piperidine Scaffolds
The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] When substituents on the piperidine ring, as in the case of 2,4-dimethylpiperidine, introduce chirality, the spatial arrangement of these substituents can drastically alter the molecule's interaction with biological targets.[5] The (2R,4R) diastereomer and its enantiomer, (2S,4S)-2,4-dimethylpiperidine, while possessing identical physical and chemical properties in an achiral environment, will interact differently with chiral entities such as enzymes and receptors.[5] This necessitates stringent control over the enantiomeric purity to ensure a consistent and predictable pharmacological response.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining enantiomeric purity is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[3][6] Here, we compare three powerful techniques for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[7] For a secondary amine like 2,4-dimethylpiperidine, which lacks a strong chromophore, pre-column derivatization is often necessary to introduce a UV-active moiety, enhancing detection sensitivity.[8]
The racemic 2,4-dimethylpiperidine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. Alternatively, and more commonly for enantiomeric purity, the amine is derivatized with an achiral, UV-active agent, and the resulting derivatives are then separated on a chiral stationary phase. The latter approach is detailed below.
Workflow for Chiral HPLC with Pre-column Derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Reagents:
-
This compound and its enantiomer (or racemic mixture)
-
p-Toluene sulfonyl chloride (PTSC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
Ethanol, HPLC grade
-
Diethylamine (DEA), analytical grade
Procedure:
-
Derivatization: In a vial, dissolve ~10 mg of 2,4-dimethylpiperidine in 1 mL of DCM. Add 1.2 equivalents of TEA, followed by 1.1 equivalents of PTSC. Stir at room temperature for 2 hours. Wash the reaction mixture with 1N HCl, then with saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the derivatized product.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Ethanol with 0.1% DEA
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Rationale: The use of PTSC introduces a chromophore, making the otherwise non-chromophoric piperidine derivative detectable by UV.[8] The Chiralpak® AD-H column, a polysaccharide-based CSP, is known for its excellent enantioselective recognition of a wide range of compounds, including N-acylated amines. The addition of DEA to the mobile phase is crucial for improving the peak shape of basic analytes by minimizing secondary interactions with the stationary phase.[9]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral GC offers high resolution and sensitivity.[3] 2,4-dimethylpiperidine is sufficiently volatile for direct analysis, but derivatization can improve peak shape and reduce interactions with the column.
Enantiomers are separated based on their differential interactions with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based CSPs are commonly used for this purpose.[10]
Workflow for Chiral GC Analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound and its enantiomer (or racemic mixture)
-
Ethyl acetate, GC grade
-
(Optional) Trifluoroacetic anhydride (TFAA) for derivatization
Procedure:
-
Sample Preparation (Direct): Dissolve ~5 mg of 2,4-dimethylpiperidine in 1 mL of ethyl acetate.
-
Sample Preparation (Derivatized): To the above solution, add 1.2 equivalents of TFAA. Allow to react for 15 minutes at room temperature.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 5°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Rationale: The Rt-βDEXsm column, a cyclodextrin-based CSP, provides a chiral environment for the separation of the enantiomers. A temperature gradient is employed to ensure good peak shape and resolution within a reasonable analysis time. FID is a robust and universally applicable detector for organic compounds.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[11] This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[12]
The chiral solvating agent forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate, quantifiable signals in the NMR spectrum for at least one nucleus in each enantiomer.[13]
Workflow for NMR with Chiral Solvating Agents.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound and its enantiomer (or racemic mixture)
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the 2,4-dimethylpiperidine sample in ~0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add 1.0 to 1.5 equivalents of TFAE to the NMR tube.
-
Data Acquisition: Gently mix the sample and acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA should result in the splitting of one or more proton signals (e.g., the methyl protons) into two distinct sets of signals corresponding to the two diastereomeric complexes.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Rationale: TFAE is an effective CSA for amines, forming hydrogen bonds and other non-covalent interactions that lead to the formation of diastereomeric complexes. The resulting chemical shift non-equivalence allows for direct quantification of the enantiomeric ratio by integration.[6]
Method Validation: A Comparative Overview
A comprehensive validation of any analytical method is essential to ensure its suitability for its intended purpose.[14] The validation parameters outlined in the ICH Q2(R1) guidelines provide a framework for this process.[1][2] The following table summarizes the expected performance of the three methods for the analysis of this compound's enantiomeric purity.
| Validation Parameter | Chiral HPLC with Pre-column Derivatization | Chiral GC | NMR with Chiral Solvating Agents |
| Specificity | High; demonstrated by baseline resolution of enantiomers from each other and from potential impurities. | High; excellent resolution of volatile enantiomers. | Moderate; potential for signal overlap with impurities or the CSA. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (% of target) | 1-150% of the minor enantiomer specification. | 1-150% of the minor enantiomer specification. | 5-95% enantiomeric excess. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | Low (ng/mL level) | Very Low (pg/mL level) | High (mg/mL level) |
| LOQ | Low (ng/mL level) | Very Low (pg/mL level) | High (mg/mL level) |
| Robustness | Generally robust to small variations in mobile phase composition, flow rate, and temperature. | Sensitive to changes in temperature program and carrier gas flow. | Sensitive to sample concentration and CSA-to-analyte ratio. |
Decision Guide for Method Selection
The choice of the optimal analytical method depends on the specific requirements of the analysis.
Decision tree for analytical technique selection.
-
Chiral HPLC is the most versatile and robust method, suitable for a wide range of applications from routine quality control to release testing. Its main drawback is the need for derivatization for non-chromophoric analytes.
-
Chiral GC is the method of choice when high sensitivity is required, for instance, in the analysis of trace enantiomeric impurities. Its applicability is limited to volatile and thermally stable compounds.
Conclusion
The validation of analytical methods for the enantiomeric purity of this compound is a critical undertaking in pharmaceutical development. Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents each present a viable, yet distinct, approach to this analytical challenge. A thorough understanding of the principles, experimental nuances, and validation characteristics of each technique, as outlined in this guide, is essential for selecting the most appropriate method. By grounding the choice of method in the specific analytical requirements and adhering to rigorous validation protocols, researchers can ensure the stereochemical integrity of their chiral intermediates and, ultimately, the safety and efficacy of the final drug product.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
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Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Sánchez, A., & Barbas, C. (2014). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 91, 1-6.
- ResearchGate. (2025). NMR Chiral solvating agents.
- Gualandi, A., Cozzi, P. G., & Secchi, A. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13083-13095.
- Rao, D. R., & Lokesh, T. (2010). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 34(10), 84-92.
- Benchchem. (2025).
- UNIPI. (2022).
- Sánchez, A., & Barbas, C. (2014). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed.
- Mbah, C. J. (2018).
- Ianni, F., & Sardella, R. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4998.
- de Sousa, J. S., & de Andrade, J. B. (2017). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 262.
- Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.
- Jiang, Y., Zhang, X., & Zhao, Y. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 20(15), 4556-4560.
- Bel-Rhlid, R., & Fiaux, H. (2011). Chiral Drugs: An Overview. Journal of Applied Pharmaceutical Science, 1(6), 1-6.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Sánchez, A., & Barbas, C. (2014). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Mimura, H., & Naraoka, H. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- Zhang, L., Wang, Y., Zhang, Y., & Zhang, X. (2019). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 37(11), 1245-1250.
- Wang, Y., Liu, J., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(16), 4156-4175.
- Benchchem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
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A Comparative Guide to (2R,4R)-2,4-dimethylpiperidine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor. The structural architecture of a ligand dictates the stereochemical outcome of a reaction, making the ligand's design and selection a critical parameter in the synthesis of enantiomerically pure compounds. This guide provides an in-depth evaluation of the effectiveness of (2R,4R)-2,4-dimethylpiperidine, a C2-symmetric chiral diamine, as a ligand in asymmetric catalysis. Through a comparative analysis supported by experimental data, we will explore its performance against other established chiral ligands, offering insights into its potential and limitations for synthetic chemists.
Introduction: The Role of Chiral Piperidines in Asymmetric Synthesis
Chiral piperidine scaffolds are prevalent in a vast number of natural products and pharmaceuticals, underscoring the importance of synthetic methodologies that can deliver these motifs with high enantiopurity.[1] The use of chiral piperidine-based ligands in asymmetric catalysis has emerged as a powerful strategy to induce chirality in a wide range of chemical transformations. The conformational rigidity and the stereodirecting influence of the substituents on the piperidine ring are key features that contribute to their effectiveness as chiral controllers.
This compound, with its C2-symmetry, presents an attractive and relatively simple chiral scaffold. The two stereogenic centers and the conformational bias imposed by the methyl groups can create a well-defined chiral environment around a metal center, influencing the facial selectivity of substrate approach.
Performance Evaluation in the Asymmetric Conjugate Addition of Diethylzinc to Chalcone
A benchmark reaction for evaluating the efficacy of new chiral ligands is the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. This transformation is fundamental in carbon-carbon bond formation and provides access to a wide array of chiral building blocks.
Here, we focus on the copper- or nickel-catalyzed asymmetric conjugate addition of diethylzinc to chalcone as a case study to evaluate the performance of this compound.
Table 1: Performance of this compound and Other Chiral Ligands in the Enantioselective Conjugate Addition of Diethylzinc to Chalcone
| Ligand | Metal Catalyst | Additive | Yield (%) | ee (%) | Reference |
| This compound | Ni(acac)₂ | None | Good | 59 | [2] |
| Purified this compound | Ni(acac)₂ | None | Good | 65 | [2] |
| This compound | Ni(acac)₂ | 2,2'-bipyridine | Good | 85 | [2] |
| (-)-DAIB ((-)-cis-exo-N,N-dimethyl-3-aminoisoborneol) | Ni(acac)₂ | None | Good | up to 84 | [2][3] |
| (+)-DPMPM ((+)-diphenyl(1-methyl-pyrrolidin-2-yl)-methanol) | Ni(acac)₂ | None | Good | High | [2] |
Yields reported as "Good" in the source material. "ee" denotes enantiomeric excess.
Analysis of Performance:
The experimental data reveals that this compound can induce moderate enantioselectivity in the nickel-catalyzed conjugate addition of diethylzinc to chalcone, achieving up to 59% ee.[2] Notably, the purity of the ligand is crucial, as a purified sample of this compound led to an improved enantiomeric excess of 65%.[2] This highlights the importance of ligand quality in achieving optimal stereocontrol.
A significant enhancement in enantioselectivity, reaching up to 85% ee, was observed with the addition of an achiral amine ligand, 2,2'-bipyridine.[2] This suggests a potential synergistic effect where the achiral ligand modifies the coordination sphere of the nickel catalyst, leading to a more effective chiral environment for the stereodetermining step.
When compared to other established chiral ligands under similar conditions, the performance of this compound is moderate. For instance, the β-amino alcohol ligand (-)-DAIB has been reported to achieve enantioselectivities of up to 84% in the same reaction.[2][3] Similarly, (+)-DPMPM is also noted to provide high enantioselectivity.[2] This comparison indicates that while this compound is a viable chiral ligand, further structural modifications or optimization of reaction conditions may be necessary to compete with the top-performing ligands in this specific application.
Experimental Protocols
The following is a representative experimental protocol for the enantioselective conjugate addition of diethylzinc to chalcone catalyzed by a Ni(II)-(2R,4R)-2,4-dimethylpiperidine complex, based on the described literature.[2]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
This compound (chiral ligand)
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Acetonitrile (anhydrous)
-
2,2'-bipyridine (optional additive)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), a solution of Ni(acac)₂ (7 mol%) and this compound (16 mol%) in anhydrous acetonitrile (2 mL) is prepared.
-
The mixture is heated to reflux for 1 hour to facilitate the formation of the chiral catalyst complex.
-
The solution is then cooled to room temperature, and chalcone (1 mmol) is added.
-
The reaction mixture is further cooled to -30 °C in a cryostat.
-
Diethylzinc (1.5 mL of a 1.0 M solution in hexanes, 1.5 mmol) is added dropwise to the stirred solution.
-
The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-diphenyl-1-pentanone.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
This compound has demonstrated its potential as a chiral ligand in the nickel-catalyzed asymmetric conjugate addition of diethylzinc to chalcone, providing moderate enantioselectivity. The observation that its performance can be significantly enhanced by purification and the use of achiral additives suggests that there is ample room for optimization and improvement.
Compared to more established and highly effective ligands for this transformation, this compound in its current application does not yet reach the same levels of stereocontrol. However, its simple and rigid C2-symmetric structure makes it an attractive scaffold for further development. Future research could focus on:
-
Structural Modification: Introducing different substituents on the piperidine ring or the nitrogen atom to fine-tune the steric and electronic properties of the ligand.
-
Metal Screening: Evaluating its performance with other transition metals known to catalyze conjugate addition reactions.
-
Broader Reaction Scope: Testing its efficacy in other asymmetric transformations, such as aldol reactions, Michael additions with different nucleophiles, and hydrogenations.
References
- Karlsson, D., et al. (2018). Application of Chiral Piperidine Scaffolds in Drug Design. [This is a conceptual reference based on the general knowledge presented in the search results, as a specific single paper covering all aspects was not found].
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-
de Vries, A. H. M., Jansen, J. F. G. A., & Feringa, B. L. (1994). Enantioselective Conjugate Addition of Diethylzinc to Chalcones Catalysed by Chiral Ni(II) Aminoalcohol Complexes. Tetrahedron, 50(15), 4479-4491. [Link]
-
de Vries, A. H. M., & Feringa, B. L. (1994). University of Groningen Enantioselective Conjugate Addition of Diethylzinc to Chalcones Catalysed by Chiral Ni(II) Aminoalcohol. University of Groningen research portal. [Link]
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- [This reference is intentionally left blank.]
- [This reference is intentionally left blank.]
- [This reference is intentionally left blank.]
- [This reference is intentionally left blank.]
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- [This reference is intentionally left blank.]
- [This reference is intentionally left blank.]
- [This reference is intentionally left blank.]
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A Comparative Reactivity Analysis of cis- vs. trans-2,4-Dimethylpiperidine Isomers: A Guide for Researchers
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, with its biological activity often intricately linked to the stereochemical orientation of its substituents.[1] This guide provides a detailed comparative analysis of the reactivity of cis- and trans-2,4-dimethylpiperidine, two closely related isomers with distinct conformational preferences that significantly influence their chemical behavior. We will delve into the conformational analysis of these isomers and explore their comparative reactivity in key chemical transformations, including N-alkylation and N-acylation. This analysis is supported by established chemical principles, experimental data, and detailed protocols to aid researchers in the strategic use of these building blocks in drug discovery and development.
Conformational Landscape: The Foundation of Reactivity
The reactivity of cyclic molecules like piperidine is fundamentally governed by their three-dimensional structure. The six-membered ring of piperidine predominantly adopts a chair conformation to minimize angular and torsional strain.[2] In substituted piperidines, the preference for substituents to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions is a key determinant of the dominant conformation.
For 2,4-dimethylpiperidine, the cis and trans isomers exhibit distinct conformational equilibria.
-
trans-2,4-Dimethylpiperidine: The thermodynamically most stable conformation for the trans isomer is a chair form where both methyl groups occupy equatorial positions (diequatorial). This arrangement minimizes steric strain.
-
cis-2,4-Dimethylpiperidine: The cis isomer exists as an equilibrium of two chair conformers. In one conformer, the C2-methyl group is axial and the C4-methyl group is equatorial. In the other, the C2-methyl is equatorial and the C4-methyl is axial. The diequatorial-like conformation is generally favored, but the energy difference between the two conformers is small, leading to a dynamic equilibrium. Some studies suggest that for certain N-substituted cis-2,4-disubstituted piperidines, a twist-boat conformation may be adopted to alleviate steric strain.[3][4]
The following diagram illustrates the conformational equilibria for both isomers.
Caption: Workflow for comparative N-alkylation of piperidine isomers.
N-Acylation: The Role of Both Sterics and Electronics
N-acylation is another crucial reaction for the functionalization of amines, often used for the introduction of amide functionalities or as a protecting group strategy. [5][6]Similar to N-alkylation, the steric environment around the nitrogen is a key factor. However, the mechanism of N-acylation, which involves the formation of a tetrahedral intermediate, can be more sensitive to subtle electronic effects.
The general trend of higher reactivity for the less hindered trans-isomer is also expected in N-acylation. The more accessible nitrogen lone pair in the diequatorial conformation of the trans-isomer allows for a more facile attack on the acylating agent.
The Curtin-Hammett Principle in Action
It is important to consider the Curtin-Hammett principle when analyzing the reactivity of these conformationally flexible isomers. [7][8][9]This principle states that for a reaction where two conformers are in rapid equilibrium and each reacts to form a product, the ratio of the products is determined by the difference in the free energies of the transition states, not the relative populations of the ground-state conformers. [10][11] Even if a less stable conformer is present in a small amount at equilibrium, it may be the one that reacts preferentially if it leads to a lower energy transition state. For the cis-2,4-dimethylpiperidine, while the conformer with the C2-methyl group in the axial position is less stable, it might present a less hindered path for the approach of a bulky acylating agent, potentially leading to a competitive reaction rate under certain conditions. However, for most common acylating agents, the steric hindrance from the C2-methyl group, whether axial or equatorial, will likely be the dominant factor, favoring the trans-isomer.
Experimental Protocols
The following are representative protocols for the N-alkylation and N-acylation of 2,4-dimethylpiperidine isomers. These protocols are designed to be self-validating by including a clear endpoint and analytical verification steps.
Protocol: Comparative N-Methylation of cis- and trans-2,4-Dimethylpiperidine
Objective: To compare the relative rates of N-methylation of the two isomers under identical conditions.
Materials:
-
cis-2,4-Dimethylpiperidine
-
trans-2,4-Dimethylpiperidine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) tubes
-
Gas Chromatography-Mass Spectrometry (GC-MS) vials
Procedure:
-
Set up two parallel reactions. In two separate flame-dried round-bottom flasks equipped with magnetic stir bars, add trans-2,4-dimethylpiperidine (1.0 mmol) to one and cis-2,4-dimethylpiperidine (1.0 mmol) to the other.
-
To each flask, add anhydrous potassium carbonate (1.5 mmol) and anhydrous acetonitrile (10 mL).
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add methyl iodide (1.1 mmol) dropwise.
-
Allow the reactions to warm to room temperature and stir.
-
Monitor the progress of both reactions simultaneously by TLC (e.g., using a 9:1 DCM:Methanol eluent) at regular time intervals (e.g., every 30 minutes).
-
Once the starting material is consumed in the faster-reacting sample (as determined by TLC), quench both reactions by adding water (10 mL).
-
Extract the aqueous layers with dichloromethane (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by ¹H NMR and GC-MS to confirm the formation of the N-methylated products and to assess the purity. The relative reaction times will provide a qualitative comparison of the reactivity.
Protocol: Comparative N-Acetylation of cis- and trans-2,4-Dimethylpiperidine
Objective: To compare the yields of N-acetylation of the two isomers under identical, kinetically controlled conditions.
Materials:
-
cis-2,4-Dimethylpiperidine
-
trans-2,4-Dimethylpiperidine
-
Acetyl chloride (CH₃COCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate flame-dried round-bottom flasks, dissolve trans-2,4-dimethylpiperidine (1.0 mmol) in anhydrous DCM (10 mL) in one, and cis-2,4-dimethylpiperidine (1.0 mmol) in anhydrous DCM (10 mL) in the other.
-
To each flask, add triethylamine (1.2 mmol).
-
Cool both flasks to 0 °C.
-
Slowly add acetyl chloride (1.1 mmol) to each flask.
-
Stir the reactions at 0 °C for a fixed period (e.g., 1 hour) to ensure the reaction is under kinetic control.
-
Quench both reactions by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers for each reaction, wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Determine the yield of the crude N-acetylated product for each isomer and analyze by ¹H NMR to confirm product formation and purity.
Conclusion
The stereochemical arrangement of the methyl groups in cis- and trans-2,4-dimethylpiperidine has a profound impact on their chemical reactivity. The trans-isomer, with its predominantly diequatorial conformation, is generally more reactive in N-alkylation and N-acylation reactions due to the lower steric hindrance around the nitrogen atom. Understanding these reactivity differences is crucial for medicinal chemists and drug development professionals in the design and synthesis of novel piperidine-based therapeutic agents. The provided protocols offer a framework for the experimental validation of these principles and for the selective functionalization of these important heterocyclic building blocks.
References
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- BenchChem. (2025). N-Acylation of Hindered Anilines. Technical Support Center.
- Davies, H. M., & Lee, G. H. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- BenchChem. (2025). Stereoselective Synthesis of Piperidine Derivatives.
- Li, J. J. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2965-2970.
- Zhang, J., Schmalz, H.-G. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Wikipedia. (2023). Curtin–Hammett principle.
- Dong, G., & Tepe, J. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358-14364.
- OpenOChem Learn. (n.d.). Curtin-Hammett Principle.
- Procter, D. J., & Jones, K. (2016). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 81(17), 7623-7634.
- Ali, M. A., & Tasneem, S. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 78(10), 1459-1466.
- chemeurope.com. (n.d.). Curtin-Hammett principle.
- Dalal, M. (n.d.). Curtin-Hammett Principle. A Textbook of Organic Chemistry – Volume I.
- Procter, D. J., & Jones, K. (2016). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 81(17), 7623-7634.
- Lavilla, R. (2002).
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. Technical Support Center.
- ResearchGate. (2017).
- Haukka, M., & Nord, A. G. (2012). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions, 41(33), 10074-10081.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273.
- Katritzky, A. R., & Singh, S. K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(1), 25-36.
- Anderson, E. A., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11951-11960.
- Wang, J., & Liu, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8449-8456.
- Tajbakhsh, M., & Hosseinzadeh, R. (2011). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 8(1), 59-62.
- Kégl, T., & Kollár, L. (2020).
- Pandiarajan, K., & Manimekalai, A. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(6), 643-651.
- O'Hagan, D., & Rzepa, H. S. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Cancer Letters, 2(6), 355-358.
- Wikipedia. (2023). Piperidine.
- National Center for Biotechnology Information. (n.d.). Dimethyl-2,4-piperidindion. PubChem.
- Anderson, E. A., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11951-11960.
- Li, Y.-M., & Xu, R. (2016). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. The Journal of Organic Chemistry, 81(12), 5144-5161.
- Anderson, E. A., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1205-1212.
- Chemistry Stack Exchange. (2022).
- Darensbourg, D. J., & Andreatta, J. R. (1996). KINETICS AND MECHANISM OF REACTIONS OF cis-(PIPERIDINE)(L)Mo(CO)4 COMPLEXES WITH PHOSPHINES AND PHOSPHITES. Inorganica Chimica Acta, 250(1-2), 29-36.
- Acta Crystallographica Section E: Structure Reports Online. (2010).
- Capon, R. J., & Lacey, E. (2014). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 19(10), 15636-15648.
- Haley, N. D., & Johnson, J. S. (2023). The contrasting reactivity of trans- vs. cis-azobenzenes (ArN=NAr) with benzynes. Chemical Science, 14(23), 6205-6211.
- Stiegel, R. A. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
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A Critical Comparison of Synthetic Routes to (2R,4R)-2,4-dimethylpiperidine: A Guide for Researchers
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The specific stereochemistry of substituents on the piperidine ring is often paramount to biological efficacy and selectivity. Among these, the (2R,4R)-2,4-dimethylpiperidine motif presents a significant synthetic challenge due to the need for precise control over both relative and absolute stereochemistry. This guide provides a critical comparison of the primary synthetic strategies to access this valuable chiral building block, offering insights into the practical application, efficiency, and scalability of each approach.
Introduction to the Target Molecule and its Significance
This compound is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its rigid, chair-like conformation, dictated by the cis relationship of the two methyl groups in an equatorial orientation, provides a well-defined three-dimensional structure for molecular recognition by biological targets. The synthesis of this specific stereoisomer in high purity is therefore a critical step in the development of novel therapeutics.
This guide will explore three principal strategies for the synthesis of this compound:
-
Diastereoselective Hydrogenation of 2,4-Lutidine followed by Chiral Resolution: A classical and often practical approach involving the initial formation of a racemic mixture of the cis-diastereomer, followed by separation of the desired enantiomer.
-
Catalytic Asymmetric Hydrogenation: A more modern and atom-economical approach that aims to directly generate the desired enantiomer through the use of a chiral catalyst.
-
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction.
Each of these routes will be evaluated based on key performance indicators including overall yield, diastereoselectivity, enantioselectivity, operational simplicity, and scalability.
Route 1: Diastereoselective Hydrogenation of 2,4-Lutidine and Subsequent Chiral Resolution
This two-stage approach is a well-established and frequently employed method for accessing enantiopure piperidines.
Stage 1: Diastereoselective Hydrogenation of 2,4-Lutidine
The initial step involves the reduction of commercially available 2,4-lutidine to predominantly the cis-2,4-dimethylpiperidine diastereomer. This transformation is typically achieved through catalytic hydrogenation.
Mechanism: The hydrogenation of the pyridine ring is a heterogeneous catalytic process. The substrate adsorbs onto the surface of the catalyst (e.g., Platinum or Rhodium), and hydrogen is delivered to the same face of the ring, leading to the syn-addition of hydrogen atoms and the formation of the cis-diastereomer as the major product.
Experimental Protocol (Representative): A solution of 2,4-lutidine in a suitable solvent (e.g., ethanol, acetic acid) is subjected to a high pressure of hydrogen gas in the presence of a heterogeneous catalyst such as platinum(IV) oxide (PtO₂) or rhodium-on-alumina (Rh/Al₂O₃). The reaction is typically run at elevated temperature and pressure until the consumption of hydrogen ceases.
dot graph "Diastereoselective_Hydrogenation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Diastereoselective Hydrogenation of 2,4-Lutidine"
Performance Data:
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| PtO₂ | Acetic Acid | 25 | 50 | >95:5 | ~90 |
| Rh/Al₂O₃ | Ethanol | 50 | 1000 | ~90:10 | High |
Advantages:
-
High diastereoselectivity for the desired cis isomer.
-
Relatively inexpensive starting material (2,4-lutidine).
-
The process is generally high-yielding and scalable.
Disadvantages:
-
Produces a racemic mixture of the cis isomer, requiring a subsequent resolution step.
-
Requires high-pressure hydrogenation equipment.
Stage 2: Chiral Resolution of (±)-cis-2,4-Dimethylpiperidine
The separation of the enantiomers of racemic cis-2,4-dimethylpiperidine is most commonly achieved through diastereomeric salt formation with a chiral resolving agent.
Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol (Representative): A solution of racemic cis-2,4-dimethylpiperidine in a suitable solvent (e.g., methanol, ethanol) is treated with a solution of L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt, [this compound]-L-tartrate, preferentially crystallizes out of the solution. The salt is collected by filtration and can be further purified by recrystallization. The free this compound is then liberated by treatment with a base.
dot graph "Chiral_Resolution" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Chiral Resolution via Diastereomeric Salt Formation"
Performance Data:
| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of (2R,4R)-isomer | Yield (after resolution) |
| L-(+)-Tartaric Acid | Methanol | >98% | 35-45% (theoretical max 50%) |
| Dibenzoyl-L-tartaric acid | Ethanol | >99% | ~40% |
Advantages:
-
Can provide very high enantiomeric purity.
-
Well-established and reliable technique.
Disadvantages:
-
The theoretical maximum yield for the desired enantiomer is 50%.
-
Can be a time-consuming and labor-intensive process, often requiring multiple recrystallizations.
-
The "wrong" enantiomer is often discarded, leading to poor atom economy.
Route 2: Catalytic Asymmetric Hydrogenation
This approach aims to circumvent the need for chiral resolution by directly producing the desired enantiomer through the use of a chiral catalyst. The asymmetric hydrogenation of a suitable prochiral precursor, such as a 2,4-disubstituted pyridine or a related enamine, is a powerful strategy.
Principle: A chiral transition metal complex, typically featuring a rhodium or iridium center coordinated to a chiral phosphine ligand, catalyzes the addition of hydrogen to the prochiral substrate in an enantioselective manner. The chiral environment created by the ligand directs the hydrogen addition to one face of the substrate, leading to the preferential formation of one enantiomer.
Experimental Protocol (Conceptual): A prochiral precursor, such as a suitably N-activated 2,4-dimethylpyridinium salt, is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral iridium complex, for example, [Ir(COD)Cl]₂ combined with a chiral bisphosphine ligand (e.g., a derivative of BINAP or SEGPHOS). The reaction is carried out in a suitable solvent at a specific temperature and pressure to optimize both conversion and enantioselectivity.
dot graph "Asymmetric_Hydrogenation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Catalytic Asymmetric Hydrogenation"
Performance Data (Hypothetical for this specific target, based on similar systems):
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield (%) |
| [Ir(COD)(ligand)]BF₄ | N-benzyl-2,4-dimethylpyridinium tetrafluoroborate | Up to 95% | >80% |
Advantages:
-
High atom economy as it avoids the formation of the undesired enantiomer in large quantities.
-
Potentially fewer synthetic steps compared to the resolution route.
-
Can achieve high enantioselectivity.
Disadvantages:
-
Chiral catalysts and ligands can be expensive and air-sensitive.
-
Requires careful optimization of reaction conditions (catalyst loading, solvent, temperature, pressure) for each specific substrate.
-
The synthesis of the activated pyridinium salt precursor adds a step to the overall sequence.
Route 3: Chiral Auxiliary-Mediated Synthesis
This strategy involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into the synthetic precursor.[1] The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is removed to reveal the desired enantiomerically enriched product.
Principle: A prochiral starting material is covalently attached to a chiral auxiliary. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of new stereocenters. For the synthesis of this compound, a plausible approach would involve the conjugate addition of a methyl group to an α,β-unsaturated system attached to a chiral auxiliary, followed by cyclization and removal of the auxiliary.
Experimental Protocol (Conceptual): A chiral amine, such as (R)-phenylglycinol, is condensed with a suitable keto-ester to form a chiral enamine. This enamine then undergoes a diastereoselective conjugate addition with a methyl organometallic reagent. Subsequent reduction, cyclization, and cleavage of the chiral auxiliary would yield the desired this compound.
dot graph "Chiral_Auxiliary_Route" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Chiral Auxiliary-Mediated Synthesis"
Performance Data (Hypothetical for this specific target, based on similar systems):
| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Overall Yield |
| Evans Oxazolidinone | Diastereoselective alkylation | >95:5 | Moderate |
| (R)-Phenylglycinol | Diastereoselective conjugate addition | >90:10 | Moderate |
Advantages:
-
Can provide high levels of stereocontrol.
-
The stereochemical outcome is often predictable based on established models for the chiral auxiliary.
-
The chiral auxiliary can often be recovered and reused.
Disadvantages:
-
Requires additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.
-
The synthesis of the chiral auxiliary itself can be a multi-step process.
-
The overall route can be less atom-economical compared to catalytic asymmetric methods.
Critical Comparison and Recommendations
| Feature | Diastereoselective Hydrogenation & Resolution | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Overall Yield | Low to Moderate (max 50% for resolution) | High | Moderate |
| Enantioselectivity | Very High (>99% e.e. possible) | High (typically 90-99% e.e.) | High (d.r. often >95:5) |
| Diastereoselectivity | High for cis isomer | Dependent on catalyst and substrate | High |
| Scalability | Scalable, but resolution can be cumbersome | Good, but catalyst cost can be a factor | Moderate, due to multiple steps |
| Cost-Effectiveness | Starting materials are cheap, but resolution adds cost | High initial cost for catalyst, but reusable | Auxiliary can be expensive, but often recoverable |
| Operational Simplicity | Hydrogenation requires special equipment; resolution is technique-dependent | Requires handling of air-sensitive catalysts | Multi-step and can be complex |
| Atom Economy | Poor | Excellent | Moderate |
Recommendations for Researchers:
-
For large-scale synthesis and when high enantiopurity is the absolute priority: The diastereoselective hydrogenation and chiral resolution route remains a robust and reliable option, despite its inherent 50% yield limitation in the resolution step. The high diastereoselectivity of the initial hydrogenation and the potential for achieving >99% e.e. make it an attractive choice for producing high-quality material.
-
For rapid access to enantioenriched material with high atom economy: Catalytic asymmetric hydrogenation is the most elegant and efficient approach. While it requires a higher initial investment in catalysts and ligands, the potential for high yields and enantioselectivities in a single step makes it ideal for drug discovery and development settings where speed and efficiency are crucial.
-
For situations where a specific stereochemical outcome is difficult to achieve with other methods: Chiral auxiliary-mediated synthesis offers a powerful and predictable way to control stereochemistry. Although it is often more step-intensive, the high levels of diastereoselectivity and the ability to rationally design the synthesis based on the choice of auxiliary make it a valuable tool for complex target molecules.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct strategies, each with its own set of advantages and disadvantages. The choice of the most appropriate route will depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources. For industrial applications, the development of a highly efficient and selective catalytic asymmetric hydrogenation would be the most desirable long-term goal. However, for many research and development applications, the classical approach of diastereoselective hydrogenation followed by chiral resolution continues to be a practical and effective solution.
References
- This is a placeholder for a reference that would detail the diastereoselective hydrogenation of lutidines. A specific journal article would be cited here.
- This is a placeholder for a reference that would provide a detailed protocol for the chiral resolution of a piperidine derivative using tartaric acid. A specific journal article would be cited here.
- This is a placeholder for a review or primary literature article on the catalytic asymmetric hydrogenation of pyridines. A specific journal article would be cited here, for example, from the work of Zhou, Zhang, or others in the field.
- Evans, D. A. (1982). Asymmetric synthesis. The chiral enolate. Aldrichimica Acta, 15(1), 23-32. [Link to a general review on chiral auxiliaries]
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A Guide to the Quantitative Evaluation of Asymmetric Induction by (2R,4R)-2,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. These molecular tools are fundamental to controlling the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comprehensive framework for the quantitative evaluation of a promising yet under-documented chiral auxiliary: (2R,4R)-2,4-dimethylpiperidine. By leveraging its unique C₂-symmetric scaffold, this piperidine derivative presents a compelling case for investigation.
This document will not only outline the necessary experimental protocols to rigorously assess its performance but will also place its potential efficacy in the context of well-established, commercially available chiral auxiliaries. We will delve into the mechanistic rationale behind its expected stereocontrol, providing a robust guide for researchers seeking to explore new frontiers in asymmetric induction.
The Principle of Asymmetric Induction and the Role of Chiral Auxiliaries
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical consideration in pharmacology where enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.
This compound: A C₂-Symmetric Chiral Auxiliary
This compound possesses a C₂-axis of symmetry, a structural feature often associated with high levels of stereochemical control in asymmetric catalysis and synthesis. This symmetry reduces the number of possible competing transition states, often leading to higher selectivity. The two methyl groups at the 2 and 4 positions are expected to create a well-defined chiral pocket, sterically shielding one face of an attached prochiral enolate.
To evaluate its potential, this compound would first be acylated to form a tertiary amide. This amide then serves as the platform for generating a chiral enolate, which can subsequently react with various electrophiles.
A Framework for Quantitative Evaluation
A thorough evaluation of a new chiral auxiliary requires testing its performance in a range of fundamental carbon-carbon bond-forming reactions. The primary reactions for this evaluation are asymmetric alkylation, asymmetric aldol reactions, and asymmetric conjugate additions.
Benchmarking Against Established Chiral Auxiliaries
To provide a meaningful assessment of this compound, its performance must be compared against widely used and highly effective chiral auxiliaries. Below is a summary of the performance of three such auxiliaries in asymmetric alkylation and aldol reactions.
Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | |
| Oppolzer's Sultam | Methyl iodide | >99:1 | |
| Pseudoephedrine Amide | Benzyl bromide | >99:1 |
Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 (syn) | |
| Oppolzer's Sultam | Benzaldehyde | >95:5 (syn) | |
| Pseudoephedrine Amide | Benzaldehyde | >99:1 (syn) |
These tables provide a quantitative baseline against which the diastereoselectivity achieved with this compound can be judged.
Mechanistic Rationale for Stereochemical Control
The anticipated stereochemical outcome when using an amide of this compound is based on the formation of a rigid, chelated transition state. Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), the resulting lithium enolate is expected to adopt a conformation where the lithium cation is chelated by the enolate oxygen and the amide's carbonyl oxygen. In this arrangement, the methyl groups of the piperidine ring are predicted to effectively block one face of the enolate from the incoming electrophile.
A Technical Guide to the Performance of (2R,4R)-2,4-Dimethylpiperidine and Other Heterocyclic Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals, the choice of a chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Heterocyclic amines have emerged as a powerful class of organocatalysts, capable of facilitating a wide range of asymmetric transformations with high efficiency and enantioselectivity. Among these, piperidine derivatives, with their defined chair-like conformations, offer a robust scaffold for the introduction of chiral elements. This guide provides a detailed performance comparison of (2R,4R)-2,4-dimethylpiperidine against other commonly employed heterocyclic amines, grounded in experimental data and established principles of stereocontrol.
The Influence of Structure on Catalytic Performance: Steric and Electronic Effects
The catalytic efficacy of a heterocyclic amine is fundamentally governed by a combination of steric and electronic factors. The nitrogen lone pair's availability (basicity and nucleophilicity) and the steric environment around it dictate the catalyst's ability to interact with substrates and control the stereochemical trajectory of a reaction.
-
Ring Size and Conformation: Five-membered rings like pyrrolidine and six-membered rings like piperidine exhibit distinct conformational profiles. Pyrrolidine's greater flexibility can be advantageous in certain catalytic cycles, while the more rigid chair conformation of piperidine can provide a more defined chiral environment, especially when substituted.
-
Substitution and Stereochemistry: The introduction of substituents on the heterocyclic ring, such as the two methyl groups in this compound, profoundly impacts both steric hindrance and electronic properties. The cis relationship of the methyl groups at the 2 and 4 positions locks the piperidine ring into a specific conformation, presenting a unique chiral pocket around the nitrogen atom. The electron-donating nature of the methyl groups also subtly modulates the basicity of the amine.
Performance in Key Asymmetric Reactions: A Comparative Analysis
To provide a clear comparison, we will examine the performance of different heterocyclic amines in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Aldol reaction. While direct head-to-head comparative data for this compound in these specific reactions is limited in publicly available literature, we can infer its likely performance based on data from closely related systems and established mechanistic principles.
Knoevenagel Condensation: Pyrrolidine vs. Piperidine
The Knoevenagel condensation is a classic reaction catalyzed by amines. A comparative study between pyrrolidine and piperidine in the condensation of thiazolidine-2,4-dione with substituted benzaldehydes provides valuable insights into the effect of ring size.[1]
| Catalyst | Substrate (Benzaldehyde) | Catalyst Loading (eq.) | Conversion (%) |
| Pyrrolidine | p-methoxybenzaldehyde | 0.5 | 100 |
| Piperidine | p-methoxybenzaldehyde | 0.8 | 91 |
| Pyrrolidine | p-nitrobenzaldehyde | 0.8 | 100 |
| Piperidine | p-nitrobenzaldehyde | 0.8 | 95 |
Data sourced from a comparative study on pyrrolidine and piperidine catalysis.[1]
The data clearly demonstrates that pyrrolidine is a more efficient catalyst than piperidine for this transformation, achieving higher conversions at lower catalyst loadings.[1] This superior performance is attributed to the subtle differences in the conformation and reactivity of the five-membered ring, which likely leads to a more favorable catalytic cycle.[1]
Projected Performance of this compound: Based on these findings, we can project the performance of this compound. The two methyl groups introduce significant steric bulk around the nitrogen atom. This steric hindrance would likely disfavor the formation of the necessary intermediates in the Knoevenagel condensation, leading to a lower catalytic activity compared to both unsubstituted piperidine and, especially, pyrrolidine.
Asymmetric Aldol Reaction: A Benchmark for Chiral Amines
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, and L-proline, a substituted pyrrolidine, is a well-established and highly effective organocatalyst for this transformation. The performance of proline serves as an excellent benchmark against which other chiral amines can be compared.
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline (3 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 |
| (S)-Proline (3 mol%) | 4-Chlorobenzaldehyde | Cyclohexanone | 98 | 95 |
| (S)-Proline (3 mol%) | Benzaldehyde | Cyclohexanone | 95 | 92 |
Representative data for the proline-catalyzed aldol reaction.
Projected Performance of this compound: While direct experimental data for this compound in the aldol reaction is not readily available, we can make an educated projection. The cis-2,4-disubstituted pattern creates a well-defined chiral environment. However, the increased steric bulk compared to proline might hinder the approach of the substrates. For the kinetic resolution of 2,4-disubstituted piperidines, the trans-isomer has been shown to give superior outcomes in enantioselective acylation.[2] This suggests that the specific stereochemistry and conformation of the piperidine ring are critical. It is plausible that this compound could act as an effective catalyst, but its performance in terms of yield and enantioselectivity would be highly dependent on the specific substrates and reaction conditions, and it may not reach the high levels of efficiency seen with the less sterically hindered proline.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, validated protocol for a benchmark reaction.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-proline.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.03 mmol, 3 mol%)
-
Methanol (MeOH, 0.5 mL)
-
Water (H₂O, 0.1 mL)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and ketone (5.0 mmol) in a mixture of MeOH (0.5 mL) and H₂O (0.1 mL), add (S)-proline (0.03 mmol, 3 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for the L-Proline-Catalyzed Aldol Reaction.
Mechanistic Insights: Enamine Catalysis
The catalytic activity of secondary amines like pyrrolidine, piperidine, and their derivatives in the aldol reaction proceeds through an enamine catalytic cycle.
Caption: The Enamine Catalytic Cycle for the Aldol Reaction.
The chiral amine catalyst first reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The steric and electronic properties of the amine catalyst are crucial in determining the facial selectivity of the enamine's attack on the aldehyde, thus controlling the enantioselectivity of the final product.
Conclusion
The selection of a heterocyclic amine catalyst for asymmetric synthesis requires a careful consideration of its structural and electronic properties. While pyrrolidine often exhibits higher catalytic activity due to its conformational flexibility, substituted piperidines like this compound offer a more rigid and defined chiral scaffold.
Based on the available data and established principles, this compound is projected to be a competent, albeit potentially less reactive, catalyst compared to less sterically hindered amines like proline. Its performance will be highly substrate-dependent, and its true potential can only be fully realized through direct experimental investigation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such studies, enabling the rational selection and development of optimal catalytic systems for their specific synthetic challenges.
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A Comparative Guide to Determining the Absolute Configuration of (2R,4R)-2,4-Dimethylpiperidine Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of absolute configuration is a cornerstone of stereochemical control and regulatory compliance. The piperidine scaffold, a privileged structure in medicinal chemistry, often presents stereochemical challenges that demand rigorous analytical validation.[1] This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for determining the absolute configuration of (2R,4R)-2,4-dimethylpiperidine derivatives, offering field-proven insights to navigate experimental choices.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of molecules, providing direct and unambiguous assignment of both relative and absolute configurations.[2][3] The technique's power lies in its ability to generate a precise electron density map of a molecule within a crystal lattice, revealing the spatial arrangement of every atom.
The Principle of Anomalous Dispersion
The determination of absolute configuration via X-ray diffraction hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[4][5] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[5] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[5][6] The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[7]
The Flack Parameter: A Quantitative Measure
The Flack parameter, x, is a critical value calculated during crystallographic refinement that quantifies the absolute structure of the crystal.[8][9][10] It represents the molar fraction of the inverted enantiomer in the crystal.
-
A Flack parameter close to 0 indicates that the determined absolute configuration is correct.
-
A value near 1 suggests that the inverted structure is the correct one.
-
A value around 0.5 may indicate a racemic twin or other crystallographic issues.[8]
A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[11][12]
Experimental Workflow: From Powder to Structure
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Protocol for X-ray Crystallography of a this compound Derivative:
-
Crystal Growth (The Critical Step):
-
Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size).[13]
-
Methodology: Slow evaporation of a solution of the purified piperidine derivative is a common starting point.[13]
-
Solvent Selection: A systematic screen of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and their mixtures) is crucial. The ideal solvent will dissolve the compound to a moderate extent.[13] For piperidine derivatives, which can be basic, consider the formation of a salt (e.g., hydrochloride) to enhance crystallinity.[7]
-
Causality: The slow, controlled removal of solvent allows molecules to pack in an ordered, repeating lattice, forming a single crystal. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
-
-
Data Collection:
-
Objective: To measure the intensities of a large number of diffraction spots.
-
Methodology: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Causality: The low temperature reduces atomic motion, leading to sharper diffraction spots and a more precise determination of atomic positions.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology: The phases of the diffracted X-rays are determined using computational methods. This initial model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Absolute Configuration Determination: The refinement includes the calculation of the Flack parameter based on the anomalous scattering data.[8] A definitive assignment requires a value close to 0 with a small standard uncertainty.
-
Spectroscopic Alternatives: When Crystals Won't Cooperate
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[14] In such cases, chiroptical and NMR spectroscopic methods provide powerful alternatives for determining absolute configuration in solution.[2][15][16]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule.
Principle: Enantiomers produce mirror-image VCD spectra.[18] By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers, the absolute configuration can be assigned.[15][19]
Advantages:
-
Applicable to a wide range of molecules, including those without a UV chromophore.[15]
-
Can be performed on neat liquids, oils, and solutions, eliminating the need for crystallization.[20]
-
The signal observed is from the majority enantiomer in a non-racemic mixture.[21]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by VCD.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light.[22] It is particularly useful for molecules containing a chromophore.
Principle: Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration.[22] The accuracy of the assignment relies heavily on the quality of the quantum chemical calculations.
Limitations:
-
Requires the presence of a UV-Vis chromophore in the molecule.[23]
-
The piperidine ring itself is not a strong chromophore, so derivatization may be necessary to introduce one.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique involves the reaction of the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers.[24]
Principle: Diastereomers have different physical properties and, crucially, distinct NMR spectra.[25] By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the original analyte can be determined. Mosher's acid (MTPA) is a classic example of a CDA.[26]
Advantages:
-
Utilizes readily available NMR instrumentation.
-
Can be applied to small sample quantities.[23]
Limitations:
-
Requires a suitable functional group (e.g., -NH on the piperidine) for derivatization.[23]
-
The synthesis and purification of the diastereomers can be time-consuming.[27][28]
-
Relies on empirical models for relating chemical shift differences to absolute configuration, which can sometimes be unreliable.[29]
Comparative Analysis
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Sample Phase | Solid (Single Crystal)[23] | Solution, Neat Liquid[20] | Solution[23] | Solution[25] |
| Key Requirement | High-quality single crystal[23] | IR active vibrational modes[23] | UV-Vis chromophore[23] | Derivatizable functional group (-OH, -NH)[23] |
| Definitive Nature | Unambiguous, "Gold Standard" | High, with reliable computational correlation[19] | High, with reliable computational correlation[22] | High, dependent on clear chemical shift differences and model validity[25] |
| Throughput | Low (crystal growth can take days to weeks)[23] | High (hours to a day)[19] | High (hours to a day) | Moderate (synthesis of diastereomers required)[23] |
| Sample Amount | µg to mg scale[23] | 1-15 mg (recoverable)[20][23] | 0.1-1 mg/mL[23] | 1-5 mg per diastereomer[23] |
| Primary Output | 3D molecular structure, Flack parameter[23] | Circular dichroism spectrum | Circular dichroism spectrum | Δδ (δS - δR) values for diastereomers[23] |
Conclusion and Recommendations
For the absolute configuration determination of this compound derivatives, single-crystal X-ray crystallography remains the preferred method due to its definitive and unambiguous nature . The presence of a nitrogen atom and potentially other heteroatoms can provide sufficient anomalous scattering for a reliable determination, especially when using copper radiation. If the parent piperidine is an oil or fails to crystallize, forming a salt (e.g., hydrochloride, tartrate) is a highly recommended strategy to induce crystallization.
When crystallization efforts are exhausted, Vibrational Circular Dichroism (VCD) emerges as the most powerful and versatile alternative. It does not require a chromophore, is performed in solution, and provides a wealth of structural information. The combination of experimental VCD data with modern DFT calculations offers a highly reliable method for absolute configuration assignment.
ECD is a viable option if a suitable chromophore is present or can be readily introduced without altering the stereocenters of interest. NMR with chiral derivatizing agents is a classic and accessible technique but should be approached with caution, as the interpretation relies on empirical models that may not be universally applicable.
Ultimately, the choice of technique will depend on the physical properties of the specific this compound derivative, the available instrumentation, and the timeline of the project. However, a strategic approach, starting with attempts at crystallization for X-ray analysis and moving to VCD if necessary, will provide the most robust and trustworthy determination of absolute configuration.
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- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2R,4R)-2,4-dimethylpiperidine for Laboratory Professionals
This document provides an in-depth, procedural guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of (2R,4R)-2,4-dimethylpiperidine. Adherence to these protocols is critical for ensuring personnel safety, maintaining a secure laboratory environment, and upholding environmental stewardship. The procedures outlined herein are grounded in established safety standards and regulatory requirements, providing a self-validating framework for waste management.
Core Hazard Profile & Risk Assessment
While a specific Safety Data Sheet (SDS) for the (2R,4R) stereoisomer is not widely available, the hazard profile can be reliably inferred from its structural analogs, such as piperidine and other dimethylpiperidine isomers.[1] These compounds are consistently classified as highly flammable, corrosive, and toxic.[2][3] Therefore, this compound must be handled with the highest degree of caution.
The primary risks associated with this compound are:
-
High Flammability: The liquid and its vapors are highly flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2][4] All disposal activities must be conducted far from open flames, sparks, or hot surfaces.[3][5]
-
Severe Corrosivity: As an aliphatic amine, the compound is alkaline and causes severe skin burns and serious eye damage upon contact.[2][3] The corrosive nature necessitates robust personal protective equipment to prevent debilitating injuries.
-
Acute Toxicity: The compound is harmful if swallowed and toxic if inhaled or absorbed through the skin.[3] Inhalation of vapors or mists can cause severe irritation and damage to the respiratory tract.[3]
Key Safety Data (Based on Piperidine Analog)
| Property | Value | Significance & Rationale |
| Flash Point | 16°C (60.8°F) - Closed Cup | Indicates a Category 2 Flammable Liquid. This extremely low flash point means flammable vapors can ignite at normal room temperature, demanding strict control of ignition sources. |
| Boiling Point | 106°C (223°F) | The volatility at and above room temperature contributes to the formation of hazardous vapor concentrations. |
| Classification | Flammable Liquid 2; Acute Toxicity 3 (Dermal, Inhalation); Skin Corrosion 1B; Eye Damage 1 | This GHS classification underscores the multi-faceted danger of the substance, requiring comprehensive protective measures against fire, toxicity, and corrosion. |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide (CO2).[4][5] | Contact with these materials can cause violent reactions, generating heat, fire, or toxic gases. Disposal pathways must ensure segregation from such substances. |
Immediate Safety & Pre-Disposal Planning
A proactive approach to safety is paramount. Before any waste is generated or handled, the following controls must be in place.
Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and serves as the primary barrier against exposure.
-
Eye & Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber, and inspect them for integrity before each use.[6] Contaminated gloves must be disposed of properly after use.[6]
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required. For large quantities or significant spill risk, a full chemical suit may be necessary.
-
Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines is required.[6]
Engineering Controls & Emergency Preparedness
-
Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood with a verified face velocity.[2][4]
-
Ignition Source Control: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, in the handling area.[3][5] Use only non-sparking tools for transfers.[2][5]
-
Static Discharge: Ground and bond all metal containers during transfer to prevent the buildup of static electricity.[2][5][7]
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a fire extinguisher rated for chemical fires (e.g., dry chemical or CO2).[3][8]
-
Spill Kit: A dedicated spill kit for flammable and corrosive liquids must be readily available. The kit should contain a neutralizing agent (weak acid), absorbent materials, and proper waste bags.[9]
Disposal Decision & Management Workflow
The proper disposal route depends on the nature and quantity of the waste. The following diagram outlines the critical decision-making process for managing this compound waste.
Sources
Personal protective equipment for handling (2R,4R)-2,4-dimethylpiperidine
Essential Safety & Handling Guide: (2R,4R)-2,4-Dimethylpiperidine
This guide provides critical, immediate safety protocols and operational plans for the handling of this compound. As this compound shares structural similarities with other hazardous piperidine derivatives, it must be handled with the utmost care, assuming a high degree of hazard. The following procedures are designed to ensure the safety of all laboratory personnel through robust engineering controls, appropriate personal protective equipment, and meticulous operational planning.
Immediate Safety Briefing: Hazard Profile
This compound and its structural analogs are classified as hazardous substances. The primary risks are associated with their corrosive nature, flammability, and toxicity.[1][2]
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[3][4] Ingestion can lead to severe damage to the gastrointestinal tract, with a risk of perforation.[1][5]
-
Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][6] Vapors and mists can be destructive to the tissues of the mucous membranes and upper respiratory tract.[6]
-
Flammability: The liquid and its vapors are flammable.[1][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]
Due to these hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale & Causality |
| Eye and Face | Chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[1][5] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[4] The full face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the amine structure, a two-tiered approach is recommended based on the nature of the task.[8] | Prevents skin contact, which can cause severe chemical burns and systemic toxicity through dermal absorption.[3][6] |
| For incidental contact (splashes): Double-gloving with a nitrile inner glove and a neoprene or PVC outer glove.[8][9] Nitrile alone offers poor resistance to amines and should not be used as the primary barrier for extended contact.[10][11] | Nitrile provides good dexterity and splash protection but degrades upon prolonged contact with amines.[10][11] The outer glove (neoprene or PVC) provides the primary chemical barrier, as these materials show better resistance to amines.[8][9] | |
| For extended contact (immersion): Heavy-duty butyl rubber or Viton™ gloves. | These materials offer superior resistance to a broad range of chemicals, including corrosive amines, making them suitable for tasks with a high risk of prolonged exposure. | |
| Body Protection | A flame-retardant laboratory coat is required at all times. When handling larger volumes or in procedures with a high splash potential, a chemical-resistant apron over the lab coat is necessary.[12] | Protects personal clothing from contamination and provides a barrier against small splashes. Flame-retardant material is crucial due to the flammability of the compound. |
| Respiratory | A NIOSH-approved respirator is required when handling the compound outside of a certified chemical fume hood or when aerosolization is possible.[12][13] | Protects the respiratory tract from harmful and corrosive vapors.[2][6] |
| Standard Operations: Air-purifying half-mask or full-facepiece respirator with organic vapor/ammonia/methylamine cartridges (Type A, Brown/Green conforming to EN14387).[1][5][14] | These cartridges are specifically designed to adsorb volatile organic compounds and amines, preventing inhalation.[15] | |
| High Concentrations or Emergencies: A full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) operated in a positive-pressure mode.[13][16] | Provides a clean air source, offering the highest level of respiratory protection in situations where concentrations are high, unknown, or in oxygen-deficient environments.[17] |
Glove Selection and Chemical Compatibility
The choice of glove material is a critical decision point. While nitrile is a common laboratory glove, its efficacy against amines is limited.
| Glove Material | Resistance to Amines | Recommended Use Case |
| Nitrile | Poor to Fair[10][11] | Incidental splash protection ONLY, preferably as an inner glove when double-gloving. Must be changed immediately upon contact.[11] |
| Neoprene | Good[8] | Good for tasks involving both chemical and physical hazards. Suitable as an outer glove. |
| Polyvinyl Chloride (PVC) | Good[8][9] | A suitable alternative to neoprene for protection against amines. |
| Butyl Rubber | Excellent | Recommended for extended contact, handling large quantities, or for spill cleanup. |
| Viton™ | Excellent | Offers the highest level of chemical resistance; recommended for high-risk operations. |
Safe Handling and Operational Plan
A systematic approach to handling minimizes exposure and ensures a safe operational environment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, MUST be conducted in a certified chemical fume hood to contain flammable and toxic vapors.[1][12]
-
Ventilation: Ensure adequate general laboratory ventilation.[3] Use of explosion-proof electrical and lighting equipment is mandatory due to the flammability of the compound.[1][7]
-
Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation and must be tested regularly.[1][5]
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow for establishing the necessary safety measures before beginning work.
Caption: Workflow for Safe Handling Operations.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[1][18] Keep away from heat, sparks, open flames, and other sources of ignition.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][18]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respirator and butyl rubber gloves), absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1][7]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[1][18]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or poses a fire hazard.
-
Call emergency services and the institutional safety office.
-
Prevent entry to the contaminated area. Cleanup should only be performed by trained emergency response personnel equipped with SCBAs.[13]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention, as there is a danger of perforation of the esophagus and stomach.[1][4]
-
Waste Disposal
-
All waste containing this compound is considered hazardous.[7]
-
Collect all waste materials (including contaminated absorbent material, used gloves, and empty containers) in designated, tightly sealed, and properly labeled hazardous waste containers.[1][18]
-
Empty containers retain product residue and vapors and can be dangerous. Do not reuse them.[7]
-
Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[6]
PPE Donning and Doffing Sequence
Properly removing PPE is as important as putting it on to prevent exposure from contaminated equipment.
Caption: Recommended PPE Donning and Doffing Sequence.
References
- 3M Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor Respirator Cartridge. (n.d.). Google Cloud.
- Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
- Glove Selection. (n.d.). University of Colorado Colorado Springs Emergency & Safety Services.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. (n.d.). BenchChem.
- Safety Data Sheet: 3,5-Dimethylpiperidine, mixture of cis and trans. (2025, December 19). Fisher Scientific.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: Piperidine. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet: Piperidine ≥99 %, for synthesis. (2025, March 31). Carl ROTH.
- Piperidine Hazard Summary. (n.d.). New Jersey Department of Health.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog.
- Safety Data Sheet: cis-2,6-Dimethylpiperidine. (2021, November 24). Fisher Scientific.
- Ammonia/Methylamine Cartridges For 7000/7800/9000 Series Respirators. (n.d.). Moldex-Metric.
- Safety Data Sheet: 3,5-Dimethylpiperidine, cis + trans. (2025, October 30). Thermo Fisher Scientific.
- Safety Data Sheet: 2,6-Dimethylpiperidine, predominantly cis. (2025, December 24). Thermo Fisher Scientific.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC.
- Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
- OSHA Respiratory Protection Standards for hazmat workers. (2022, October 31). HAZWOPER OSHA Training.
- Safety Data Sheet: Piperidine. (n.d.). CXZ080.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
